N-Methyldodecanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyldodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWSJINSLHHRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181964 | |
| Record name | N-Methyldodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27563-67-3 | |
| Record name | N-Methyldodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl dodecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyldodecanamide synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis of N-Methyldodecanamide: Pathways and Mechanisms
Introduction
This compound (CAS 27563-67-3), also known as N-Methyllauramide, is a fatty acid amide with a 12-carbon aliphatic chain.[1][2] Its structure, comprising a long hydrophobic tail and a polar amide head, imparts surfactant-like properties. This molecule serves as a crucial intermediate in organic synthesis and is explored in various applications, from personal care products to research in biological systems. Understanding its synthesis is fundamental for researchers and developers aiming to utilize this compound or its derivatives.
This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization from the perspective of a senior application scientist. We will dissect the chemistry to not only present protocols but to explain the causality behind the methodological choices.
Core Synthesis Pathways: A Comparative Overview
The formation of the amide bond between a carboxylic acid derivative and an amine is the cornerstone of this compound synthesis. Two principal strategies dominate this transformation: the reaction of an activated carboxylic acid derivative (an acyl chloride) with methylamine, and the direct condensation of dodecanoic acid with methylamine.
| Parameter | Pathway 1: Dodecanoyl Chloride Route | Pathway 2: Direct Dodecanoic Acid Route |
| Starting Materials | Dodecanoyl chloride, Methylamine | Dodecanoic acid, Methylamine |
| Reactivity | High; reaction is often rapid and exothermic.[3] | Low; requires heat or catalysis to proceed.[4] |
| Key Challenge | Handling of reactive/moisture-sensitive acyl chloride. | Overcoming the formation of a stable ammonium carboxylate salt.[4] |
| Byproducts | Hydrochloride salt (e.g., triethylammonium chloride).[5] | Water.[4] |
| Typical Conditions | Low temperature (0 °C to room temp), inert solvent.[6] | High temperature (>160 °C) or use of coupling agents/catalysts.[4][7] |
| Yield | Generally high.[8] | Variable, depends heavily on the method used. |
Pathway 1: Acylation via Dodecanoyl Chloride
This is the most common and robust laboratory-scale method for preparing this compound. It leverages the high electrophilicity of the carbonyl carbon in dodecanoyl chloride (lauroyl chloride), making it highly susceptible to nucleophilic attack.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[3]
-
Deprotonation: The resulting N-acyldialkylammonium ion is highly acidic. A base, typically a second equivalent of methylamine or an added tertiary amine like triethylamine, deprotonates the nitrogen to yield the final, neutral this compound and an ammonium chloride salt.[5] The use of an external base is critical as it prevents the valuable methylamine nucleophile from being consumed as a base.[5]
Below is a diagram illustrating this mechanistic pathway.
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An In-Depth Technical Guide to the Physicochemical Properties of N-Methyldodecanamide
Introduction
N-Methyldodecanamide, also known as N-methyllauramide, is a fatty acid amide with the chemical formula C13H27NO.[1][2] It is comprised of a 12-carbon aliphatic chain (dodecanoyl) attached to a methylamino group. This amphipathic structure, featuring a long, hydrophobic hydrocarbon tail and a polar amide head, imparts unique physicochemical properties that make it a valuable compound in various industrial and research applications.[1] this compound is utilized as a surfactant, emulsifier, and lubricant.[1] Its compatibility with other organic compounds also makes it a useful ingredient in the formulation of cosmetics and personal care products.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for formulation, synthesis, and analytical purposes. The guide will delve into the experimental methodologies for determining these properties, offering field-proven insights into experimental design and data interpretation.
Core Physicochemical Properties
The physicochemical properties of this compound are dictated by its molecular structure. The long hydrocarbon chain contributes to its hydrophobicity, while the amide group allows for hydrogen bonding, influencing its melting and boiling points.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C13H27NO | [2] |
| Molecular Weight | 213.36 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 67-68 °C | [4] |
| Boiling Point | Not available at standard pressure. | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1][5] |
| Density | Not available. |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is paramount for the successful application and development of any chemical compound. This section provides detailed, step-by-step methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to quickly determine an approximate melting range. This saves time in the subsequent, more precise measurements.
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination. Using a fresh sample for each measurement is important because some compounds can decompose or undergo polymorphic changes upon melting and resolidifying.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for its use in formulations and as a reactant in synthesis.[8] The general principle of "like dissolves like" suggests that this long-chain amide will be more soluble in nonpolar organic solvents than in polar solvents like water.[9]
Methodology: Qualitative and Semi-Quantitative Solubility Assessment
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, chloroform, hexane).
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the amide.
-
Mixing: The test tubes are agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing.
-
Observation: The samples are visually inspected for dissolution. The results can be categorized as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Semi-Quantitative Analysis (for soluble samples): If the compound dissolves, additional known masses of the amide can be added incrementally until saturation is reached (i.e., solid no longer dissolves). This provides an estimate of the solubility in terms of mg/mL.
Causality Behind Experimental Choices: Using a range of solvents with different polarities provides a comprehensive solubility profile. Agitation is necessary to overcome the kinetic barrier to dissolution and reach equilibrium.
Spectral Data and Interpretation
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands are:
-
N-H Stretch: A single, medium-intensity band is expected in the region of 3200-3400 cm⁻¹ for the secondary amide.[11]
-
C=O Stretch (Amide I band): A strong absorption band is expected between 1650-1690 cm⁻¹.[11]
-
N-H Bend (Amide II band): A medium to strong band is typically observed around 1550 cm⁻¹.
-
C-H Stretch: Strong absorptions are expected in the 2850-3000 cm⁻¹ region due to the long alkyl chain.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the N-methyl group, the methylene groups of the alkyl chain, and the terminal methyl group. The N-H proton would also give a signal, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the amide, the N-methyl carbon, and the individual carbons of the dodecyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[12] The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (213.36).[2] Common fragmentation patterns for amides involve cleavage of the bonds adjacent to the carbonyl group.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Applications
This compound can be synthesized through the reaction of dodecanoyl chloride with methylamine. This is a common method for the preparation of N-substituted amides. The reaction of an acid anhydride with an amine is another viable synthetic route.[13]
The unique properties of this compound lend it to a variety of applications:
-
Surfactant and Emulsifier: Its amphipathic nature allows it to reduce surface tension and stabilize emulsions.[1]
-
Lubricant: The long alkyl chain provides lubricity.[1]
-
Cosmetics and Personal Care: It is used in formulations for its textural properties and compatibility with other organic ingredients.[1]
-
Research Chemical: It serves as a starting material or intermediate in the synthesis of other compounds.[14]
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N-Methyldodecanamide CAS 27563-67-3 properties
An In-depth Technical Guide to N-Methyldodecanamide (CAS 27563-67-3)
Abstract
This compound, also known as N-Methyllauramide, is a fatty acid amide featuring a 12-carbon aliphatic chain.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, and safety considerations, designed for researchers and professionals in drug development and chemical sciences. The document synthesizes available data on this compound and structurally related compounds to offer field-proven insights into its handling and application.
Molecular Structure and Physicochemical Properties
This compound is an organic compound classified as a secondary amide of a saturated fatty acid.[1] Its structure consists of a dodecanoyl group attached to a methylamino group. The long, hydrophobic hydrocarbon tail makes the molecule significantly nonpolar, rendering it sparingly soluble in water but soluble in many organic solvents.[1] The presence of the amide functional group allows for hydrogen bonding, which influences its physical properties like melting and boiling points.[1]
Structural Identifiers
Caption: 2D Structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 27563-67-3 | [2][3] |
| Molecular Formula | C₁₃H₂₇NO | [1][2][3][4] |
| SMILES | CCCCCCCCCCCC(=O)NC | [1][2] |
| InChI | InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | [1][2][4] |
| InChIKey | APWSJINSLHHRPD-UHFFFAOYSA-N | [1][2][3][4] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. These values are critical for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Unit | Source |
| Molecular Weight | 213.36 | g/mol | [2][3] |
| Appearance | White to Almost white powder to crystal | - | [1] |
| Melting Point | 67-68 | °C | [3] |
| Boiling Point | 293 | °C (at 760 mmHg) | [3] |
| Density | 0.856 | g/cm³ | [3] |
| Flash Point | 176.3 | °C | [3] |
| Vapor Pressure | 0.00177 | mmHg (at 25°C) | [3] |
| LogP (Octanol/Water) | 4.044 | - | [3] |
| Water Solubility | Insoluble | - | [5] |
| Hydrogen Bond Donor Count | 1 | - | [2] |
| Hydrogen Bond Acceptor Count | 1 | - | [2] |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through standard amidation reactions. The most common and industrially feasible approach involves the acylation of methylamine with a dodecanoic acid derivative, such as dodecanoyl chloride. This method is analogous to the synthesis of other N-alkyl amides.[6][7]
Proposed Synthesis Protocol: Acylation of Methylamine
This protocol describes a one-pot synthesis from dodecanoyl chloride and methylamine. The causality behind this choice is the high reactivity of the acyl chloride, which allows the reaction to proceed efficiently at low to ambient temperatures, minimizing side reactions.
Reagents and Materials:
-
Dodecanoyl chloride
-
Methylamine (e.g., 40% solution in water or 2.0 M in THF)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dodecanoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Amine Addition: Slowly add methylamine (1.1 eq) to the stirred solution. To neutralize the HCl byproduct, which can form a non-reactive ammonium salt with the excess amine, add triethylamine (1.2 eq). The base is crucial for driving the reaction to completion.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and brine.[7]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. This involves a combination of spectroscopic and chromatographic methods.
Spectroscopic Analysis
Mass Spectrometry (MS):
-
Technique: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable.
-
Expected Molecular Ion (M⁺): A peak should be observed at m/z = 213, corresponding to the molecular weight of the compound.[2][4]
-
Key Fragmentation Patterns: A prominent peak at m/z = 73 is expected, resulting from the alpha-cleavage (McLafferty rearrangement is not favored) to form the [CH₃NHC(O)H]⁺ or related fragment ions. Other fragments would correspond to the loss of alkyl chains from the dodecanoyl group.[2]
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the amide functional group.
-
N-H Stretch: A single, sharp to medium band is expected in the range of 3200-3400 cm⁻¹, characteristic of a secondary amide N-H bond.[8]
-
C-H Stretch: Strong bands will appear in the 2850-3000 cm⁻¹ region due to the sp³ C-H stretching of the long alkyl chain.[8][9]
-
C=O Stretch (Amide I band): A very strong and sharp absorption band is expected between 1650-1690 cm⁻¹, which is characteristic of the amide carbonyl group.[8][9]
-
N-H Bend (Amide II band): A band in the 1510-1570 cm⁻¹ region is also characteristic of secondary amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
N-CH₃: A singlet or doublet (if coupled to N-H) around δ 2.7-2.9 ppm (3H).
-
N-H: A broad singlet around δ 5.5-8.5 ppm (1H), which is exchangeable with D₂O.
-
α-CH₂: A triplet adjacent to the carbonyl group at δ 2.1-2.3 ppm (2H).
-
Alkyl Chain (-(CH₂)₉-): A large, broad multiplet in the δ 1.2-1.6 ppm region (~18H).
-
Terminal CH₃: A triplet at δ 0.8-0.9 ppm (3H).
-
-
¹³C NMR:
-
C=O: A signal in the δ 172-175 ppm region.
-
N-CH₃: A signal around δ 26-28 ppm.
-
α-CH₂: A signal around δ 36-38 ppm.
-
Alkyl Chain (-CH₂-): Multiple signals between δ 22-32 ppm.
-
Terminal CH₃: A signal around δ 14 ppm.
-
Chromatographic Analysis
For quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[10][11][12]
Example LC-MS/MS Method Development:
-
Column Selection: A reverse-phase C18 or PFP column is suitable for retaining the hydrophobic molecule.[12]
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a modifier like 0.1% formic acid (to promote protonation for positive ion mode ESI) would be effective.
-
Detection: Electrospray Ionization (ESI) in positive ion mode would be used to detect the protonated molecule [M+H]⁺ at m/z = 214.
-
Quantification: Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring the transition from the precursor ion (m/z 214) to a characteristic product ion (e.g., m/z 73 or others). Method validation should be performed according to ICH Q2 (R1) guidelines.[11]
Caption: Workflow for analytical characterization of this compound.
Applications and Field Insights
While specific applications for this compound are not extensively documented, its chemical structure as a fatty acid amide suggests its utility in roles similar to other long-chain N-alkyl amides. Its amphiphilic nature, with a polar amide head and a long nonpolar tail, makes it a candidate for use as a surfactant, emulsifier, or lubricant.[1] Such compounds are valuable in formulations for cosmetics and personal care products due to their texture and compatibility with other organic components.[1]
The structural similarity to N,N-dimethyldodecanamide, which is used as a surfactant and solvent in some pesticide formulations, further supports its potential in agrochemical or industrial applications.[13][14]
Safety and Toxicology
No specific toxicological studies for this compound (CAS 27563-67-3) are readily available. However, data from structurally similar compounds, such as N,N-dimethyldodecanamide (CAS 3007-53-2), can serve as a reliable surrogate for preliminary risk assessment, a practice accepted by regulatory bodies like the EPA.[14]
Toxicological Profile (Surrogate Data)
The following data is for N,N-dimethyldodecanamide and related compounds and should be used as an estimation of potential hazards.[14][15]
| Endpoint | Result | Classification/Notes | Source |
| Acute Oral Toxicity (Rat) | LD₅₀: 1770 mg/kg | Low oral acute toxicity | [15] |
| Acute Dermal Toxicity | LD₅₀ > 400 mg/kg | - | [15] |
| Acute Inhalation (Rat) | LC₅₀ > 3.55 mg/L | EPA Toxicity Category IV | [15] |
| Skin Irritation | Severe Irritant | EPA Toxicity Category I | [15] |
| Eye Irritation | Corrosive | Expected to be corrosive | [15] |
| Sensitization | Not a sensitizer | - | [15] |
| Mutagenicity | Negative | Ames test, micronucleus assay |
Handling and Personal Protection
Based on the surrogate data and general chemical safety principles, the following precautions are mandatory when handling this compound.[16]
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid dust and aerosol formation.[16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[16]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[16]
-
Skin and Body Protection: Wear a lab coat or impervious clothing.[16]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[16]
-
-
First Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes and consult a doctor.[16]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]
-
References
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This compound | CAS#:27563-67-3 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
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N,N-Dimethyl 9-Decenamide; N,N-Dimethyldodecanamide; N,N-Dimethyltetradecanamide; Exemption From the Requirement of a Tolerance - Federal Register. (2018, March 30). Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Biological Activity of N-Methyldodecanamide
Foreword: Unveiling the Therapeutic Potential of N-Acyl Amides
The landscape of endogenous signaling lipids is in a constant state of discovery, revealing intricate networks that govern physiological homeostasis and pathological states. Among these, the N-acyl amide family of lipids has emerged as a class of significant interest for researchers, scientists, and drug development professionals.[1][2] These molecules, characterized by a fatty acid linked to a primary amine, are implicated in a wide array of biological processes, including inflammation, pain perception, and metabolic regulation.[1] N-Methyldodecanamide, a member of this family, represents a compelling subject for investigation due to its structural similarity to other bioactive lipids. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, grounded in the broader context of N-acyl amide signaling. We will delve into the core mechanisms of action, propose a rigorous experimental framework for its characterization, and discuss its potential therapeutic applications.
The World of N-Acyl Amides: A Primer
N-acyl amides are a diverse class of endogenous lipid mediators that play crucial roles in cell-to-cell communication.[1] Their signaling functions are pleiotropic, impacting cardiovascular function, metabolic homeostasis, memory, cognition, and pain.[1] The biological activity of a specific N-acyl amide is largely determined by the nature of its acyl group and the attached amine head group.
A central regulatory hub for many N-acyl amides is the enzyme Fatty Acid Amide Hydrolase (FAAH) .[3][4][5] FAAH is an integral membrane enzyme responsible for the degradation of these signaling lipids, thereby terminating their action.[5] Consequently, the inhibition of FAAH has become a significant therapeutic strategy to enhance the endogenous levels of bioactive N-acyl amides, offering potential treatments for pain, inflammation, and anxiety without the side effects associated with direct cannabinoid receptor agonists.[3][4][5][6]
Biosynthesis and Degradation of N-Acyl Amides
The biosynthesis of N-acyl amides is an area of active research, with several pathways identified. One prominent pathway for N-acyl ethanolamines (NAEs) involves the hydrolysis of a phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE), by a specific phospholipase D.[1] The degradation of N-acyl amides is primarily catalyzed by FAAH, which hydrolyzes the amide bond to yield a fatty acid and an amine.
This compound: A Profile
This compound, also known as N-methyllauramide, is a fatty acid amide with the chemical formula C13H27NO.[3] Its structure consists of a 12-carbon fatty acid (dodecanoic acid or lauric acid) linked to a methylamine head group. While extensive biological data specifically for this compound is not widely published, its structural features suggest potential interactions with biological systems, particularly as a modulator of FAAH activity and inflammatory pathways.
| Property | Value | Source |
| Molecular Formula | C13H27NO | [1][3][5] |
| Molecular Weight | 213.36 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 27563-67-3 | [1][3][5] |
Predicted Biological Activities and Mechanistic Insights
Based on its structural similarity to other known bioactive N-acyl amides, we can hypothesize several potential biological activities for this compound. The following sections outline these predicted activities and the underlying mechanistic rationale.
FAAH Inhibition: The Primary Hypothesis
The core hypothesis is that this compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). The long alkyl chain of the dodecanoyl group is predicted to bind within the acyl chain-binding channel of the FAAH active site. The N-methyl amide portion could then interact with the catalytic serine residues (Ser241, Ser217) and the catalytic lysine (Lys142) of the enzyme, potentially leading to reversible or irreversible inhibition.
Caption: Predicted interaction of this compound with the FAAH active site.
By inhibiting FAAH, this compound would increase the levels of endogenous cannabinoids like anandamide, leading to downstream effects such as analgesia and anti-inflammatory responses.[3][4][5][6]
Anti-Inflammatory Activity
A direct consequence of FAAH inhibition is the potentiation of the anti-inflammatory effects of endogenous N-acyl amides. Furthermore, this compound may exert direct anti-inflammatory effects by modulating key signaling pathways. A primary target in inflammatory responses is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
By inhibiting the activation of IKK or the degradation of IκB, this compound could prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators.
Cytotoxic Activity
Several fatty acid amides have demonstrated cytotoxic effects against various cancer cell lines. The lipophilic nature of this compound may facilitate its insertion into cell membranes, potentially disrupting membrane integrity and leading to cell death. The mechanism could involve the induction of apoptosis or necrosis.
A Comprehensive Experimental Workflow for Characterization
To validate the predicted biological activities of this compound, a systematic and rigorous experimental approach is essential. The following protocols provide a detailed, step-by-step methodology for its comprehensive characterization.
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Structural Elucidation and Characterization of N-Methyldodecanamide: An Integrated Spectroscopic and Chromatographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's structure and purity is a cornerstone of chemical research, drug development, and quality control. N-Methyldodecanamide, a secondary amide with a long aliphatic chain, serves as an excellent model for illustrating a comprehensive characterization workflow. This guide provides an in-depth, field-proven methodology for the structural elucidation of this compound, moving beyond a simple listing of techniques to explain the causal logic behind the integrated analytical strategy. We will detail the core principles and experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, complemented by chromatographic techniques for purity assessment. This document is designed to equip researchers with the expertise to confidently and accurately characterize similar molecules.
Introduction: The Imperative for Rigorous Characterization
Molecular Identity and Properties
Before delving into experimental analysis, it is crucial to establish the theoretical foundation of the target molecule.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Molecular Formula | C₁₃H₂₇NO | [2][3] |
| Molecular Weight | 213.36 g/mol | [2][3] |
| Exact Mass | 213.209264 Da | [2] |
| Chemical Structure | CH₃(CH₂)₁₀CONHCH₃ | [2][3] |
The Integrated Analytical Workflow
A single analytical technique is rarely sufficient for complete structural elucidation.[4] A robust characterization strategy relies on combining data from multiple sources to cross-validate findings. Mass spectrometry provides the molecular weight and fragmentation map, NMR spectroscopy details the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and chromatography verifies purity.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight of an unknown compound.[5] We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization because it is a highly sensitive and robust method for volatile, thermally stable compounds like this compound, providing both molecular weight information and reproducible, structurally significant fragmentation patterns.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: Use a non-polar capillary column (e.g., 5% Phenyl methyl siloxane) suitable for separating compounds based on boiling point.[7] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This ensures good separation from any potential lower-boiling impurities and efficient elution of the target analyte.[8]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.
-
Data Interpretation: Decoding the Spectrum
The EI mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron. For this compound (C₁₃H₂₇NO), the expected molecular ion peak will appear at m/z 213 . The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[9]
-
Fragmentation Pattern: The molecule breaks apart in a predictable way. For secondary amides, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and McLafferty rearrangement are dominant fragmentation pathways.[9][10]
| m/z (Charge) | Ion Structure | Fragmentation Pathway |
| 213 | [CH₃(CH₂)₁₀CONHCH₃]⁺• | Molecular Ion (M⁺•) |
| 73 | [CH₂=C(OH)NHCH₃]⁺• | McLafferty Rearrangement (Base Peak)[2] |
| 58 | [CH₃NH=CH₂]⁺ | Alpha-cleavage |
| 43, 57, 71... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺... | Fragmentation of the dodecyl chain[11] |
The most abundant peak (base peak) is often the result of the McLafferty rearrangement, yielding a fragment at m/z 73.[2] This is a highly characteristic fragmentation for long-chain amides and provides strong evidence for the overall structure.
Nuclear Magnetic Resonance (NMR): Mapping the Atomic Connectivity
Expertise & Causality: While MS provides the molecular formula, NMR spectroscopy reveals the exact arrangement of atoms.[4] ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR maps the carbon skeleton. Together, they provide an unambiguous connectivity map.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterium atoms are not detected in ¹H NMR, preventing solvent interference.[12]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and provides a sharp signal at 0 ppm, serving as the universal reference point for the chemical shift scale.[12]
-
Spectrometer Setup: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution.
-
Acquisition:
-
For ¹H NMR , acquire 16-32 scans.
-
For ¹³C NMR , which has a much lower natural abundance, acquire several hundred to a few thousand scans to achieve a good signal-to-noise ratio.
-
Data Interpretation: Assembling the Structural Puzzle
¹H NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.5-6.0 | Broad Singlet | 1H | N-H | Amide protons are often broad due to quadrupole coupling and exchange. |
| ~2.80 | Doublet | 3H | -CONHCH₃ | The methyl group is coupled to the single N-H proton. |
| ~2.20 | Triplet | 2H | -(CH₂)₉CH₂ CONH- | These protons are adjacent to the carbonyl group, which is electron-withdrawing. |
| ~1.60 | Multiplet | 2H | -(CH₂)₈CH₂ CH₂CONH- | Protons beta to the carbonyl group. |
| ~1.25 | Broad Singlet | 16H | -CH₃(CH₂ )₈CH₂CH₂- | The overlapping signals of the long methylene chain. |
| ~0.88 | Triplet | 3H | CH₃ (CH₂)₁₀- | Terminal methyl group of the long alkyl chain. |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C =O | Carbonyl carbon of a secondary amide. |
| ~36 | -C H₂CONH- | Carbon alpha to the carbonyl. |
| ~29-32 | -(C H₂)₈- | Bulk methylene carbons of the long chain. |
| ~26.5 | -CONHC H₃ | N-methyl carbon. |
| ~22.7 | -C H₂CH₃ | Methylene carbon beta to the terminal methyl group. |
| ~14.1 | C H₃(CH₂)₁₀- | Terminal methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups.[13] The principle is that molecular bonds vibrate at characteristic frequencies. By measuring the absorption of infrared light, we can identify these bonds. For this compound, the goal is to unequivocally confirm the presence of the secondary amide functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. ATR is preferred for its simplicity, requiring minimal sample preparation.[14]
Data Interpretation: The Vibrational Signature
The IR spectrum of this compound will be dominated by the characteristic absorptions of the secondary amide group and the long alkyl chain.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Significance |
| ~3300 | N-H Stretch | Secondary Amide | A strong, sharp peak confirming the N-H bond.[15] |
| ~2850-2960 | C-H Stretch | Alkyl CH₂, CH₃ | Strong, sharp peaks confirming the long aliphatic chain. |
| ~1640 | C=O Stretch | Amide I Band | A very strong, sharp absorption characteristic of the amide carbonyl.[16] |
| ~1550 | N-H Bend | Amide II Band | A strong absorption resulting from a combination of N-H bending and C-N stretching.[16] |
Chromatographic Analysis: Ensuring Sample Purity
Expertise & Causality: Spectroscopic data is only meaningful if it is collected on a pure sample. Chromatography is the gold standard for assessing purity.[17] We use two orthogonal methods, GC and HPLC, to provide a comprehensive purity profile. Gas chromatography is ideal for analyzing thermally stable and volatile compounds, while HPLC is a versatile technique for a broader range of compounds.[][19]
Caption: Orthogonal chromatographic purity assessment workflow.
Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
System: Use the same GC system and conditions as described in the GC-MS protocol.
-
Detector: Utilize a Flame Ionization Detector (FID) instead of a mass spectrometer. The FID is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantification.
-
Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which separates compounds based on hydrophobicity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid improves peak shape and is compatible with MS detection.[20]
-
Gradient Program: A typical gradient might be: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (where the amide bond absorbs) or an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Analysis: As with GC, purity is determined by the relative area of the main peak.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques.
-
Mass Spectrometry confirmed the molecular formula C₁₃H₂₇NO via a molecular ion at m/z 213 and provided key structural clues through characteristic amide fragmentation.
-
NMR Spectroscopy provided the definitive atomic-level map, detailing the ¹H and ¹³C environments and their connectivity, confirming the N-methyl group and the 12-carbon dodecanoyl chain.
-
Infrared Spectroscopy offered rapid and unambiguous confirmation of the essential secondary amide functional group via its characteristic N-H and C=O stretching vibrations.
-
Orthogonal Chromatography (GC and HPLC) verified the sample's high purity, ensuring that the spectroscopic data obtained was representative of the target molecule and not an artifact of impurities.
This integrated approach represents a robust, self-validating system for chemical characterization that is fundamental to ensuring scientific integrity and advancing research and development.
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An In-depth Technical Guide to N-Methyldodecanamide: From Synthesis to Biological Context
Abstract
N-Methyldodecanamide (CAS 27563-67-3), a saturated N-alkyl long-chain fatty acid amide, represents a molecule of significant interest at the intersection of materials science and biochemistry. While its direct biological functions are still an emerging area of research, its structural analogs are recognized as crucial lipid signaling molecules. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties. In the absence of a singular "discovery" paper, this document situates the compound's origins within the historical context of fatty acid amide chemistry and details the robust and classical synthetic methodologies for its preparation. Furthermore, we present detailed protocols for its synthesis and analytical characterization by modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, we explore the known biological activities of related N-acyl amides to provide a framework for future research and potential applications of this compound in drug discovery and development.
Introduction: Situating this compound in the N-Acyl Amide Family
This compound belongs to the broad class of N-acyl amides, a family of endogenous lipids characterized by a fatty acyl group linked to an amine.[1] This family includes well-known signaling molecules like anandamide (an endocannabinoid) and oleamide (a sleep-inducing factor), which underscores the potential biological relevance of its members.[1][2] These molecules are involved in a vast array of physiological processes, acting as cell-signaling lipids that modulate pain, inflammation, and cellular metabolism.[3][4][5] While much of the research has focused on N-acylethanolamines and primary fatty acid amides, the simpler N-alkyl amides like this compound represent an under-explored chemical space with potential as research tools and therapeutic precursors.[1][6]
The following diagram illustrates the classification of this compound within the broader family of fatty acid amides.
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a robust, laboratory-scale synthesis based on the principles of the Schotten-Baumann reaction. This self-validating system relies on the purification and subsequent analytical characterization to confirm the identity and purity of the final product.
Materials:
-
Dodecanoyl chloride (1.0 eq)
-
Methylamine (40% solution in water, 1.2 eq)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 2M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve dodecanoyl chloride (e.g., 10.0 g, 45.7 mmol) in 100 mL of dichloromethane. Cool the flask in an ice bath with stirring.
-
Amine Addition: In a separate beaker, slowly add the 40% methylamine solution (e.g., 4.2 g, 54.8 mmol) to 50 mL of 2M NaOH solution. This mixture should be added dropwise to the stirred dodecanoyl chloride solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: The presence of NaOH is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 2M NaOH, 50 mL of water, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a white crystalline solid.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. NMR and MS are the primary analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include:
-
A triplet at ~0.88 ppm corresponding to the terminal methyl group (-CH₃) of the dodecyl chain.
-
A broad multiplet between ~1.25-1.60 ppm for the internal methylene groups (-(CH₂)₉-) of the chain.
-
A triplet at ~2.20 ppm for the methylene group alpha to the carbonyl (-CH₂-C=O).
-
A doublet at ~2.80 ppm for the N-methyl group (-NH-CH₃), which may show coupling to the amide proton.
-
A broad singlet or quartet (depending on solvent and concentration) for the amide proton (-NH-) typically found downfield (> 5.5 ppm). [7]
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework:
-
A peak around 14 ppm for the terminal alkyl methyl carbon.
-
A series of peaks between 22-35 ppm for the alkyl chain methylene carbons. [8] * A peak for the N-methyl carbon around 26 ppm.
-
A peak for the alpha-methylene carbon (~36 ppm).
-
The carbonyl carbon (C=O) will appear significantly downfield, typically around 173-175 ppm. [8][9]
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
-
Molecular Ion (M⁺): The molecular ion peak for this compound should appear at an m/z of 213, corresponding to its molecular weight. [10][11]* Key Fragmentation Patterns: Amides undergo characteristic fragmentation. A prominent fragmentation pathway is the McLafferty rearrangement, and alpha-cleavage is also common. [12] * Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is expected, but the most significant fragmentation is typically on the other side of the carbonyl.
-
McLafferty Rearrangement: While possible, the most characteristic fragmentation for N-alkyl amides is cleavage of the C-N bond or cleavage alpha to the nitrogen.
-
Dominant Fragment: The most abundant fragment ion (base peak) is often observed at m/z 73 . This corresponds to the [CH₃-NH-C(OH)=CH₂]⁺ ion formed via a rearrangement, or more simply, the [C₃H₇NO]⁺ fragment resulting from cleavage and rearrangement. Another significant peak at m/z 58 represents the [CH₃NH=CH₂]⁺ fragment. [10][11] The diagram below illustrates the primary fragmentation leading to the characteristic m/z 73 peak.
-
Caption: Key fragmentation pathway for this compound in EI-MS.
Biological Significance and Therapeutic Potential
While no specific biological activity has been definitively assigned to this compound in the literature, the extensive research on structurally similar fatty acid amides provides a strong basis for hypothesizing its potential roles.
-
Endocannabinoid System Modulation: Long-chain fatty acid amides are known to interact with the endocannabinoid system. [1]They can act as ligands for cannabinoid receptors or, more commonly, inhibit enzymes like Fatty Acid Amide Hydrolase (FAAH), which degrades anandamide. By inhibiting FAAH, these molecules can potentiate the effects of endogenous cannabinoids, leading to analgesic and anxiolytic effects.
-
Ion Channel Interaction: Some N-acyl amides are known to modulate the activity of transient receptor potential (TRP) channels, which are involved in pain and temperature sensation. This suggests a potential role for this compound in nociception.
-
Metabolic Regulation: Related lipids are involved in regulating energy homeostasis and have been investigated for roles in metabolic disorders. [6] The primary value of this compound in a drug development context is as a scaffold and a tool compound . Its straightforward synthesis allows for the creation of a library of analogs by varying the alkyl chain length and the N-substituent. These analogs can then be screened for activity against targets like FAAH, TRP channels, or G-protein coupled receptors to establish structure-activity relationships (SAR) and identify lead compounds for further development.
Conclusion
This compound stands as a foundational molecule within the expansive and biologically crucial family of N-acyl amides. While its own history is not marked by a specific moment of discovery, its existence is a logical consequence of fundamental organic chemistry developed over a century ago. Its true scientific value has emerged more recently, illuminated by the discovery of the profound signaling roles played by its structural relatives. This guide has provided the essential technical framework for its synthesis and characterization, establishing the basis for its use in modern research. For scientists and drug developers, this compound serves as an accessible starting point to explore the vast and promising landscape of lipid signaling, offering a versatile scaffold for the design of novel chemical probes and potential therapeutic agents. The full biological story of this compound itself remains to be written, representing an open opportunity for future investigation.
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A Technical Guide to the Solubility of N-Methyldodecanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Importance of N-Methyldodecanamide Solubility
This compound, a long-chain N-substituted amide, is a molecule of significant interest in various scientific fields, including drug development and material science. Its long alkyl chain and amide functionality impart a unique combination of hydrophobic and polar characteristics, making its solubility behavior in organic solvents a critical parameter for its application. In pharmaceutical formulations, for instance, achieving the desired concentration of an active pharmaceutical ingredient (API) in a given solvent system is paramount for efficacy and bioavailability. This guide provides a comprehensive technical overview of the theoretical and practical aspects of this compound solubility in organic solvents, offering a framework for solvent selection and experimental determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure dictates its solubility profile.
Molecular Structure of this compound
This compound possesses two key structural features that influence its solubility:
-
A long dodecyl (C12) alkyl chain: This nonpolar hydrocarbon tail is the dominant feature of the molecule, rendering it largely hydrophobic.
-
An N-methylamide head group: This polar functional group contains a carbonyl (C=O) and a nitrogen atom. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H bond in secondary amides can act as a hydrogen bond donor. However, in this compound, the presence of a methyl group on the nitrogen (N-methyl) means it can only act as a hydrogen bond acceptor.
Impact of Solvent Properties on Solubility
The interplay of these structural features with the properties of organic solvents determines the extent of solubility. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): These solvents have a polar character and can act as both hydrogen bond donors and acceptors. While the polar amide head of this compound can interact favorably with these solvents through dipole-dipole interactions and hydrogen bonding (accepting a hydrogen bond from the solvent), the long nonpolar alkyl chain limits overall solubility. Solubility in shorter-chain alcohols is expected to be moderate and decrease as the alkyl chain of the alcohol solvent increases.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. They can engage in dipole-dipole interactions with the amide group of this compound. Solvents in this category are likely to be effective at dissolving this compound, as they can solvate the polar head without being hindered by a network of strong solvent-solvent hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. The long, nonpolar dodecyl chain of this compound will interact favorably with these solvents. Therefore, good solubility is anticipated in many nonpolar organic solvents.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar and are excellent at solvating a wide range of organic compounds. They are expected to be good solvents for this compound due to their ability to interact with both the polar amide group and the nonpolar alkyl chain.
The following diagram illustrates the primary intermolecular interactions between this compound and different classes of organic solvents.
Caption: Intermolecular interactions governing solubility.
Quantitative Solubility Data
For research and development purposes, it is imperative to experimentally determine the solubility in the specific solvent systems of interest. The following table provides a template for recording such experimental data.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) |
| Hexane | Nonpolar | High | |
| Toluene | Nonpolar | High | |
| Chloroform | Chlorinated | High | |
| Diethyl Ether | Ether | Moderate to High | |
| Acetone | Polar Aprotic | Moderate to High | |
| Ethyl Acetate | Polar Aprotic | Moderate to High | |
| Ethanol | Polar Protic | Moderate | |
| Methanol | Polar Protic | Moderate | |
| Water | Polar Protic | Very Low |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, which is a reliable and widely used technique.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sampling and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
From Gravimetric Data:
-
Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) * 100
-
-
From Chromatographic Data:
-
Solubility ( g/100 mL) = (concentration from HPLC * dilution factor / 1000) * 100
-
-
Conclusion
The solubility of this compound in organic solvents is a complex interplay between its long hydrophobic alkyl chain and its polar amide headgroup. While quantitative data is sparse, a theoretical understanding of its structure allows for reasoned predictions of its solubility behavior. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. A thorough understanding and experimental quantification of solubility are essential for the effective formulation and application of this compound in research and industry.
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An In-Depth Technical Guide to N-Methyldodecanamide and its Role as a Fatty Acid Amide
Abstract: Fatty acid amides (FAAs) represent a diverse class of lipid signaling molecules integral to numerous physiological processes. While significant research has focused on primary amides and N-acylethanolamines, the roles of N-methyl secondary amides are less understood. This guide focuses on N-Methyldodecanamide (also known as N-Methyllauramide), a secondary amide derived from dodecanoic acid (lauric acid). Due to limited direct research on this specific molecule, this document synthesizes information from analogous compounds to build a robust scientific framework. We will detail its physicochemical properties, propose validated synthesis and analytical protocols, and explore its potential biological activities, particularly as a modulator of the key catabolic enzyme Fatty Acid Amide Hydrolase (FAAH) and as a potential cytotoxic agent. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate the therapeutic potential of this compound.
Introduction to Fatty Acid Amides (FAAs)
Fatty acid amides are a structurally simple yet functionally diverse family of lipids, generally consisting of a fatty acid acyl chain linked to an amine headgroup. They are recognized as critical signaling molecules in both central and peripheral nervous systems, modulating processes such as pain, inflammation, anxiety, and appetite.[1]
The biological activity of an FAA is determined by both its acyl tail and its head group. The major classes of FAAs include:
-
N-Acylethanolamines (NAEs): This is the most studied class, which includes the endocannabinoid N-arachidonoylethanolamine (anandamide). NAEs are known to interact with cannabinoid receptors (CB1 and CB2) and other cellular targets.[1]
-
Primary Fatty Acid Amides (PFAMs): These amides, such as the sleep-inducing lipid oleamide, have a simple -NH2 headgroup.[1]
-
Other N-Acyl Amides: This broad category includes N-acyl amino acids, N-acyldopamines, and N-alkyl secondary and tertiary amides.[1]
This compound falls into this latter category as an N-methyl secondary amide. Its structure, featuring a saturated 12-carbon (dodecanoyl) chain and an N-methyl group, suggests it may have unique biological activities distinct from the more well-known primary amides and NAEs. The central enzyme responsible for the degradation of many FAAs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks the amide bond.[2] Pharmacological inhibition of FAAH elevates the endogenous levels of FAAs like anandamide, producing analgesic, anti-inflammatory, and anxiolytic effects, making it a significant therapeutic target.[3]
This compound: Physicochemical Properties and Synthesis
This compound is a waxy solid at room temperature, characterized by a hydrophobic dodecanoyl tail and a polar N-methylated amide headgroup.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | N-Methyllauramide, N-Dodecanoylmethylamine | [4] |
| CAS Number | 27563-67-3 | [4] |
| Molecular Formula | C₁₃H₂₇NO | [4] |
| Molecular Weight | 213.36 g/mol | [4] |
| Appearance | White to off-white waxy solid | [5] |
| Melting Point | 67-70 °C |
Synthesis of this compound
The most direct and atom-economical method for synthesizing N-methyl amides is the dehydrative condensation of a carboxylic acid with methylamine.[6][7] This approach avoids the need for harsh halogenating agents to create an acid chloride intermediate.
Caption: General workflow for the synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dodecanoic acid (1.0 mmol, 1 eq.), a suitable solvent such as acetonitrile (MeCN, ~1 mL), a catalyst (e.g., 10 mol% DABCO and 10 mol% Fe₃O₄), and an aqueous solution of methylamine (1.1 mmol, 1.1 eq.).[6]
-
Reaction: Heat the reaction mixture to 85 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Role and Mechanism of Action: An Investigative Outlook
Direct studies on the biological activity of this compound are not currently available in published literature. However, based on its structure and the known functions of related fatty acid amides, we can formulate key hypotheses about its potential roles.
Hypothesis 1: Modulation of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme that degrades anandamide and other FAAs.[3] Its active site contains a catalytic triad (Ser241-Ser217-Lys142) that hydrolyzes the amide bond.[8] Studies have shown that other N-substituted fatty acid amides, such as the N-benzyl macamides, are effective FAAH inhibitors.[9] The degree of unsaturation in the fatty acid chain was found to influence inhibitory activity.[9]
Given this precedent, it is plausible that the N-methyl group of this compound could interact with the FAAH active site, potentially acting as a substrate or an inhibitor. Inhibition of FAAH would lead to an increase in the levels of endogenous cannabinoids and other FAAs, producing therapeutic effects such as analgesia and anxiolysis.
Caption: Hypothesized mechanism of FAAH inhibition by this compound.
Hypothesis 2: Cytotoxic and Membrane-Disrupting Activity
The lauric acid (dodecanoic acid) backbone of this compound is known to have antimicrobial and membrane-disrupting properties. A study on N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid demonstrated significant cytotoxic activity against murine leukemia and carcinoma cells.[10] The mechanism was shown to involve disruption of the cell membrane, leading to the release of cytoplasmic materials and interference with cellular energy metabolism.[10] The amphipathic nature of these molecules allows them to insert into the lipid bilayer, altering its integrity and function.
Therefore, it is hypothesized that this compound may also exhibit cytotoxic effects, particularly against cancer cell lines. This activity would likely be dependent on its concentration and the specific cell type being tested.
Methodologies for Investigation
To test the hypotheses outlined above, the following validated protocols are proposed.
In Vitro FAAH Inhibition Assay
This protocol is designed to determine if this compound can inhibit the enzymatic activity of FAAH using a fluorometric method.[11][12][13]
-
Reagent Preparation:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Enzyme: Recombinant human or rat FAAH, diluted in assay buffer to the working concentration.
-
FAAH Substrate: AMC-arachidonoyl amide (or another suitable fluorogenic substrate) at a stock concentration of 400 µM, diluted to a working concentration of 1 µM.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Positive Control: A known FAAH inhibitor (e.g., URB597 or JZL 195).
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of FAAH Assay Buffer to appropriate wells.
-
Add 10 µL of the test compound dilutions (or solvent for control wells).
-
Add 10 µL of the diluted FAAH enzyme to all wells except the "no enzyme" control.
-
Incubate the plate for 5 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Incubate for 30 minutes at 37 °C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percent inhibition against the log concentration and determine the IC₅₀ value using non-linear regression.
-
In Vitro Cytotoxicity Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability.[1][14]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Plating: Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of this compound to determine the IC₅₀ value.
Potential Therapeutic Applications and Future Directions
Based on the hypotheses derived from related compounds, this compound could have therapeutic potential in several areas:
-
Oncology: If this compound demonstrates potent cytotoxic activity, particularly with selectivity for cancer cells over normal cells, it could serve as a lead compound for the development of new anticancer agents.[10] Its mechanism would likely involve cell membrane disruption.
-
Pain and Inflammation: If it proves to be a potent FAAH inhibitor, it could be developed as an analgesic or anti-inflammatory drug.[3] This would represent an indirect therapeutic approach, enhancing the body's own endocannabinoid signaling without the side effects associated with direct cannabinoid receptor agonists.
Future research should focus on:
-
Systematic Screening: Testing this compound against a broad panel of cancer cell lines and in FAAH inhibition assays to confirm the primary hypotheses.
-
Mechanism of Action Studies: If activity is confirmed, further studies are needed to elucidate the precise molecular targets and pathways involved. For cytotoxicity, this would involve investigating effects on membrane potential, apoptosis markers (e.g., caspase activation), and cellular metabolism. For FAAH inhibition, kinetic studies would be needed to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound by varying the length and saturation of the fatty acid chain and modifying the N-alkyl substituent to optimize potency and selectivity.
Toxicology and Safety Profile
While specific toxicological data for this compound is not available, related long-chain fatty amides are generally considered to have low toxicity.[5][15] However, compounds like Lauramide DEA have been noted for potential irritation, and strict limits on nitrosamine formation in cosmetic products are advised.[15] Any development for therapeutic use would require a full toxicological assessment, including in vitro genotoxicity assays and in vivo studies to determine acute and chronic toxicity. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling the compound.
Conclusion
This compound is an understudied member of the fatty acid amide family with significant, unexplored potential. By drawing logical inferences from its chemical structure and the activities of closely related molecules, we have established a strong rationale for its investigation as both a potential FAAH inhibitor and a cytotoxic agent. The detailed experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses and uncover the therapeutic promise of this intriguing lipid molecule.
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Drobnica, L., et al. (1992). Biochemical basis of cytotoxic activity of some new N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid. PubMed. Available at: [Link]
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Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Available at: [Link]
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Ezzili, C., et al. (2010). Fatty Acid Amide Signaling Molecules. ResearchGate. Available at: [Link]
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Iwasawa, H., et al. (2025). Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine. ResearchGate. Available at: [Link]
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In-Depth Technical Guide to the Biosynthesis of N-Methyldodecanamide in Organisms
Abstract
N-methyldodecanamide belongs to the diverse class of fatty acid amides (FAAs), a group of bioactive lipids involved in a wide array of physiological processes. While significant research has elucidated the biosynthetic pathways of prominent FAAs like the N-acylethanolamines (e.g., anandamide), the specific routes leading to the formation of N-alkylated long-chain amides remain less defined. This guide synthesizes current knowledge on general FAA metabolism to propose a coherent and experimentally verifiable biosynthetic pathway for this compound. We will delve into the foundational enzymatic principles, outline the most probable synthetic route from precursor molecules, and provide detailed, field-proven experimental protocols to empower researchers to investigate this pathway. The narrative is structured to explain the causality behind experimental choices, ensuring a self-validating framework for future research.
Part 1: Foundational Concepts in Fatty Acid Amide Biosynthesis
The synthesis of any fatty acid amide, at its core, is the formation of a stable amide bond between a fatty acid and an amine.[1] Organisms have evolved several enzymatic strategies to overcome the thermodynamic barrier of this condensation reaction. Understanding these established pathways provides the necessary framework for postulating the specific synthesis of this compound.
1.1 Acyl-CoA Dependent N-Acylation: The Predominant Pathway
The most direct and versatile route for producing a wide range of N-acyl amides is through the action of N-acyltransferases (NATs). This pathway is a strong candidate for this compound biosynthesis and involves two principal steps:
-
Fatty Acid Activation: The carboxylic acid group of dodecanoic acid (lauric acid) is first activated. This is accomplished by an Acyl-CoA Synthetase (ACS) , which catalyzes the ATP-dependent conversion of the fatty acid into a high-energy thioester, dodecanoyl-CoA. This activation step is crucial for making the subsequent acylation reaction thermodynamically favorable.
-
Acyl Group Transfer: An N-acyltransferase (NAT) then catalyzes the transfer of the dodecanoyl group from dodecanoyl-CoA to the nitrogen atom of an amine substrate. In the case of this compound, this amine is methylamine.
This mechanism is employed by a diverse superfamily of enzymes, including the Arylalkylamine N-acyltransferases (AANATs) found in insects, which exhibit broad substrate specificity and can acylate various biogenic amines.[2] The catalytic cycle typically involves a ternary complex where the enzyme binds both the acyl-CoA and the amine, facilitating the nucleophilic attack of the amine's nitrogen on the thioester carbonyl carbon.
1.2 Alternative Biosynthetic Strategies
While the Acyl-CoA dependent pathway is the most probable, other known mechanisms in FAA biosynthesis are worth noting for context:
-
ATP-Dependent Acyl-Adenylation: Some enzymes activate carboxylic acids by converting them into an acyl-adenylate intermediate at the expense of ATP.[3] This activated acyl group can then be transferred to an amine nucleophile to form the amide bond.
-
Transacylation from Phospholipids: This pathway is best characterized for N-acylethanolamines (NAEs). It involves the transfer of a fatty acyl chain from a phospholipid like phosphatidylcholine to the headgroup of phosphatidylethanolamine (PE), forming an N-acyl-phosphatidylethanolamine (NAPE) intermediate. This precursor is then cleaved by specific phospholipases to release the NAE.
Given that the amine precursor for this compound is the simple molecule methylamine, the direct, Acyl-CoA dependent pathway mediated by an NAT is the most parsimonious and likely route.
Part 2: The Putative Biosynthetic Pathway for this compound
Based on the foundational principles, we can construct a putative, three-step pathway for the biosynthesis of this compound. This proposed pathway serves as a robust hypothesis that can be systematically tested using the experimental protocols outlined in Part 4.
Step 1: Generation of Precursors
The synthesis begins with the availability of two key substrates within the cellular environment:
-
Dodecanoic Acid (Lauric Acid): A common 12-carbon saturated fatty acid derived from either de novo fatty acid synthesis or dietary intake.
-
Methylamine (CH₃NH₂): This simplest primary amine is endogenously present in organisms, arising from the catabolism of various compounds, including creatine and adrenaline.[4] It is also produced during PADI4-dependent arginine demethylation and as a result of putrefaction.[5] Its presence in biological fluids like urine has been well-documented.[6]
Step 2: Fatty Acid Activation
To become reactive, dodecanoic acid must be converted to its thioester derivative, dodecanoyl-CoA . This reaction is catalyzed by a long-chain Acyl-CoA Synthetase (ACS) in an ATP-dependent manner.
Dodecanoic Acid + ATP + Coenzyme A ---(ACS)--> Dodecanoyl-CoA + AMP + PPi
Step 3: Amide Bond Formation via N-Acyltransferase
The final and committing step is the condensation of dodecanoyl-CoA and methylamine, catalyzed by a putative N-acyltransferase (NAT) with specificity for short-chain alkylamines.
Dodecanoyl-CoA + Methylamine --- (NAT) --> this compound + Coenzyme A
The identity of the specific NAT responsible is a key area for future research. It is plausible that an enzyme with broad amine substrate specificity, analogous to certain insect AANATs, could catalyze this reaction.[2]
Caption: Putative biosynthetic pathway for this compound.
Part 3: Experimental Methodologies for Pathway Validation
To move from a putative pathway to a validated biological mechanism, a series of targeted experiments are required. The following protocols are designed as a self-validating system, where the results of one experiment inform the design of the next.
3.1 Protocol: Cellular Feeding Studies with Stable Isotopes
This experiment is the first step to confirm if cells can synthesize this compound from its proposed precursors. The use of stable isotope-labeled substrates followed by mass spectrometry provides definitive evidence of the metabolic conversion.
Objective: To demonstrate the de novo synthesis of this compound from dodecanoic acid and methylamine in a cellular model.
Methodology:
-
Cell Culture: Select a relevant cell line. Neuroblastoma cell lines (e.g., N18TG2) or hepatic cell lines (e.g., HepaRG) are good candidates as they are known to have active fatty acid and xenobiotic metabolism.[7] Culture cells to ~80% confluency.
-
Precursor Incubation: Replace the standard medium with a medium containing stable isotope-labeled precursors. A common strategy is to use ¹³C- or D-labeled compounds. For example:
-
Condition A: ¹³C₁₂-Dodecanoic Acid
-
Condition B: D₃-Methylamine Hydrochloride
-
Condition C (Control): Unlabeled precursors.
-
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for precursor uptake and metabolism.
-
Lipid Extraction: Harvest the cells, wash with PBS to remove excess labeled precursors, and perform a lipid extraction using a standard method like a Folch or Bligh-Dyer extraction.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.[8][9]
-
Develop a multiple reaction monitoring (MRM) method to specifically detect unlabeled this compound and its predicted labeled isotopologues.
-
Expected Outcome: In cells fed ¹³C₁₂-Dodecanoic Acid, a new peak should appear at a mass corresponding to this compound + 12 Da. In cells fed D₃-Methylamine, a peak should appear at +3 Da.
-
Caption: Workflow for stable isotope tracing of this compound biosynthesis.
3.2 Protocol: In Vitro N-Acyltransferase (NAT) Activity Assay
Once cellular synthesis is confirmed, the next logical step is to identify the enzymatic activity in vitro. This assay directly measures the conversion of substrates to product by the cellular machinery.
Objective: To detect and characterize the N-acyltransferase activity responsible for this compound synthesis in cell or tissue lysates.
Methodology:
-
Enzyme Preparation:
-
Prepare a cell or tissue homogenate in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge to pellet debris and collect the supernatant (cytosolic fraction, which contains many NATs).[10]
-
Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cell Lysate (containing the putative NAT)
-
Dodecanoyl-CoA
-
Methylamine (radiolabeled [¹⁴C]methylamine is often used for high sensitivity)
-
-
Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., dodecanoyl-CoA). Incubate at 37°C for a set time (e.g., 30-60 minutes). Include negative controls (e.g., boiled lysate, no lysate, no dodecanoyl-CoA).
-
Reaction Quench & Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex to extract the lipid-soluble product, this compound.
-
Analysis:
-
If using [¹⁴C]methylamine: Separate the lipid extract using Thin-Layer Chromatography (TLC). Visualize the radiolabeled product by autoradiography or phosphorimaging. The amount of product can be quantified by scintillation counting of the scraped spot.
-
If using unlabeled substrates: Analyze the extract by LC-MS/MS to quantify the amount of this compound formed.[8]
-
-
Data Analysis: Calculate the specific activity of the enzyme, typically expressed as pmol or nmol of product formed per minute per mg of total protein.
| Parameter | Typical Concentration Range | Rationale |
| Cell Lysate Protein | 10 - 100 µg | To ensure a detectable level of enzyme activity without being inhibitory. |
| Dodecanoyl-CoA | 10 - 100 µM | Should be around or above the expected Km of the enzyme to approach Vmax. |
| Methylamine | 100 µM - 5 mM | Often used in excess as it is the smaller, more soluble substrate. |
| Incubation Time | 15 - 60 min | Must be within the linear range of the reaction, determined by a time-course experiment. |
Table 1: Typical Reaction Conditions for an In Vitro NAT Assay.
3.3 Protocol: Candidate Gene Identification and Validation
With biochemical evidence in hand, the final phase is to identify the specific gene encoding the responsible N-acyltransferase.
Objective: To identify and validate the gene responsible for this compound synthesis.
Methodology:
-
Bioinformatics: Perform a BLAST search of protein databases using sequences of known N-acyltransferases (e.g., human NATs, insect AANATs) to find homologous genes in the genome of the organism of interest.[11]
-
Gene Expression Correlation: If a condition is found that upregulates this compound production (e.g., exposure to a specific drug or signaling molecule), use qPCR to measure the mRNA expression levels of the candidate NAT genes. A strong correlation between gene expression and product formation points to a likely candidate.
-
-
Design and synthesize siRNA molecules targeting the mRNA of the top candidate NAT gene.
-
Transfect the cultured cells (proven to produce this compound) with the siRNA. Use a non-targeting scramble siRNA as a control.
-
After 48-72 hours, verify the knockdown of the target gene's mRNA using qPCR.
-
Perform a lipid extraction and quantify the endogenous levels of this compound using LC-MS/MS.
-
Expected Outcome: A significant reduction in this compound levels in the cells treated with the target-specific siRNA, but not in the scramble control, provides strong evidence for the gene's function.
-
-
Recombinant Protein Expression: For definitive proof, clone the candidate gene's cDNA into an expression vector, express the recombinant protein in a host system (e.g., E. coli), purify it, and perform the in vitro NAT assay (Protocol 3.2) using the purified enzyme. Direct production of this compound by the recombinant protein is conclusive evidence.
Caption: A logical workflow for the identification and validation of biosynthetic genes.
Conclusion and Future Directions
The biosynthesis of this compound most likely proceeds via a canonical two-step pathway involving the activation of dodecanoic acid to dodecanoyl-CoA, followed by the N-acyltransferase-mediated condensation with endogenous methylamine. While this pathway is inferred from well-established principles of fatty acid amide metabolism, its specific components—notably the identity of the key N-acyltransferase—await experimental confirmation.
The technical guide provided here offers a comprehensive framework for researchers to systematically investigate and validate this pathway. Successful identification of the complete enzymatic machinery will open new avenues for understanding the regulation and physiological function of this compound and other N-alkylated fatty acid amides. This knowledge is critical for drug development professionals seeking to modulate the levels of these bioactive lipids for therapeutic benefit.
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An In-depth Technical Guide to N-Methyldodecanamide: Molecular Characteristics and Scientific Context
This guide provides an in-depth analysis of the core molecular attributes of N-Methyldodecanamide, a compound of significant interest in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical scientific context, emphasizing the relationship between molecular structure and function.
Introduction to this compound
This compound (CAS No. 27563-67-3) is a fatty acid amide, an organic compound characterized by a long, twelve-carbon acyl chain (dodecanoyl) attached to a methylamino group.[1] This structure imparts a dual nature to the molecule: a long, hydrophobic hydrocarbon tail and a polar amide head. This amphipathic quality is central to its utility in various applications, including its function as a surfactant, emulsifier, and lubricant.[1] Understanding its precise molecular formula and weight is the foundational step in harnessing its properties for novel applications in material science and biochemical research.
Core Molecular Attributes: Formula and Weight
The identity and purity of a chemical compound are fundamentally defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, quantitative analysis, and for predicting physicochemical properties.
Molecular Formula
The definitive molecular formula for this compound is C13H27NO .[1][2][3][4] This formula indicates that each molecule is composed of:
-
13 Carbon (C) atoms
-
27 Hydrogen (H) atoms
-
1 Nitrogen (N) atom
-
1 Oxygen (O) atom
This composition is consistently reported across major chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook.[2][3]
Molecular Weight
The molecular weight is a critical parameter derived from the molecular formula. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).
-
Average Molecular Weight: Approximately 213.36 g/mol .[2][4] This value is used for most laboratory and industrial calculations involving macroscopic quantities of the substance.
-
Monoisotopic Mass: 213.209264485 Da.[2] This high-precision value is crucial in high-resolution mass spectrometry for the unambiguous identification of the compound.
Slight variations in the reported average molecular weight (e.g., 213.37 g/mol or 213.3596 g/mol ) arise from differences in the atomic weight values used for calculation but are all within an acceptable range of variance.[1][3]
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C13H27NO | PubChem[2], NIST[3] |
| Average Molecular Weight | 213.36 g/mol | PubChem[2], ChemicalBook[4] |
| Monoisotopic Mass | 213.209264485 Da | PubChem[2] |
| CAS Registry Number | 27563-67-3 | PubChem[2], NIST[3] |
| IUPAC Name | This compound | PubChem[2] |
| Common Synonyms | N-Methyllauramide, N-Methyllaurylamide | CymitQuimica[1] |
Structural Elucidation and Verification
The molecular formula provides the elemental composition, but the arrangement of these atoms—the chemical structure—defines the compound's identity and reactivity.
Caption: Molecular structure of this compound.
Experimental Workflow for Structural Verification
Confirming the structure and, by extension, the molecular weight of this compound relies on a combination of standard analytical techniques. The causality for selecting these methods lies in their ability to provide orthogonal, confirmatory data.
Step-by-Step Protocol Outline:
-
Mass Spectrometry (MS):
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments, directly confirming the molecular weight.
-
Methodology: A sample is ionized (e.g., via Electrospray Ionization - ESI) and passed through a mass analyzer. High-resolution MS (like TOF or Orbitrap) is employed to measure the m/z to several decimal places, allowing for the validation of the exact mass (213.209 Da) and empirical formula.
-
Trustworthiness: The fragmentation pattern observed in MS/MS provides a unique fingerprint, confirming the connectivity of the acyl chain and the N-methyl group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework and confirm the precise arrangement of atoms.
-
Methodology:
-
¹H NMR: Identifies the chemical environment of all hydrogen atoms. The spectrum would show distinct signals for the terminal methyl group of the dodecanoyl chain, the repeating methylene (-CH₂-) units, the methylene group adjacent to the carbonyl, the N-methyl group, and the N-H proton.
-
¹³C NMR: Identifies the chemical environment of the carbon atoms, confirming the presence of 13 unique carbons, including the characteristic carbonyl (C=O) signal downfield (~170 ppm).
-
-
Expertise: The coupling patterns and chemical shifts in NMR are directly correlated to the molecular structure, providing undeniable proof of atom connectivity.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology: The sample is exposed to infrared radiation. The this compound molecule will exhibit characteristic absorption bands: a strong C=O (amide I) stretch around 1640 cm⁻¹ and an N-H bend (amide II) around 1550 cm⁻¹, confirming the secondary amide functional group.
-
Authoritative Grounding: These spectral positions are well-established for secondary amides and provide rapid, reliable confirmation of the primary functional group.
-
Caption: Workflow for the analytical verification of this compound.
Significance in Research and Development
The molecular formula and weight are not merely static identifiers; they are predictive of the compound's behavior and potential applications.
-
Hydrophobicity: The long C12 alkyl chain (from C13H27NO) dominates the molecule's character, making it highly hydrophobic and thus poorly soluble in water but readily soluble in organic solvents.[1] This is a critical property for its use as a lubricant or in non-aqueous formulations.
-
Surfactant Properties: The presence of the polar amide group (-C(O)NH-) provides a hydrophilic head, allowing the molecule to act as a surfactant at oil-water interfaces.[1] This balance between the hydrophobic tail and hydrophilic head is directly dictated by the molecular composition.
-
Drug Development: In pharmaceutical sciences, fatty acid amides are explored for their biological activities and as components in drug delivery systems. Precise knowledge of the molecular weight is essential for dosage calculations, pharmacokinetic modeling, and understanding metabolic pathways.
Conclusion
This compound is a well-defined chemical entity with the molecular formula C13H27NO and an average molecular weight of 213.36 g/mol .[2][4] These fundamental properties, confirmed through standard analytical protocols, dictate its physicochemical characteristics, including its amphipathic nature, which is the basis for its industrial applications. For scientists and researchers, a firm grasp of these core attributes is the necessary foundation for innovative application and further study.
References
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This compound | C13H27NO | CID 141362 - PubChem . National Center for Biotechnology Information. [Link]
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This compound . NIST Chemistry WebBook, SRD 69. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyldodecanamide
This guide provides a comprehensive analysis of the spectroscopic data for N-Methyldodecanamide, a long-chain fatty amide with significant applications in biochemical research and drug development. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its identification, purity assessment, and elucidation of its interactions in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the spectroscopic properties of this molecule.
Introduction: The Molecular Blueprint of this compound
This compound (C₁₃H₂₇NO, Molar Mass: 213.36 g/mol ) is a secondary amide characterized by a dodecanoyl (lauryl) acyl chain attached to a methylamine. Its long aliphatic tail imparts significant lipophilicity, influencing its solubility, aggregation behavior, and interaction with biological membranes. Spectroscopic analysis provides the definitive structural confirmation and is indispensable for quality control in its synthesis and application.
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering not just the data, but the rationale behind the observed signals and the experimental considerations for acquiring high-quality spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For a molecule like this compound, with its combination of a long alkyl chain and an amide functionality, NMR provides a wealth of structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. Due to the restricted rotation around the C-N amide bond, some signals may appear broadened or as distinct resonances for conformers.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |
| (CH₂)₉ (alkyl chain) | ~1.26 | Multiplet (m) | 18H |
| CH₂ (α to C=O) | ~2.20 | Triplet (t) | 2H |
| N-CH₃ | ~2.77 | Doublet (d) | 3H |
| N-H | ~5.4 (broad) | Broad Singlet (br s) | 1H |
Interpretation and Causality:
-
The terminal methyl group (CH₃) at ~0.88 ppm appears as a triplet due to coupling with the adjacent CH₂ group. Its upfield shift is characteristic of an alkyl chain terminus.
-
The large multiplet at ~1.26 ppm represents the overlapping signals of the nine methylene groups ((CH₂)₉) in the core of the alkyl chain. Their similar chemical environments lead to this complex signal.
-
The methylene group alpha to the carbonyl (CH₂-C=O) is deshielded by the electron-withdrawing carbonyl group, resulting in a downfield shift to ~2.20 ppm. It appears as a triplet from coupling to the neighboring CH₂ group.
-
The N-methyl group (N-CH₃) signal at ~2.77 ppm is a doublet due to coupling with the amide proton (N-H). This coupling across the amide bond is a key diagnostic feature.
-
The amide proton (N-H) signal is typically broad and appears around 5.4 ppm. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
Experimental Protocol: ¹H NMR of a Waxy Solid
A detailed protocol for acquiring a high-quality ¹H NMR spectrum of a waxy solid like this compound is crucial.
Figure 1: Workflow for ¹H NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Expected Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (amide carbonyl) | ~173 |
| CH₂ (α to C=O) | ~36 |
| N-CH₃ | ~26 |
| (CH₂)ₙ (alkyl chain) | ~22-32 |
| CH₃ (terminal) | ~14 |
Interpretation and Causality:
-
The most downfield signal at ~173 ppm is assigned to the amide carbonyl carbon (C=O) due to the strong deshielding effect of the double-bonded oxygen.
-
The carbon alpha to the carbonyl (CH₂-C=O) appears around 36 ppm.
-
The N-methyl carbon (N-CH₃) is found at approximately 26 ppm.
-
The cluster of peaks between ~22-32 ppm corresponds to the carbons of the long alkyl chain ((CH₂)ₙ) . The slight differences in their chemical shifts arise from their distance from the functional groups.
-
The most upfield signal at ~14 ppm is characteristic of the terminal methyl carbon (CH₃) of the alkyl chain.
Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Secondary Amide |
| ~2920, ~2850 | C-H stretch (asymmetric & symmetric) | Alkyl Chain |
| ~1640 (strong) | C=O stretch (Amide I band) | Secondary Amide |
| ~1550 | N-H bend (Amide II band) | Secondary Amide |
| ~1465 | C-H bend (scissoring) | CH₂ |
Interpretation and Causality:
-
The broad absorption band around 3300 cm⁻¹ is a hallmark of the N-H stretching vibration in a secondary amide. Its broadness is indicative of hydrogen bonding.
-
The strong, sharp peaks at approximately 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the long alkyl chain, respectively.
-
The very strong absorption at ~1640 cm⁻¹ is the Amide I band , primarily due to the C=O stretching vibration . This is one of the most intense and diagnostic peaks in the spectrum of an amide.
-
The absorption at ~1550 cm⁻¹ is the Amide II band , which arises from a combination of N-H bending and C-N stretching vibrations .
-
The peak around 1465 cm⁻¹ is attributed to the C-H scissoring (bending) vibration of the methylene groups in the alkyl chain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of a Waxy Solid
For a waxy solid like this compound, ATR-FTIR is the preferred method as it requires minimal sample preparation.
Figure 2: Workflow for ATR-FTIR analysis of a waxy solid.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.
Expected Mass Spectrum Data (EI):
-
Molecular Ion (M⁺˙): m/z 213 (may be weak or absent)
-
Major Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 198 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |
| 115 | [CH₃(CH₂)₅C(OH)=NHCH₃]⁺ | McLafferty rearrangement. |
| 87 | [CH₂=C(OH)NHCH₃]⁺ | Secondary fragmentation following McLafferty rearrangement. |
| 73 | [CH₃NHC(OH)=CH₂]⁺ | α-cleavage. |
| 58 | [CH₃NH=CH₂]⁺ | α-cleavage. |
Interpretation and Causality:
The fragmentation of this compound under EI conditions is driven by the stability of the resulting carbocations and radical species.
-
McLafferty Rearrangement: A characteristic fragmentation for long-chain carbonyl compounds, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in the formation of a neutral alkene and a charged enol fragment at m/z 115.
-
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a favorable process, leading to the formation of resonance-stabilized acylium ions or iminium ions. The fragments at m/z 73 and 58 are prominent examples of α-cleavage.
Figure 3: Major fragmentation pathways of this compound in EI-MS.
Experimental Protocol: GC-MS of Fatty Amides
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating fatty amides.
-
Injection: Splitless injection is often used for trace analysis, while a split injection can be used for more concentrated samples.
-
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure elution of the long-chain amide.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-400).
-
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization of this compound. Each technique offers a unique and complementary perspective on the molecule's architecture. The long alkyl chain is clearly delineated by the characteristic signals in both ¹H and ¹³C NMR and the strong C-H stretching vibrations in the IR spectrum. The secondary amide functionality is definitively identified by the N-H and C=O signals in the IR and NMR spectra, as well as the characteristic fragmentation patterns in the mass spectrum.
This guide serves as a foundational resource for researchers working with this compound, enabling confident identification, purity assessment, and a deeper understanding of its chemical properties.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 141362, this compound." PubChem, [Link].
-
NIST. "this compound" in NIST Chemistry WebBook. [Link].
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide to the Thermodynamic Properties of N-Methyldodecanamide
Abstract
N-Methyldodecanamide, a long-chain N-alkyl amide, is a molecule of significant interest across various scientific and industrial domains, including pharmaceuticals, material science, and surfactant chemistry. A thorough understanding of its thermodynamic properties is paramount for optimizing its synthesis, formulation, and application. This technical guide provides a comprehensive overview of the core thermodynamic parameters of this compound, detailing both predicted values and established experimental methodologies for their determination. Tailored for researchers, scientists, and drug development professionals, this document offers in-depth, field-proven insights into the causality behind experimental choices and provides a robust framework for the thermodynamic characterization of this and similar long-chain organic molecules.
Introduction: The Significance of Thermodynamic Properties in the Application of this compound
This compound (C13H27NO) is a derivative of dodecanoic acid, a saturated fatty acid.[1] Its molecular structure, featuring a long hydrophobic alkyl chain and a polar N-methylamide head group, imparts amphiphilic properties that are crucial for its function in various applications. The thermodynamic properties of this compound govern its physical state, solubility, and interactions with other molecules, which are critical factors in its performance as a potential excipient in drug delivery systems, a phase change material for thermal energy storage, or a component in surfactant formulations.[2][3][4]
For instance, in pharmaceutical formulations, the enthalpy of fusion and melting point are critical parameters that influence the manufacturing process of solid dosage forms and the stability of amorphous solid dispersions.[5] In the context of phase change materials, a high latent heat of fusion is a desirable characteristic for efficient thermal energy storage.[3] Furthermore, understanding the thermodynamics of micellization and adsorption at interfaces is essential for its application in surfactant-based systems.[4] This guide will delve into the key thermodynamic properties of this compound, providing both theoretical and practical insights for its effective utilization.
Physicochemical and Thermodynamic Properties of this compound
A comprehensive understanding of a molecule's behavior begins with its fundamental physicochemical and thermodynamic properties. While experimental data for this compound is not extensively available in the public domain, computational methods provide valuable estimations. It is crucial to distinguish between computationally predicted and experimentally determined values for scientific rigor.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H27NO | [1] |
| Molecular Weight | 213.36 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 27563-67-3 | [1] |
Thermodynamic Data
The following table summarizes the available thermodynamic data for this compound. It is important to note that most of these values are calculated and should be confirmed by experimental measurement for critical applications.
| Thermodynamic Property | Symbol | Value | Unit | Source & Method |
| Enthalpy of Formation (Ideal Gas) | ΔfH°gas | -370.76 | kJ/mol | [6] (Joback Calculated) |
| Gibbs Free Energy of Formation | ΔfG° | 19.05 | kJ/mol | [6] (Joback Calculated) |
| Enthalpy of Fusion | ΔfusH° | 36.12 | kJ/mol | [6] (Joback Calculated) |
| Enthalpy of Vaporization | ΔvapH° | 57.71 | kJ/mol | [6] (Joback Calculated) |
| Normal Melting Point | Tfus | 341.00 ± 3.00 | K | [6] (NIST) |
| Normal Boiling Point | Tboil | 600.88 | K | [6] (Joback Calculated) |
| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | [6] |
Experimental Determination of Thermodynamic Properties
To ensure scientific integrity and for applications requiring high precision, the thermodynamic properties of this compound must be determined experimentally. This section details the standard, field-proven protocols for measuring key thermodynamic parameters.
Determination of Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the cornerstone technique for characterizing the thermal transitions of materials.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points, enthalpies of fusion, and heat capacities.[8][9] The choice of experimental parameters, such as the heating rate, is critical for obtaining accurate and reproducible data. A slower heating rate, for instance, provides better resolution of thermal events but may decrease sensitivity.[9]
Trustworthiness: The protocol described below includes calibration steps with certified reference materials, ensuring the accuracy and traceability of the measurements. The use of a hermetically sealed pan is crucial for preventing mass loss due to sublimation or evaporation, which would otherwise lead to erroneous results.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) according to the manufacturer's guidelines. This ensures the accuracy of the measured transition temperatures and enthalpies.
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference. The precise mass is critical for calculating the specific enthalpy values.
-
Experimental Program for Enthalpy of Fusion:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above its melting point (e.g., 100 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.
-
Reheat the sample at the same heating rate as the first scan. The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
-
Data Analysis for Enthalpy of Fusion: The enthalpy of fusion (ΔfusH°) is determined by integrating the area of the melting peak in the DSC thermogram from the second heating scan. The onset temperature of the peak is typically reported as the melting point (Tfus).
-
Experimental Program for Heat Capacity (Cp):
-
Perform a baseline run with two empty, sealed DSC pans.
-
Perform a calibration run with a certified sapphire standard of known mass.
-
Perform a sample run with the this compound sample.
-
All runs should be performed under the same temperature program, which typically involves a heating ramp through the desired temperature range.
-
-
Data Analysis for Heat Capacity: The heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the sapphire standard, and the baseline runs, using the known heat capacity of sapphire.
Mandatory Visualization:
Determination of Enthalpy of Vaporization by Correlation Gas Chromatography
Expertise & Experience: For compounds with low volatility like this compound, direct measurement of the enthalpy of vaporization (ΔvapH°) can be challenging. Correlation Gas Chromatography (c-GC) is a powerful indirect method that relates the retention time of a compound to its vapor pressure and, consequently, its enthalpy of vaporization.[10] This technique relies on the use of a series of standard compounds with known vaporization enthalpies to create a calibration curve. The choice of standards is critical; they should be structurally similar to the analyte and have vaporization enthalpies in a similar range.
Trustworthiness: The accuracy of the c-GC method is highly dependent on the quality of the thermodynamic data for the standard compounds. Therefore, it is essential to use well-characterized standards from reputable sources.
Experimental Protocol:
-
Selection of Standards: Choose a homologous series of compounds with known vaporization enthalpies that are structurally similar to this compound (e.g., long-chain n-alkanes or fatty acid methyl esters).
-
Gas Chromatography Setup: Use a gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-5). The injector and detector temperatures should be set high enough to ensure complete vaporization of the analyte and standards.
-
Isothermal Measurements: Inject a mixture of the standards and this compound onto the GC column at a series of different isothermal temperatures. Record the retention time for each compound at each temperature.
-
Data Analysis:
-
For each compound, plot the natural logarithm of the retention time (ln(t_R)) versus the reciprocal of the absolute temperature (1/T).
-
The slope of this plot is proportional to the enthalpy of transfer from the stationary phase to the gas phase.
-
Create a correlation plot of the known vaporization enthalpies of the standards versus their respective slopes.
-
From the slope obtained for this compound and the correlation plot, determine its enthalpy of vaporization.
-
Structure-Property Relationships and Theoretical Insights
The thermodynamic properties of this compound are intrinsically linked to its molecular structure. The long dodecyl chain contributes significantly to the van der Waals interactions between molecules, influencing the enthalpy of vaporization and the boiling point. The presence of the N-methylamide group introduces polarity and the capacity for hydrogen bonding, which further increases the intermolecular forces and elevates the melting and boiling points compared to a non-polar alkane of similar molecular weight.
The entropy of long-chain molecules is related to the number of possible conformations they can adopt.[11] The flexible dodecyl chain of this compound can exist in numerous conformations, contributing to a higher entropy compared to a more rigid molecule of similar size.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound. While experimentally determined data for this specific compound remains scarce, this guide has presented reliable calculated values and detailed, authoritative protocols for their experimental determination. By understanding the principles behind these experimental techniques and the relationship between molecular structure and thermodynamic properties, researchers and scientists can confidently characterize this compound and other long-chain organic molecules for a wide range of applications. The methodologies and insights provided herein serve as a valuable resource for advancing research and development in fields where the precise control and understanding of molecular thermodynamics are paramount.
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Sustainable and Shape‐Stabilized Phase Change Material Based on Polyamide 12/N,N‐bis(2‐Hydroxyethyl)dodecanamide via Thermally Induced Phase Separation. (2023). Advanced Engineering Materials, 25(16), 2201771. [Link]
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Thermodynamics of amide + amine mixtures. 3. Relative permittivities of N,N-dimethylformamide + N-propylpropan-1-amine, + N-butylbutan-1-amine, + butan-1-amine, or + hexan-1-amine systems at several temperatures. (2018). arXiv preprint arXiv:1807.08425. [Link]
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Potential industrial and research applications of N-Methyldodecanamide
An In-depth Technical Guide to the Potential Industrial and Research Applications of N-Methyldodecanamide
Abstract
This compound (CAS: 27563-67-3), a fatty acid amide derived from dodecanoic acid, represents a class of versatile amphiphilic molecules with significant untapped potential across various industrial and research sectors. Its unique molecular structure, featuring a long C12 hydrophobic alkyl chain and a polar N-methylated amide headgroup, confers a range of valuable physicochemical properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, core properties, and proven applications. Furthermore, it explores promising research avenues, particularly in transdermal drug delivery and biochemical protein studies, supported by detailed, field-proven experimental protocols. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage the unique capabilities of this compound.
Core Physicochemical Properties and Molecular Characteristics
This compound, also known as N-Methyllauramide, is an organic compound classified as a secondary amide of a saturated fatty acid.[1][2] Its structure is fundamental to its function. The long dodecyl (lauryl) tail is highly lipophilic, making it soluble in organic solvents and oils, while the N-methylamide group is polar and capable of forming hydrogen bonds.[1] This amphiphilic nature drives its utility as a surfactant and emulsifier. Unlike ionic surfactants, its non-ionic character makes it less susceptible to pH changes and electrolyte concentrations in formulations.
The presence of the amide group lends it chemical stability and low volatility, which are advantageous in cosmetic and industrial formulations requiring a long shelf life.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Methyllauramide, Dodecanamide, N-methyl- | [1][2] |
| CAS Number | 27563-67-3 | [3] |
| Molecular Formula | C₁₃H₂₇NO | [3] |
| Molecular Weight | 213.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder or waxy solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis of this compound: A Standardized Protocol
While various methods for amide synthesis exist, the acylation of methylamine with dodecanoyl chloride is a highly efficient and scalable route for producing this compound. This method is preferred over direct amidation of dodecanoic acid as it does not require high temperatures or specialized coupling agents, proceeding readily under mild conditions.
Experimental Protocol: Synthesis via Acid Chloride
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Dodecanoyl chloride (Lauroyl chloride) (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (2.2 eq)
-
Triethylamine (optional, as an acid scavenger if using methylamine HCl salt)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve dodecanoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Slowly add the methylamine solution (2.2 eq) dropwise to the stirred solution. An excess of methylamine is used to react with the dodecanoyl chloride and to neutralize the hydrochloric acid byproduct that is formed. The reaction is exothermic; maintain the temperature at 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the disappearance of the dodecanoyl chloride spot.
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl to remove excess methylamine, followed by saturated NaHCO₃ solution to remove any residual acid, and finally with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate/hexane mixture) to yield a white crystalline solid.
Causality and Self-Validation: The use of an acid chloride ensures a high-energy acylating agent for an efficient reaction. The sequential acidic and basic washes are a self-validating purification step; the HCl wash removes basic impurities (amine), and the NaHCO₃ wash removes acidic impurities (unreacted starting material or hydrolyzed acid chloride), ensuring the purity of the final product. The final purity should be confirmed by NMR and Mass Spectrometry.
Caption: Workflow for the synthesis of this compound.
Industrial Applications
This compound's amphiphilic nature and stability make it a valuable component in several industrial formulations.
-
Cosmetics and Personal Care: Due to its compatibility with organic compounds, it serves as an effective emulsifier, surfactant, and lubricant in creams, lotions, and other personal care products.[1] Its long carbon chain contributes to emollient properties, while the amide group helps stabilize complex formulations.
-
Agrochemicals: Similar N,N-dialkyl amides are highly effective solvents for active ingredients in agrochemical products like fungicides and pesticides.[5][6] this compound can function as a high-purity solvent that enhances the stability of emulsifiable concentrates (EC) and microemulsions (ME), preventing the crystallization of active compounds upon dilution.[5]
-
Industrial Lubricants: The long hydrocarbon chain can form a protective, low-friction film on surfaces, making it a candidate for use as a lubricant or an anti-wear additive in industrial processes.[1][7]
Research and Pharmaceutical Applications
The most promising advanced applications for this compound are in the pharmaceutical and life sciences, primarily as a skin penetration enhancer and a biochemical detergent.
Transdermal Drug Delivery: A Chemical Penetration Enhancer
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most topical drugs.[8] Chemical penetration enhancers (CPEs) are compounds that reversibly decrease this barrier's resistance, allowing therapeutic agents to reach their target tissues.[9][10] Fatty acid amides, structurally similar to the lipids found within the stratum corneum, are an effective class of CPEs.
Mechanism of Action: The prevailing theory is that this compound inserts itself into the intercellular lipid matrix of the stratum corneum. The bulky dodecyl tail disrupts the highly organized, tightly packed lipid bilayers, increasing their fluidity.[9][11] This transient disorganization creates pathways for drug molecules to diffuse more readily through the skin barrier. This is often referred to as the "Lipid-Protein-Partitioning" theory, where enhancers can interact with lipids, intracellular proteins, or improve drug partitioning into the skin.[12]
Caption: Mechanism of this compound as a skin penetration enhancer.
Experimental Protocol: In Vitro Skin Permeation Assay using Franz Diffusion Cells
Objective: To quantify the efficacy of this compound in enhancing the transdermal delivery of a model drug (e.g., Ibuprofen).
Materials:
-
Franz diffusion cells
-
Full-thickness porcine or human cadaver skin[13]
-
Model Drug (Ibuprofen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Propylene glycol (PG) and Ethanol (vehicle solvents)
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation: Thaw frozen skin and excise sections to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes.
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37 °C) PBS, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
-
Formulation Preparation: Prepare two formulations:
-
Control: A saturated solution of Ibuprofen in a PG/Ethanol/Water vehicle.
-
Test: A saturated solution of Ibuprofen in the same vehicle, containing 5% (w/v) this compound.
-
-
Dosing: Apply a precise volume (e.g., 200 µL) of the Control or Test formulation to the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber and immediately replace it with fresh, pre-warmed PBS.
-
Quantification: Analyze the concentration of Ibuprofen in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss). Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control)
Causality and Self-Validation: The Franz cell setup mimics the in vivo environment by maintaining skin hydration and temperature. Using a saturated drug solution ensures that the thermodynamic activity of the drug is constant, meaning any observed increase in flux is directly attributable to the enhancer's effect on the skin barrier, not on the formulation's drug concentration. The inclusion of a control group without the enhancer is critical for a valid comparison and calculation of the ER.
Biochemical Research: Detergent for Membrane Protein Solubilization
Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Non-ionic detergents are essential tools for extracting these proteins from the lipid bilayer into a soluble state for downstream analysis.[14] this compound, with its non-ionic character and defined amphipathic structure, is a candidate for this application, as reflected by its commercial availability for proteomics research.[15]
Mechanism of Action: At concentrations above its critical micelle concentration (CMC), this compound forms micelles in aqueous solution. When introduced to a membrane preparation, the hydrophobic dodecyl tails of the detergent molecules partition into the lipid bilayer and interact with the transmembrane domains of the proteins. As the detergent concentration increases, the bilayer is disrupted, and the membrane protein becomes encapsulated within a detergent micelle, rendering it soluble.
Conclusion and Future Directions
This compound is a multifunctional compound whose simple, yet elegant, molecular architecture translates into a wide array of applications. In industry, it serves as a reliable emulsifier, stabilizer, and specialty solvent. In research, its potential as a highly effective skin penetration enhancer for transdermal drug delivery and as a gentle, non-ionic detergent for membrane protein biochemistry is particularly compelling.
Future research should focus on in-depth toxicological and skin irritation studies to further validate its safety for cosmetic and pharmaceutical use.[8] Optimization of drug formulations containing this compound for specific active pharmaceutical ingredients could unlock new therapeutic possibilities. Furthermore, a systematic comparison of its efficacy against other N-alkyl amide detergents in proteomics would solidify its position as a valuable tool for biochemists. The synthesis is straightforward, making it an accessible and economically viable candidate for large-scale production and widespread application.
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An In-Depth Technical Guide to the Safe Handling and Use of N-Methyldodecanamide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Laboratory Safety
In the landscape of modern research and development, the introduction of novel chemical entities is a constant. Among these is N-Methyldodecanamide, a fatty acid amide with growing utility as a surfactant, emulsifier, and lubricant in various industrial and pharmaceutical formulations.[1] Its waxy or oily texture and long hydrocarbon chain contribute to its unique physicochemical properties, including hydrophobicity and the ability to form hydrogen bonds.[1] As its applications expand, so too does the necessity for a comprehensive understanding of its safety profile and the implementation of robust handling protocols.
This guide moves beyond a simple recitation of precautionary statements. It is designed to provide senior laboratory personnel with the causal understanding behind safety protocols, fostering a culture of proactive risk mitigation. Adherence to these guidelines is not merely a matter of compliance but a foundational element of scientific integrity and personal accountability. The principles outlined herein are grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI), ensuring a framework that is both scientifically sound and regulatorily robust.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice and is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3] Before any procedure involving this compound is initiated, a formal risk assessment must be conducted. This process is not a mere formality but a critical scientific evaluation of potential hazards.
Physicochemical and Toxicological Profile
Understanding the intrinsic properties of a substance is the first step in evaluating its potential hazards. While comprehensive toxicological data for this compound is not fully available, data from surrogate fatty acid amides allows for a prudent assessment of risk.[4]
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₇NO | [1] |
| Molecular Weight | 213.36 g/mol | [5][6] |
| Appearance | White to almost white powder or crystal; may have a waxy or oily texture. | [1] |
| Melting Point | 264°C (decomposes) | [5] |
| Boiling Point | 241°C | [5] |
| Vapor Pressure | 0.00177 mmHg at 25°C | [7] |
| Density | 0.856 g/cm³ | [7] |
| Water Solubility | Data not widely available; expected to be low due to its long hydrocarbon chain. | [1] |
| Acute Oral Toxicity | Expected to be of low oral acute toxicity. Based on surrogate N,N-dimethyldodecanamide, LD50 (rat) is 1770 mg/kg. | [4][8] |
| Acute Dermal Toxicity | Based on surrogates, LD50 is greater than 400 mg/kg. | [4][8] |
| Skin Irritation | Expected to be a skin irritant. Causes skin irritation. | [9] |
| Eye Irritation | Expected to cause serious eye damage. | [9] |
| Sensitization | Not expected to be a skin sensitizer. | [4][8] |
The Risk Assessment Workflow
The primary responsibility for conducting a risk assessment lies with the researcher performing the experiment, with oversight and final approval from the laboratory supervisor.[10] The process should be documented within the laboratory's Chemical Hygiene Plan (CHP).
Caption: A workflow for conducting a chemical-specific risk assessment.
Section 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment (PPE). The causality is simple: removing or isolating the hazard at its source is inherently safer than relying solely on a barrier worn by the individual.
Engineering Controls
-
Ventilation: All handling of this compound powder or solutions should be performed in a well-ventilated area.[5] A certified chemical fume hood is required when there is a potential for aerosol generation or if the material is heated, as thermal decomposition can release irritating gases and vapors, including carbon oxides and nitrogen oxides.[11][12][13] The rationale is to capture any airborne contaminants at the source, preventing inhalation exposure.
-
Emergency Facilities: In accordance with ANSI/ISEA Z358.1-2014, emergency eyewash stations and safety showers must be available and unobstructed.[5][9][14] They must be located within a 10-second travel distance (approximately 55 feet) from the hazard on the same level.[9] The flushing fluid must be tepid (60-100°F / 16-38°C) and capable of providing a 15-minute flush.[8][14] These facilities are critical for immediate decontamination following accidental eye or skin contact.
Administrative Controls
-
Chemical Hygiene Plan (CHP): As mandated by OSHA, your laboratory must have a written CHP that includes standard operating procedures (SOPs) for handling this compound.[2][3] This plan is the central document for managing chemical safety.
-
Training: All personnel must receive documented training on the specific hazards of this compound, the location and use of the SDS, and the procedures outlined in the CHP before beginning work with the compound.[2]
-
Designated Areas: For work involving larger quantities or higher-risk procedures, establish designated areas within the lab. These areas should be clearly marked with signage indicating the hazards present.
-
Housekeeping: Maintain a clean and organized workspace. Spills should be cleaned immediately by trained personnel. Do not allow dust or residue to accumulate on surfaces.
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense. Its selection must be based on the specific hazards identified in the risk assessment. The causality behind PPE selection is to create an effective barrier between the researcher and the chemical, mitigating the risk of exposure via inhalation, dermal contact, or eye contact.
PPE Selection Logic
Caption: A decision-making flowchart for selecting appropriate PPE.
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[10] When there is any risk of splashing, tightly fitting chemical splash goggles are required.[5][10] The use of a face shield over goggles is recommended when handling larger quantities or during procedures with a higher risk of energetic splashing.[12]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[15]
-
Hand Protection: Chemically resistant gloves are mandatory.[5] Nitrile or neoprene gloves are generally recommended for protection against amides and many organic substances.[16][17] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[5] Gloves should be removed promptly if contaminated, and hands should be washed thoroughly. Never wear contaminated gloves outside of the laboratory area.
Section 4: Standard Operating Procedures (SOPs)
The following protocols are templates and must be adapted to the specific requirements of your laboratory's Chemical Hygiene Plan.
Protocol: Weighing and Preparing Solutions
This compound is a waxy solid, which requires specific handling techniques to ensure accuracy and prevent contamination.
Objective: To accurately weigh and dissolve a specified mass of this compound.
Methodology:
-
Preparation: Don all required PPE (safety glasses/goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Designated Area: Perform all weighing and initial solvent addition steps inside the chemical fume hood to contain any dust.
-
Weighing: Use a clean spatula to transfer the waxy solid to a tared weigh boat or beaker on an analytical balance. Avoid creating dust. If the material is hard, gently scrape rather than crush it.
-
Transfer: Carefully add the primary solvent to the beaker containing the weighed solid. The long hydrocarbon chain makes it hydrophobic, so select an appropriate organic solvent.[1]
-
Dissolution: Use a magnetic stirrer to facilitate dissolution. Gentle heating may be required, but this must be done with extreme caution in the fume hood, away from flammable materials, as elevated temperatures increase vapor pressure.
-
Cleanup: Clean the spatula and any affected surfaces immediately. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
Protocol: Handling as a Viscous Liquid
If used above its melting point or in a concentrated solution, this compound can be viscous.
Objective: To accurately transfer a specified volume of viscous this compound solution.
Methodology:
-
Pipette Selection: Standard air-displacement pipettes can be inaccurate with viscous liquids.[18][19] Use a positive-displacement pipette for the highest accuracy. If unavailable, a wide-bore pipette tip on a standard pipette can be used with the reverse pipetting technique.[20]
-
Reverse Pipetting Technique: a. Depress the pipette plunger completely to the second stop. b. Submerge the tip into the liquid and slowly release the plunger to aspirate the liquid. The slow speed is critical to prevent air bubble formation. c. Dispense by pressing the plunger to the first stop. A small amount of liquid will remain in the tip; this is expected and should not be dispensed.
-
Temperature: If possible and safe, warming the solution slightly (e.g., to 37°C) can reduce viscosity and improve handling.[20]
-
Cleanup: After transfer, thoroughly clean the pipette tip or dispose of it in the appropriate hazardous waste container.
Section 5: Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
Exposure Response
-
Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an ANSI-compliant eyewash station, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation occurs or persists.[9]
-
Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.[5]
Spill Response
The response to a spill depends on its size and the immediate hazards. Only trained personnel should clean up spills.
Caption: A procedural flowchart for responding to a chemical spill.
Minor Spill Cleanup (Incidental):
-
Alert & Secure: Alert others in the area. Secure the area to prevent spreading.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: For liquid spills, contain the spill by diking with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6][21] Do not use combustible materials like paper towels to absorb the bulk of the spill.[6] For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne, then carefully sweep up.
-
Collect: Collect the absorbed material or swept solids using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.
Section 6: Storage and Disposal
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[11][12] Store away from food and feedstuffs.[5]
Disposal
All waste containing this compound must be treated as hazardous waste. It should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or the environment.[5] Contaminated packaging must also be disposed of as hazardous waste.[5]
Section 7: Environmental Fate
While specific data for this compound is limited, related amides like N,N-diethyl-m-toluamide (DEET) are known to enter the environment through wastewater.[22][23] These compounds can be moderately mobile in soil and degrade at a moderate rate in surface waters and soil.[22][23] The bioaccumulation potential is generally low.[22][23] To minimize environmental release, do not let the chemical enter drains and prevent spills from reaching waterways.[5]
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Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Absorption and evaporation of N,N-diethyl-m-toluamide from human skin in vitro. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Evaluation of skin absorption of drugs from topical and transdermal formulations. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging N-Methyldodecanamide (LDAO) for Advanced Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubilization and extraction of proteins, particularly integral membrane proteins, from their native lipid environment is a critical and often challenging step in biochemical and proteomics research. The choice of detergent is paramount to maintaining the structural integrity and functional activity of the target protein. This document provides a comprehensive guide to the use of N-Methyldodecanamide, more commonly known as Lauryldimethylamine N-oxide (LDAO), a zwitterionic surfactant with unique properties that make it highly effective for the gentle yet efficient extraction of proteins. We will delve into the mechanistic underpinnings of LDAO-mediated solubilization, provide detailed, field-tested protocols for its application, and offer insights into optimizing extraction workflows for downstream applications such as mass spectrometry, chromatography, and structural biology studies.
Introduction to this compound (LDAO): A Versatile Zwitterionic Surfactant
This compound, scientifically referred to as N,N-Dimethyldodecylamine N-oxide or Lauryldimethylamine N-oxide (LDAO), is a zwitterionic surfactant characterized by a C12 alkyl tail and a polar headgroup containing both a positive and a negative charge.[1] This amphipathic nature allows LDAO to effectively interact with both the hydrophobic lipid bilayers of cell membranes and the aqueous environment, making it an excellent agent for protein solubilization.[2]
Unlike ionic detergents such as Sodium Dodecyl Sulfate (SDS), which are highly denaturing, LDAO is considered a milder surfactant.[3] Its zwitterionic character allows it to break protein-protein interactions with less harshness than ionic detergents, often preserving the native structure and function of the extracted proteins.[3] This property is particularly crucial for studies involving enzyme kinetics, protein-protein interactions, and structural analysis.
Key Properties of LDAO:
| Property | Value | Reference |
| Molecular Weight | 229.40 g/mol | |
| Critical Micelle Concentration (CMC) | ~1–2 mM in H₂O | [4][5] |
| Aggregation Number | ~76 in H₂O | [4] |
| Classification | Zwitterionic Surfactant | [4] |
Mechanism of Action: LDAO-Mediated Protein Solubilization
The primary function of a detergent in protein extraction is to disrupt the lipid bilayer of cellular membranes and solubilize the embedded proteins.[2] LDAO achieves this through a multi-step process that leverages its amphipathic properties.
The process can be broken down into the following key steps:
-
Monomer Insertion: Below its Critical Micelle Concentration (CMC), LDAO exists as monomers in solution. These monomers insert themselves into the lipid bilayer of the cell membrane.
-
Membrane Saturation and Disruption: As the concentration of LDAO increases, the lipid bilayer becomes saturated with detergent molecules, leading to the disruption of the membrane structure.
-
Micelle Formation and Protein Solubilization: Above the CMC, LDAO molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of membrane proteins, effectively extracting them from the lipid environment and forming stable protein-detergent complexes in the aqueous solution.[2]
The mild, non-denaturing nature of LDAO helps to preserve the native conformation of the solubilized protein within these micelles.[6]
Protocols for Protein Extraction using LDAO
The optimal LDAO concentration and buffer composition can vary depending on the specific protein of interest and the cell or tissue type. Therefore, it is often necessary to perform a small-scale optimization experiment.
General Lysis Buffer Formulation
A typical starting point for a lysis buffer containing LDAO is as follows:
-
Buffer: 50 mM Tris-HCl, pH 7.4-8.0
-
Salt: 150 mM NaCl (can be adjusted to modulate protein-protein interactions)
-
LDAO: 0.5% - 2.0% (w/v)
-
Additives (Optional but Recommended):
-
Protease Inhibitor Cocktail: To prevent protein degradation.[7]
-
Phosphatase Inhibitor Cocktail: If phosphorylation states are to be studied.
-
EDTA: 1-5 mM (to chelate divalent cations that can activate certain proteases)
-
Note: Always prepare fresh lysis buffer and add inhibitors immediately before use.[8]
Protocol for Total Protein Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold LDAO Lysis Buffer
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cells once with ice-cold PBS, and then add a fresh layer of ice-cold PBS. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in ice-cold LDAO Lysis Buffer. A general guideline is to use 1 mL of lysis buffer per 1 x 10⁷ cells.
-
Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to facilitate lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). It is important to ensure that the LDAO concentration is compatible with the chosen assay.
-
-
Storage:
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Protocol for Membrane Protein Extraction from Tissues
Extracting proteins from tissues requires an additional mechanical disruption step.
Materials:
-
Ice-cold PBS
-
Ice-cold LDAO Lysis Buffer
-
Dounce homogenizer or mechanical tissue disruptor
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and place it in ice-cold PBS.
-
Mince the tissue into small pieces on ice.
-
-
Homogenization:
-
Transfer the minced tissue to a Dounce homogenizer with an appropriate volume of ice-cold LDAO Lysis Buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice with several strokes of the pestle until a uniform suspension is achieved.
-
-
Cell Lysis and Clarification:
-
Incubate the homogenate on a rotator at 4°C for 1-2 hours to ensure complete lysis.
-
Centrifuge the homogenate at 14,000-16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized proteins.
-
-
Protein Quantification and Storage:
-
Proceed with protein quantification and storage as described in the protocol for cultured cells.
-
Optimization and Troubleshooting
Comparison of LDAO with Other Common Detergents:
| Detergent | Type | Properties | Common Applications |
| LDAO | Zwitterionic | Mild, non-denaturing, compatible with mass spectrometry.[4] | Membrane protein extraction, protein purification, structural biology.[4][9] |
| SDS | Anionic | Strong, denaturing. | SDS-PAGE, Western blotting.[3] |
| Triton X-100 | Non-ionic | Mild, non-denaturing.[10] | Solubilizing membrane proteins while maintaining native structure.[10] |
| CHAPS | Zwitterionic | Mild, non-denaturing.[11] | Isoelectric focusing, 2D electrophoresis.[3][12] |
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Inefficient cell lysis. | Increase incubation time with lysis buffer; optimize LDAO concentration; ensure adequate mechanical disruption for tissues.[13] |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice at all times.[7] | |
| Protein Aggregation | Suboptimal buffer conditions. | Adjust salt concentration or pH of the lysis buffer; consider adding stabilizing agents like glycerol. |
| Inappropriate detergent concentration. | Titrate the LDAO concentration to find the optimal level for your protein of interest. | |
| Interference with Downstream Assays | High detergent concentration. | Reduce the LDAO concentration in the final sample by dilution or buffer exchange, especially for applications like mass spectrometry.[4] |
Conclusion
This compound (LDAO) is a powerful and versatile zwitterionic detergent for the extraction and solubilization of proteins, particularly challenging membrane proteins. Its mild, non-denaturing properties make it an excellent choice for applications where the preservation of protein structure and function is critical.[3][6] By understanding its mechanism of action and carefully optimizing the extraction protocol, researchers can achieve high yields of functional proteins for a wide range of downstream analyses.
References
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G-Biosciences. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]
-
G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction. Retrieved from [Link]
- Jun, D., et al. (2017). Purification, crystallization and characterization of the Pseudomonas outer membrane protein FapF, a functional amyloid transporter.
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-
Wikipedia. (n.d.). Lauryldimethylamine oxide. Retrieved from [Link]
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-
Creative Diagnostics. (n.d.). Total Protein Extraction by RIPA Protocol. Retrieved from [Link]
- ResearchGate. (2025). Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins.
- Kentsis, A., et al. (n.d.).
-
Longdom Publishing. (n.d.). Evaluation of Six Protocols for Protein Extraction from Rice Young Panicles by Two-Dimensional Electrophoresis. Retrieved from [Link]
-
University of Washington. (n.d.). Protein extraction, modification and separation protocols. Retrieved from [Link]
- ResearchGate. (2016). Failing WB protein extraction protocol with no apparent cause?.
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- PubMed Central. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins.
- PubMed Central. (n.d.).
- Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
- PubMed. (2014).
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
- PubMed Central. (n.d.).
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]
- PubMed. (2014). Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble.
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Purification, Identification and Molecular Docking of Novel Antioxidant Peptides from Walnut (Juglans regia L.)
- Thermo Fisher Scientific. (2025). Top-Down Proteomics Explained: Advantages and Challenges in Intact Protein Analysis.
- PubMed Central. (n.d.). Novel Strategies to Address the Challenges in Top-Down Proteomics.
- PubMed Central. (2023). Effects of Processing Technology on Protein Separation, Quality, and Functional Characteristics.
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Application Notes and Protocols for the Investigation of N-Methyldodecanamide in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Medium Component
N-Methyldodecanamide (CAS: 27563-67-3), also known as N-methyllauramide, is a fatty acid amide characterized by a 12-carbon aliphatic chain linked to a methylamide head group.[1][2][3] Its chemical structure (Formula: C₁₃H₂₇NO) imparts significant hydrophobic properties, rendering it sparingly soluble in aqueous solutions but soluble in organic solvents.[1][4] Traditionally, this compound has found utility in industrial applications as a surfactant, emulsifier, and lubricant.[1]
While direct, peer-reviewed applications of this compound in cell culture media are not yet established in the scientific literature, its chemical properties suggest a compelling, albeit unexplored, potential. Its nature as a non-ionic surfactant is analogous to other molecules that have found niche applications in cellular biology. For instance, the related anionic surfactant N-Lauroylsarcosine is utilized in specific laboratory contexts, such as in cell lysis buffers for protein and RNA purification, where it helps to disrupt membranes and solubilize components.[5]
This document, therefore, serves not as a summary of established use, but as a forward-looking guide for the research and development professional. It provides a structured, scientifically-grounded framework for the systematic investigation of this compound as a potential novel component in cell culture media. The following sections will detail hypothetical applications, rigorous protocols for evaluation, and potential mechanistic insights to guide your research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27563-67-3 | [2][3][6] |
| Molecular Formula | C₁₃H₂₇NO | [1][2][3] |
| Molecular Weight | 213.36 g/mol | [2][6] |
| Synonyms | N-Methyllauramide, Dodecanamide, N-methyl- | [1][2] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Solubility | Poor in water; Soluble in organic solvents | [1] |
| LogP (Octanol/Water) | 3.653 (Calculated) | [4] |
Hypothetical Applications & Rationale for Investigation
The inherent surfactant and emulsifying properties of this compound form the basis of its potential utility in cell culture. We propose the following hypothetical applications as primary areas for investigation:
-
Solubilizing Agent for Hydrophobic Compounds: Many promising small molecules, lipids, and growth factors are notoriously difficult to dissolve in aqueous culture media, leading to precipitation and inconsistent cellular exposure. This compound could potentially form stable micelles around these compounds at sub-cytotoxic concentrations, enhancing their bioavailability in serum-free or chemically-defined media.
-
Enhancer of Nutrient Uptake: By subtly altering the fluidity of the cell membrane, it is conceivable that this compound could facilitate the transport of certain nutrients or compounds into the cell. This would require careful titration to avoid overt cytotoxicity.
-
Tool for Inducing and Studying Cellular Stress: Surfactant molecules can perturb cellular membranes and organellar structures like the endoplasmic reticulum (ER). At controlled concentrations, this compound could serve as a tool to induce and study specific cellular stress responses, such as the Unfolded Protein Response (UPR) or membrane stress pathways.
-
Component of Specialized Lysis Buffers: Drawing parallels from N-Lauroylsarcosine, this compound could be evaluated as a component in novel, gentle lysis buffers for the extraction of membrane-associated proteins.
Core Investigative Protocols
A systematic evaluation is paramount before considering any application. The following protocols provide a comprehensive workflow to characterize the effects of this compound on cultured cells. These protocols are designed to be self-validating, with clear endpoints and necessary controls.
Protocol 1: Preparation of a Solubilized Stock Solution
Rationale: Due to its hydrophobicity, this compound cannot be directly dissolved in aqueous media. A concentrated stock solution in a cell-compatible organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile biosafety cabinet, weigh out 21.34 mg of this compound powder and transfer it to a 15 mL conical tube.
-
Add 1 mL of anhydrous DMSO to the tube. This will create a 100 mM stock solution.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Prepare aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing a 100 mM this compound stock solution.
Protocol 2: Determination of Cytotoxic Concentration Range (IC₅₀)
Rationale: The primary and most critical step is to determine the concentration range over which this compound is toxic to cells. This will define the safe working concentrations for any future application. A dose-response curve will be generated to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Model adherent cell line (e.g., HeLa, HEK293, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
100 mM this compound stock solution
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Dilutions: Prepare a serial dilution series of this compound in complete growth medium.
-
Start with a high concentration (e.g., 1 mM) and perform 1:2 or 1:3 serial dilutions down to the low micromolar or nanomolar range.
-
Crucially, prepare a "Vehicle Control" containing the same maximum concentration of DMSO that will be in the highest dose well (e.g., 1% DMSO if the highest dose is 1 mM). This is essential to ensure that any observed toxicity is due to the compound and not the solvent.
-
Include a "No Treatment" control (media only).
-
-
Dosing: After 24 hours of incubation, carefully remove the old medium from the cells and replace it with 100 µL of the prepared dilutions (in triplicate for each concentration).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
-
Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Blank-correct the absorbance/fluorescence readings.
-
Normalize the data by setting the "No Treatment" control as 100% viability and a "Cell-Free" (media + reagent only) control as 0% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to fit the curve and calculate the IC₅₀ value.
-
Table 2: Example Cytotoxicity Data Layout
| Concentration (µM) | Rep 1 (Abs) | Rep 2 (Abs) | Rep 3 (Abs) | Avg. Viability (%) | Std. Dev. |
| 1000 | 0.15 | 0.16 | 0.14 | 5.2 | 0.8 |
| 333 | 0.35 | 0.38 | 0.36 | 21.5 | 2.1 |
| 111 | 0.95 | 0.99 | 0.92 | 65.1 | 3.5 |
| 37 | 1.45 | 1.51 | 1.48 | 98.2 | 2.5 |
| 12 | 1.50 | 1.52 | 1.51 | 100.0 | 1.0 |
| 4 | 1.49 | 1.53 | 1.50 | 99.5 | 1.7 |
| Vehicle Control | 1.51 | 1.50 | 1.52 | 100.0 | 0.8 |
| No Treatment | 1.52 | 1.51 | 1.50 | 100.0 | 0.8 |
Potential Mechanisms of Action & Signaling Pathways for Investigation
Should this compound exhibit biological activity, its chemical nature points toward several potential mechanisms of action that warrant further investigation.
Mechanistic Hypotheses:
-
Membrane Perturbation: As a surfactant, the primary interaction is likely with the lipid bilayer of the plasma membrane. At low concentrations, this may increase membrane fluidity. At higher, cytotoxic concentrations, it could lead to membrane solubilization and loss of integrity, causing necrotic cell death.
-
Endoplasmic Reticulum (ER) Stress: The ER is highly sensitive to disruptions in lipid homeostasis. The integration of fatty acid amides into the ER membrane could disrupt its structure, leading to the accumulation of misfolded proteins and activation of the Unfolded Protein Response (UPR).
-
Mitochondrial Dysfunction: Disruption of the inner mitochondrial membrane potential by surfactant-like molecules can uncouple oxidative phosphorylation, leading to a drop in ATP production and an increase in reactive oxygen species (ROS), triggering apoptosis.
Signaling Pathways to Investigate: Based on these hypotheses, the following signaling pathways are prime candidates for initial mechanistic studies:
-
MAPK Pathways (ERK, JNK, p38): These are classic stress-response pathways. Activation of JNK and p38 is a common indicator of cellular stress and is often linked to apoptosis.
-
The Unfolded Protein Response (UPR): Key markers to investigate include the phosphorylation of PERK and eIF2α, the splicing of XBP1 mRNA, and the cleavage of ATF6. Upregulation of the chaperone protein BiP (GRP78) is also a hallmark of ER stress.
-
Apoptosis Pathways: Investigate the activation of key effector caspases like Caspase-3 and Caspase-7, and look for changes in the expression of Bcl-2 family proteins.
Diagram: Hypothetical Signaling Perturbations by this compound
Caption: Hypothetical signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a chemically interesting but biologically uncharacterized molecule in the context of cell culture. Its potential as a novel media supplement or biological tool is entirely dependent on rigorous, systematic investigation. The protocols and hypotheses outlined in this document provide a foundational roadmap for researchers to undertake this exploration.
The critical first step is the precise determination of its cytotoxicity profile across multiple cell lines. Only at well-tolerated, sub-lethal concentrations can its potential beneficial applications, such as enhancing the solubility of other media components, be realistically assessed. Should biological activity be observed, the proposed mechanistic studies will be crucial in understanding its mode of action and defining its utility as a specific tool for cell biology research. This is a nascent area of inquiry that invites careful and creative scientific exploration.
References
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-
MP Biomedicals. N-Lauroylsarcosine, sodium salt, >95.5%. Available from: [Link]
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PubChem. This compound | C13H27NO | CID 141362. National Center for Biotechnology Information. Available from: [Link]
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NIST. This compound. NIST Chemistry WebBook. Available from: [Link]
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PubChem. N-dodecyl-N-methyldodecan-1-amine;hydrochloride | C25H54ClN | CID 71403314. National Center for Biotechnology Information. Available from: [Link]
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Application Notes and Protocols for N-Methyldodecanamide as a Surfactant in Drug Formulation Studies
Introduction: The Rationale for N-Methyldodecanamide in Modern Pharmaceutics
The formulation of poorly soluble drug candidates remains a significant hurdle in pharmaceutical development. It is estimated that over 40% of new chemical entities exhibit low aqueous solubility, which can severely limit their bioavailability and therapeutic efficacy.[1] Surfactants are indispensable tools for overcoming these challenges, enhancing drug solubility and stability through mechanisms like micellar solubilization.[2] This document provides a detailed technical guide on the application of this compound, a nonionic surfactant, for drug formulation studies.
This compound (also known as N-Methyllauramide) is a fatty acid amide with amphiphilic properties stemming from its long hydrophobic dodecyl chain and a polar N-methylamide head group.[3] While established in the cosmetics and industrial sectors, its potential in pharmaceutical formulations is an area of active investigation. Its nonionic nature is particularly advantageous as it generally exhibits lower toxicity and less sensitivity to pH and electrolyte changes compared to ionic surfactants.[4] Furthermore, as a member of the N-alkylamide class, it shows potential for permeating biological membranes like the skin and gut mucosa, suggesting utility in both oral and transdermal drug delivery systems.[5][6]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to evaluate this compound as a novel excipient for enhancing the solubility and stability of challenging active pharmaceutical ingredients (APIs).
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in its evaluation as a pharmaceutical excipient. These properties govern its behavior in aqueous environments and its interaction with APIs.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₇NO | [3] |
| Molecular Weight | 213.36 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 27563-67-3 | [3] |
| Appearance | White to almost-white powder or crystal | [7] |
| Melting Point | 264°C (decomposes) | [7] |
| Boiling Point | 241°C | [7] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | - |
| Computed XLogP3 | 4.8 | [3] |
Part 1: Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[8] Above the CMC, additional surfactant forms more micelles, which can then encapsulate poorly soluble drug molecules, a process known as micellar solubilization.[2] Determining the CMC is a fundamental step in characterizing any surfactant for pharmaceutical use.
Causality Behind Method Selection:
Several methods can determine the CMC, each relying on the detection of a sharp change in a physicochemical property of the solution as a function of surfactant concentration.
-
Surface Tensiometry: This is a direct and highly reliable method. Below the CMC, the surfactant populates the air-water interface, causing a steep drop in surface tension. Above the CMC, the interface is saturated, and the surface tension remains relatively constant as monomers form micelles in the bulk solution.[9]
-
Fluorescence Probe Spectroscopy: This method offers high sensitivity. A hydrophobic fluorescent probe (e.g., pyrene) is introduced into the system. In the aqueous environment below the CMC, the probe's fluorescence is quenched. As micelles form above the CMC, the probe partitions into the hydrophobic micellar core, leading to a significant change in its fluorescence spectrum.
Experimental Workflow: CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Protocol 1: CMC Determination by Surface Tensiometry
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in purified water. Gentle heating may be required to aid dissolution.
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 mM to 10 mM).
-
-
Instrumentation and Measurement:
-
Calibrate a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with purified water.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize cross-contamination.
-
Ensure temperature is constant throughout the measurements (e.g., 25°C ± 0.5°C).
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will show two linear regions. The CMC is the concentration at the intersection of the two lines, which corresponds to the inflection point where the surface tension plateaus.[5]
-
Part 2: Drug Solubility Enhancement
The primary application of this compound in drug formulation is to enhance the solubility of poorly water-soluble APIs. This is achieved by encapsulating the drug molecules within the hydrophobic cores of the micelles formed above the CMC.[2][10]
Protocol 2: Phase Solubility Studies
This protocol determines the extent to which this compound can increase the aqueous solubility of a specific API.
-
Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., from 0 to 5x the determined CMC).
-
Add an excess amount of the poorly soluble API to each solution in separate sealed vials.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined in a preliminary experiment.
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples to pellet the undissolved API.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the drug or surfactant.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV, UPLC-MS).
-
-
Data Analysis:
-
Plot the solubility of the API (mg/mL or M) against the concentration of this compound.
-
The slope of this phase solubility diagram can be used to calculate the molar solubilization ratio and the micelle-water partition coefficient, providing quantitative measures of the surfactant's solubilizing power for that specific API.
-
Part 3: Formulation Development: Nanoemulsions and Microemulsions
This compound can serve as a key component in the formulation of nanoemulsions and microemulsions, which are advanced drug delivery systems for enhancing the bioavailability of lipophilic drugs.[8][11][12]
-
Nanoemulsions: Kinetically stable, submicron-sized (typically 20-200 nm) oil-in-water or water-in-oil dispersions. They require high-energy input for their formation (e.g., high-pressure homogenization).[11]
-
Microemulsions: Thermodynamically stable, optically transparent, isotropic systems of oil, water, and surfactant, often with a co-surfactant. They form spontaneously with little energy input.[13]
Logical Framework: Formulation Strategy
Caption: Decision framework for developing emulsion-based formulations.
Protocol 3: Preparation of an Oil-in-Water (O/W) Nanoemulsion
-
Phase Preparation:
-
Oil Phase: Dissolve the lipophilic API and this compound in a pharmaceutically acceptable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Prepare the aqueous phase, which may contain buffers, tonicity-adjusting agents, or a co-surfactant.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer or a microfluidizer for a specified number of cycles and at a defined pressure. This high-energy process reduces the droplet size to the nanometer range.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine drug loading and encapsulation efficiency.
-
Assess the short-term physical stability by observing for any signs of creaming, cracking, or phase separation.
-
Part 4: Stability Assessment
Ensuring the physical and chemical stability of a drug formulation is a critical part of the development process.[2] this compound, as part of the formulation, must not compromise the stability of the API.
Protocol 4: Accelerated Stability Study
-
Sample Preparation and Storage:
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analytical Testing:
-
Visual Inspection: Check for changes in appearance, color, and clarity. For emulsions, check for phase separation or precipitation.
-
Physicochemical Properties: For nanoemulsions, measure droplet size and PDI. For solutions, measure pH.
-
Chemical Stability: Use a validated stability-indicating HPLC method to assay the API concentration and quantify any degradation products.[15]
-
-
Data Evaluation:
-
Analyze the data for trends in API degradation or changes in physical properties over time. This information is crucial for predicting the shelf-life of the drug product under normal storage conditions.
-
Regulatory Considerations for a Novel Excipient
This compound is considered a "novel excipient" if it has not been previously used in an FDA-approved drug product.[16] The use of novel excipients presents both opportunities for innovation and significant regulatory challenges.
-
Safety and Toxicology: Extensive safety data is required. This includes in vitro and in vivo toxicological studies to establish a safe exposure level.[17] A comprehensive literature search for existing toxicity data is the first step.[7]
-
Manufacturing and Control: Full details on the manufacture, characterization, and control of this compound must be provided in a regulatory submission, similar to the requirements for an active substance.
-
Regulatory Pathway: In the U.S., the FDA has a pilot program for the review of novel excipients, which allows for their evaluation prior to inclusion in a drug application.[16] Early engagement with regulatory authorities is crucial when planning to use a novel excipient in a clinical drug product.
Conclusion
This compound presents as a promising, yet underexplored, nonionic surfactant for pharmaceutical formulation. Its chemical structure suggests it could be effective in solubilizing poorly soluble drugs and may be suitable for developing advanced drug delivery systems like nanoemulsions. However, as a novel excipient, its path to inclusion in a commercial drug product requires rigorous characterization, formulation development, stability testing, and a comprehensive toxicological evaluation to meet regulatory standards. The protocols and insights provided in this guide offer a robust framework for researchers to systematically evaluate the potential of this compound and unlock its utility in addressing the persistent challenges of modern drug formulation.
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Al-Obaidi, H., & Buckton, G. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 12(9), 838. Available at: [Link]
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Veryser, L., et al. (2014). N-alkylamides: from plant to brain. Functional Foods in Health and Disease. Available at: [Link]
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Application Notes & Protocols: N-Methyldodecanamide for Emulsification
Introduction: The Role of N-Methyldodecanamide in Emulsion Formulation
This compound is a fatty acid amide that has garnered significant interest in the formulation of emulsions for the pharmaceutical, cosmetic, and agrochemical industries.[1] Its molecular structure, comprising a long hydrophobic dodecyl chain and a polar amide group, imparts amphiphilic properties, enabling it to act as an effective surfactant and emulsifier.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for utilizing this compound to create stable emulsions. We will delve into the underlying scientific principles, provide a detailed step-by-step protocol, and outline methods for characterizing the resulting emulsion.
The emulsifying capacity of this compound stems from its ability to reduce the interfacial tension between two immiscible liquids, typically oil and water. The hydrophobic tail orients itself in the oil phase, while the hydrophilic head interacts with the aqueous phase, forming a stabilizing film around the dispersed droplets and preventing their coalescence.[2] Understanding and controlling the formulation parameters are crucial for achieving a stable and effective emulsion.
Pre-Experimental Considerations: Foundational Knowledge for Success
Before embarking on the experimental protocol, a thorough understanding of the materials, equipment, and key surfactant characteristics is essential for a successful outcome.
Materials and Reagents
-
This compound: (CAS No: 27563-67-3)[3] Ensure high purity. The physical state can be a white to almost white powder or crystal.[1]
-
Oil Phase: The choice of oil will depend on the specific application. Common examples include mineral oil, vegetable oils (e.g., soybean, sunflower), or specific active pharmaceutical ingredients (APIs) that are oil-soluble.
-
Aqueous Phase: High-purity deionized or distilled water is recommended to avoid interference from ions.
-
Co-surfactant (Optional): In some formulations, a co-surfactant may be used to enhance emulsion stability. The choice will depend on the specific oil and desired emulsion properties.
-
Preservative (Optional): For long-term stability and to prevent microbial growth, a suitable preservative may be added to the aqueous phase.
Equipment
-
High-Shear Homogenizer: Essential for reducing droplet size and creating a stable emulsion. Examples include rotor-stator homogenizers or microfluidizers.
-
Magnetic Stirrer and Stir Bars
-
Beakers and Graduated Cylinders
-
Analytical Balance
-
Water Bath or Hot Plate with Temperature Control
-
Microscope (for initial droplet observation)
-
Particle Size Analyzer (for detailed characterization)
Key Surfactant Concepts: HLB and CMC
A foundational understanding of the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) is crucial for effective emulsion formulation.
-
Critical Micelle Concentration (CMC): This is the concentration of a surfactant above which micelles spontaneously form in the bulk of a liquid.[6][7] At concentrations below the CMC, the surfactant molecules primarily adsorb at the oil-water interface. Above the CMC, the interface becomes saturated, and excess surfactant molecules aggregate into micelles.[6][7] Operating at or slightly above the CMC is often optimal for achieving stable emulsions. The CMC is a critical parameter that can be determined experimentally by measuring the change in a physical property (e.g., surface tension, conductivity) as a function of surfactant concentration.[6]
Experimental Protocol: Creating a Stable Oil-in-Water (O/W) Emulsion
This protocol details the preparation of a stable oil-in-water emulsion using this compound as the primary emulsifier. The principle involves dissolving the emulsifier in the aqueous phase, separately preparing the oil phase, and then combining them under high shear.
Phase Preparation
-
Aqueous Phase Preparation:
-
Accurately weigh the required amount of this compound. Based on studies of structurally similar fatty acid amides, a concentration range of 1-5% (w/w) in the final emulsion is a good starting point.[8][9] An optimal concentration is often found to be between 2-3% to avoid issues like creaming at lower concentrations and coalescence or depletion flocculation at higher concentrations.[8][9]
-
In a beaker, dissolve the this compound in the calculated volume of deionized water. Gentle heating (e.g., 40-50°C) and stirring may be required to facilitate dissolution, as this compound can have a waxy or oily texture.[1]
-
If using a preservative, add it to the aqueous phase and stir until fully dissolved.
-
-
Oil Phase Preparation:
-
In a separate beaker, accurately weigh the desired amount of the oil phase. The oil-to-water ratio will depend on the desired properties of the final emulsion. A common starting point for O/W emulsions is a 10-30% oil phase concentration.
-
If any oil-soluble active ingredients are being incorporated, dissolve them in the oil phase at this stage.
-
Emulsification Process
The following workflow outlines the key steps in the emulsification process:
Caption: Workflow for creating an oil-in-water emulsion.
Detailed Steps:
-
Heating: Gently heat both the aqueous and oil phases separately to the same temperature, typically in the range of 60-70°C. This ensures that all components are in a liquid state and helps to reduce the viscosity difference between the two phases, facilitating mixing.
-
Combining the Phases: While continuously stirring the heated aqueous phase with a magnetic stirrer, slowly add the heated oil phase. A coarse emulsion will begin to form.
-
Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The duration and speed of homogenization are critical parameters that will influence the final droplet size and stability of the emulsion. Typical homogenization times range from 3 to 10 minutes at speeds of 5,000 to 20,000 rpm, depending on the equipment and batch size. The goal is to achieve a uniform, milky-white appearance.
-
Cooling: After homogenization, allow the emulsion to cool to room temperature while stirring gently. Rapid cooling should be avoided as it can lead to instability.
-
Addition of Post-Emulsification Ingredients: If the formulation includes temperature-sensitive ingredients, they should be added during the cooling phase, typically when the temperature is below 40°C.
Characterization and Stability Testing of the Emulsion
Once the emulsion is prepared, it is crucial to characterize its physical properties and assess its stability over time.
Physicochemical Characterization
The following table summarizes key characterization techniques:
| Parameter | Method | Purpose |
| Droplet Size and Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | To determine the average droplet size and the polydispersity index (PDI). A smaller and more uniform droplet size generally corresponds to greater stability.[10] |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, leading to enhanced stability. |
| Viscosity | Rheometer or Viscometer | To assess the flow behavior of the emulsion. Viscosity can influence the creaming or sedimentation rate. |
| Microscopic Examination | Optical or Electron Microscopy | To visually inspect the emulsion for droplet morphology, aggregation, and any signs of instability. |
| pH | pH meter | To determine the acidity or alkalinity of the emulsion, which can affect the stability and the efficacy of certain active ingredients. |
Stability Assessment
Emulsions are thermodynamically unstable systems, and their stability can be challenged by various environmental factors.[11] The following tests are recommended to evaluate the long-term stability of the formulation:
-
Accelerated Stability Testing: This involves storing the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months) and monitoring for changes in its physical properties (e-g., phase separation, creaming, coalescence, changes in droplet size, and pH).
-
Freeze-Thaw Cycling: This test assesses the emulsion's resistance to extreme temperature fluctuations. The emulsion is subjected to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours), and its physical properties are evaluated after each cycle.
-
Centrifugation: This method accelerates the creaming or sedimentation process. The emulsion is centrifuged at a specific speed for a set time, and any resulting phase separation is measured.
Troubleshooting Common Emulsification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Phase Separation | Insufficient emulsifier concentration, inadequate homogenization, incorrect HLB. | Increase this compound concentration, optimize homogenization time/speed, consider adding a co-surfactant to adjust the HLB. |
| Creaming/Sedimentation | Large droplet size, low viscosity of the continuous phase. | Improve homogenization to reduce droplet size, consider adding a thickening agent to the aqueous phase. |
| Coalescence | Insufficient emulsifier to stabilize the droplet interface. | Increase the concentration of this compound. |
| Flocculation | Attractive forces between droplets. | Optimize emulsifier concentration, adjust the pH to increase droplet surface charge (if applicable). |
Conclusion
This compound serves as a promising emulsifier for a variety of applications. By carefully controlling the formulation parameters, particularly the emulsifier concentration and homogenization process, it is possible to create stable and effective emulsions. The protocols and characterization methods outlined in this guide provide a solid framework for researchers and formulators to develop and optimize their emulsion systems. Further experimental work to determine the precise HLB and CMC of this compound will enable even more refined and predictable formulation design.
References
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SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS - Purdue University Graduate School. (2023-04-04). Available at: [Link]
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Physical stability of N,N-dimethyldecanamide/α-pinene-in-water emulsions as influenced by surfactant concentration - ResearchGate. (2025-08-09). Available at: [Link]
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Percutaneous penetration of N-nitroso-N-methyldodecylamine through human skin in vitro: application from cosmetic vehicles - PubMed. Available at: [Link]
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Development and characterization of stabilized omega-3 fatty acid and micronutrient emulsion formulation for food fortification - National Institutes of Health. (2020-07-03). Available at: [Link]
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Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - National Institutes of Health. Available at: [Link]
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Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - National Institutes of Health. Available at: [Link]
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The Emerging Role of N-Methyldodecanamide in the Controlled Synthesis of Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond Conventional Capping Agents
In the rapidly advancing field of nanotechnology, the precise control over the size, shape, and surface chemistry of nanoparticles is paramount to their application in diverse areas, from targeted drug delivery to catalysis and diagnostics. The choice of capping or stabilizing agent is a critical determinant in achieving monodispersity and preventing the agglomeration of nanoparticles.[1][2] While a variety of molecules, including polymers and surfactants, have been employed for this purpose, there is a growing interest in exploring novel capping agents that offer unique advantages.[3] This application note delves into the potential of N-Methyldodecanamide as a versatile capping agent in nanoparticle synthesis.
This compound, a secondary fatty acid amide, possesses a compelling molecular architecture for nanoparticle stabilization. Its long C12 alkyl chain provides a robust hydrophobic barrier, imparting steric hindrance to prevent particle aggregation, a principle well-established with other long-chain ligands like oleylamine.[4][5] The secondary amide headgroup, with its lone pair of electrons on both the oxygen and nitrogen atoms, presents a unique coordination environment for metal surfaces, potentially influencing the nucleation and growth kinetics of nanoparticles in a distinct manner compared to more conventional primary amines or carboxylic acids.[6] This document provides a comprehensive guide to the utilization of this compound in nanoparticle synthesis, including detailed protocols, mechanistic insights, and characterization strategies.
Mechanism of Action: The Dual Role of this compound
This compound is postulated to function as a dynamic capping agent, influencing nanoparticle formation through two primary mechanisms:
-
Surface Passivation and Steric Stabilization: The dodecyl tail of the molecule extends into the solvent, creating a steric barrier that physically prevents nanoparticles from approaching each other and aggregating. The effectiveness of this stabilization is often dependent on the chain length of the fatty acid derivative.[7]
-
Coordination and Growth Modulation: The amide headgroup can directly coordinate to the surface of the nascent nanoparticle. The nature of this coordination, involving the oxygen and nitrogen lone pairs, can influence the surface energy of different crystal facets, thereby directing the growth of the nanoparticles and potentially controlling their final shape.[8] The N-methyl group introduces a degree of steric bulk around the coordinating nitrogen, which may further modulate the binding kinetics and the ultimate morphology of the nanoparticles.
Experimental Protocol: Synthesis of Gold Nanoparticles using this compound
This protocol is adapted from established methods for the synthesis of gold nanoparticles using long-chain alkylamines, such as oleylamine.[3][9] Due to the unique properties of this compound, optimization of reaction parameters may be necessary.
Materials and Equipment
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene (anhydrous)
-
Methanol (ACS grade)
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Temperature controller
-
Syringes and needles
-
Centrifuge and centrifuge tubes
-
Inert atmosphere (Nitrogen or Argon) supply
Detailed Step-by-Step Methodology
-
Precursor Solution Preparation: In an inert atmosphere glovebox, dissolve 0.05 mmol of Gold(III) chloride trihydrate in 5 mL of anhydrous toluene in a clean, dry vial.
-
Capping Agent Solution Preparation: In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of anhydrous toluene.
-
Reaction Setup: Assemble the three-neck flask with a condenser, a temperature probe, and a rubber septum. Purge the system with an inert gas (Nitrogen or Argon) for at least 15 minutes to ensure an oxygen-free environment.
-
Initiation of Reaction: Inject the this compound solution into the three-neck flask and heat the solution to 120 °C with vigorous stirring.
-
Injection of Gold Precursor: Once the temperature has stabilized, rapidly inject the gold precursor solution into the hot this compound solution.
-
Nanoparticle Growth: Maintain the reaction temperature at 120 °C for 1-2 hours. The color of the solution should change from yellow to a deep ruby red, indicating the formation of gold nanoparticles.
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Add 20 mL of methanol to the reaction mixture to precipitate the nanoparticles.
-
Centrifuge the solution at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of fresh toluene.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of excess capping agent and byproducts.
-
-
Storage: Store the purified gold nanoparticles dispersed in toluene at 4 °C for long-term stability.
Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of gold nanoparticles using this compound.
Quantitative Data Summary
| Parameter | Value | Rationale/Expected Outcome |
| Gold Precursor (HAuCl₄·3H₂O) | 0.05 mmol | Controls the total amount of gold available for nanoparticle formation. |
| This compound | 1.0 mmol | A 20:1 molar ratio of capping agent to precursor is a common starting point to ensure adequate surface coverage.[4] |
| Toluene (anhydrous) | 15 mL | A non-polar solvent suitable for dissolving the reactants and the final nanoparticles. |
| Reaction Temperature | 120 °C | Sufficient to induce the reduction of the gold precursor while allowing for controlled growth. |
| Reaction Time | 1-2 hours | Allows for the complete formation and stabilization of the nanoparticles. |
| Centrifugation Speed | 8000 rpm | Effective for pelleting nanoparticles of the expected size range. |
Characterization of this compound Capped Nanoparticles
To confirm the successful synthesis and stabilization of nanoparticles with this compound, a suite of characterization techniques should be employed:
-
UV-Visible Spectroscopy: To confirm the formation of gold nanoparticles by observing the characteristic Surface Plasmon Resonance (SPR) peak, typically around 520 nm for spherical gold nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of this compound on the nanoparticle surface by identifying the characteristic amide bond vibrations.
Proposed Mechanism of Stabilization
The interaction between this compound and the gold nanoparticle surface is proposed to occur through the coordination of the amide group. The lone pair of electrons on the carbonyl oxygen and the nitrogen atom can interact with the gold surface, leading to a stable capping layer.
Caption: Proposed coordination of this compound to a gold nanoparticle surface.
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, capping agent for the synthesis of well-defined nanoparticles. Its unique secondary amide headgroup, combined with a long hydrophobic tail, offers a distinct alternative to more common stabilizing ligands. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore the utility of this compound in creating novel nanomaterials for a wide array of scientific and therapeutic applications. Further research is warranted to fully elucidate the structure-property relationships between N-alkyl amides and the resulting nanoparticle characteristics, which will undoubtedly open new avenues in the rational design of functional nanomaterials.
References
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Huo, S., et al. (2009). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. Chemistry – An Asian Journal, 4(9), 1436-1441. Available at: [Link]
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Chen, H., et al. (2012). Synthesis of Gold Nanostructures with Controlled Morphologies from AuCl(Oleylamine) Complex. Acta Physico-Chimica Sinica, 28(1), 1-10. Available at: [Link]
-
Chen, M., et al. (2007). A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand. Journal of Nanoscience and Nanotechnology, 7(9), 3126-3133. Available at: [Link]
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Lynch, D. S., et al. (2021). Gold Nanoparticle Synthesis. Journal of Visualized Experiments, (173). Available at: [Link]
-
JoVE. (2020). Video: Gold Nanoparticle Synthesis. Journal of Visualized Experiments. Available at: [Link]
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Rao, C. N. R., & Trivedi, D. C. (2020). Synthesis and Comparative Antibacterial Activity of Fatty Acid Capped Silver Nanoparticles. International Journal of Pharmaceutical Sciences and Research, 11(9), 4474-4480. Available at: [Link]
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Medintz, I. L., et al. (2008). Synthesis of Compact Multidentate Ligands to Prepare Stable Hydrophilic Quantum Dot Fluorophores. Bioconjugate Chemistry, 19(9), 1775-1784. Available at: [Link]
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Mishra, R. K., et al. (2020). Structures of some representative capping agents used in the synthesis of nanocrystals. Advances in Colloid and Interface Science, 286, 102306. Available at: [Link]
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Basnet, P., & Chatterjee, S. (2020). Structure-directing property and growth mechanism induced by capping agents in nanostructured ZnO during hydrothermal synthesis—A systematic review. Nano-Structures & Nano-Objects, 24, 100561. Available at: [Link]
-
Kraszewski, S., et al. (2018). The Mechanism of Phase Transfer Synthesis of Silver Nanoparticles Using a Fatty Amine as Extractant/Phase Transfer Agent. Materials, 11(11), 2176. Available at: [Link]
-
Lara, H. H., et al. (2020). Synthesis of Silver Nanoparticles, Influence of Capping Agents, and Dependence on Size and Shape: A Review. Molecules, 25(20), 4764. Available at: [Link]
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Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology, 18(1), 172. Available at: [Link]
-
Bar-Ziv, R., et al. (2016). The Effect of the Capping Agents of Nanoparticles on Their Redox Potential. The Journal of Physical Chemistry C, 120(24), 13141-13148. Available at: [Link]
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Preparation of N-Methyldodecanamide Solutions: An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the laboratory preparation of N-Methyldodecanamide solutions, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps to offer a deeper understanding of the principles behind solvent selection, solution preparation, stability considerations, and quality control. By integrating field-proven insights with established scientific principles, this guide aims to equip researchers with the necessary knowledge to prepare this compound solutions with confidence and precision, ensuring the reliability and reproducibility of their experimental outcomes.
Introduction: The Significance of this compound in Research
This compound, a fatty acid amide, belongs to a class of bioactive lipids that are of significant interest in various fields of biological research. Fatty acid amides are known to play roles in intracellular signaling, and their study is crucial for understanding numerous physiological and pathological processes.[1] The preparation of well-characterized and stable solutions of this compound is a critical first step for any in vitro or in vivo study to ensure accurate and reproducible results.
This guide provides a detailed framework for the preparation of this compound solutions, addressing the key challenges of solubility, stability, and concentration verification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective protocols for its dissolution.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₇NO | PubChem |
| Molecular Weight | 213.36 g/mol | PubChem |
| Appearance | White to almost white powder or crystal | ChemicalBook |
| Melting Point | 67-68 °C | ChemicalBook |
| Boiling Point | 293.0 ± 8.0 °C (Predicted) | ChemicalBook |
| Density | 0.856 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
Solvent Selection: A Critical Decision
The choice of solvent is paramount for the successful preparation of this compound solutions, especially for biological applications where solvent toxicity and interaction with the experimental system are major concerns. Due to its long alkyl chain, this compound has limited aqueous solubility.
Recommended Solvents:
-
Methanol: this compound is known to be soluble in methanol.[2] This is a suitable solvent for preparing high-concentration stock solutions. However, methanol can be toxic to cells, and its final concentration in cell culture media should be kept to a minimum, typically below 0.1%.
-
Ethanol: Similar to methanol, ethanol can be used to dissolve this compound. The same precautions regarding its final concentration in cell-based assays apply.
Solvent Selection Workflow:
Caption: A logical workflow for selecting an appropriate solvent for this compound.
Protocols for Solution Preparation
General Safety Precautions
Before handling this compound or any solvents, it is crucial to consult the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents.
-
Handling Powder: Avoid generating dust when handling the solid compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in Methanol
This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.
Materials:
-
This compound (solid)
-
Methanol (anhydrous, analytical grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 213.36 g/mol = 0.0213 g (or 21.3 mg)
-
-
Weigh the compound: Accurately weigh 21.3 mg of this compound using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Aid dissolution: Gently swirl the flask. If necessary, use a vortex mixer or a sonicator to aid dissolution.
-
Bring to volume: Once the solid is completely dissolved, add methanol to the 10 mL mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing stock solutions intended for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO) (cell culture grade)
-
Analytical balance
-
Microcentrifuge tubes or glass vials with PTFE-lined caps
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Weigh the compound: Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.13 mg.
-
Add DMSO: Add the calculated volume of DMSO to the tube or vial.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but care should be taken to avoid degradation. Sonication can also be employed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Workflow for Preparing Working Solutions for Cell Culture:
Caption: A streamlined workflow for preparing working solutions from a DMSO stock for cell-based assays.
Stability and Storage of this compound Solutions
Proper storage is crucial to maintain the integrity of this compound solutions.
-
Stock Solutions: Stock solutions in anhydrous organic solvents like methanol or DMSO should be stored at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and contamination with water. Storing in small, single-use aliquots is recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation of the compound.
-
Aqueous Working Solutions: this compound is expected to have low stability in aqueous solutions due to hydrolysis of the amide bond, especially at non-neutral pH. Therefore, it is recommended to prepare fresh aqueous working solutions from the stock solution immediately before each experiment.
While specific stability data for this compound is limited, the general stability of long-chain fatty acid amides increases with the length of the alkyl chain.[4]
Verification of Solution Concentration
It is good laboratory practice to verify the concentration of stock solutions, especially after prolonged storage. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques for this purpose.
HPLC Method Outline
A reversed-phase HPLC method can be developed for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile or methanol, potentially with a small amount of formic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 200-220 nm) or Mass Spectrometry (MS) |
| Standard Curve | A standard curve should be prepared using accurately weighed standards of this compound. |
GC-MS Method Outline
GC-MS is another powerful technique for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | A non-polar or semi-polar capillary column (e.g., DB-5ms). |
| Injector Temperature | 250-280 °C |
| Oven Program | A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 280°C). |
| Carrier Gas | Helium |
| Detection | Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode. |
Conclusion
The successful preparation of this compound solutions is a cornerstone for reliable and reproducible research in the study of fatty acid amides. This guide provides a comprehensive framework, from the fundamental principles of solvent selection to detailed protocols for solution preparation, storage, and concentration verification. By adhering to these guidelines and employing sound laboratory practices, researchers can ensure the quality and integrity of their this compound solutions, thereby enhancing the validity of their experimental findings.
References
- BenchChem. (2025).
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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Wikipedia. Fatty acid amide. Retrieved from [Link]
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Application Notes and Protocols for N-Methyldodecanamide in Agrochemical Formulation Research
Introduction: The Evolving Landscape of Agrochemical Formulations and the Potential of N-Methyldodecanamide
The efficacy of an agrochemical active ingredient is intrinsically linked to its formulation. A successful formulation must ensure the stability of the active ingredient, facilitate its delivery to the target, and enhance its biological activity, all while meeting stringent regulatory and environmental standards.[1] The industry's move towards more sustainable and safer practices has intensified the search for high-performance, environmentally conscious formulation components.[2][3] Traditional solvents, such as aromatic hydrocarbons, are facing increasing scrutiny due to their environmental and health profiles.[3] This has paved the way for innovative solutions, including the exploration of N-alkyl amides as versatile solvents and adjuvants.[4]
This compound (CAS No: 27563-67-3), a fatty acid amide, emerges as a promising candidate in this context. Its chemical structure, featuring a long hydrophobic alkyl chain and a polar amide group, suggests a unique combination of properties beneficial for agrochemical formulations. These application notes provide a comprehensive guide for researchers, scientists, and formulation development professionals on the evaluation and application of this compound in agrochemical research. We will delve into its physicochemical properties, its dual role as a solvent and an adjuvant, and provide detailed protocols for its systematic evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a formulation component is the cornerstone of effective formulation development.[5] The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | N-Methyllauramide | [6] |
| CAS Number | 27563-67-3 | [6] |
| Molecular Formula | C13H27NO | [6] |
| Molecular Weight | 213.36 g/mol | [6] |
| Appearance | White to almost white powder/crystal | [6] |
| LogP (Octanol/Water) | 4.4 | [7] |
| Water Solubility | Low (predicted) | [7] |
| Solubility | Soluble in organic solvents |
Applications in Agrochemical Formulations
This compound's bifunctional nature as both a solvent and a potential adjuvant makes it a valuable tool for formulation chemists.
This compound as a High-Performance Solvent
The primary challenge in many liquid formulations, such as Emulsifiable Concentrates (ECs), is dissolving a high concentration of the active ingredient.[8] N-Alkyl amides have demonstrated excellent solvency for a wide range of pesticides, including those that are difficult to formulate.[4]
Causality of Solvent Performance: The amide group in this compound provides polarity and hydrogen bonding capability, enabling it to dissolve a variety of active ingredients. The long dodecyl chain contributes to its compatibility with non-polar co-solvents and emulsifiers commonly used in EC formulations. This dual characteristic is particularly beneficial for creating stable formulations of complex molecules like certain fungicides and herbicides.[4]
Key Advantage: Crystallization Inhibition
A critical failure point in agrochemical formulations is the crystallization of the active ingredient upon dilution in the spray tank or on the leaf surface, which significantly reduces its bioavailability and efficacy. N-alkyl amides have been shown to be effective crystallization inhibitors.
Mechanism of Crystallization Inhibition: The presence of a solvent like this compound in the formulation can increase the energy barrier for nucleation and crystal growth. Its molecules can interfere with the crystal lattice formation of the active ingredient, thereby maintaining it in a dissolved or amorphous state for a longer period.
This compound as a Performance-Enhancing Adjuvant
Adjuvants are critical for maximizing the performance of pesticides by improving their delivery and uptake.[9][10] The structure of this compound suggests its potential to function as a built-in adjuvant, offering multiple benefits.
Causality of Adjuvant Performance:
-
Enhanced Wetting and Spreading: The long alkyl chain of this compound imparts surfactant-like properties, which can reduce the surface tension of spray droplets. This leads to better wetting and spreading on hydrophobic leaf surfaces, increasing the contact area for absorption.[9]
-
Improved Foliar Penetration: Fatty acid amides can interact with the waxy cuticle of plant leaves, potentially increasing its permeability and facilitating the uptake of the active ingredient.[11] This is particularly important for systemic pesticides that need to enter the plant's vascular system.
-
Sticker/Spreader Functionality: The low volatility and oily nature of this compound can help the formulation adhere to the leaf surface and protect the active ingredient from being washed off by rain or degraded by UV light.
Experimental Protocols for Evaluation
To systematically evaluate the utility of this compound in an agrochemical formulation, a series of standardized tests should be performed. The following protocols provide a framework for this evaluation.
Protocol 1: Evaluation of Solvent Efficacy and Crystallization Inhibition
This protocol outlines the steps to determine the solvency power of this compound for a given active ingredient and to assess its ability to inhibit crystallization.
Step-by-Step Methodology:
-
Solubility Determination:
-
Prepare saturated solutions of the active ingredient in this compound and a range of benchmark solvents at a controlled temperature (e.g., 25°C).
-
Equilibrate the solutions for 24 hours with gentle agitation.
-
Centrifuge the samples to separate the undissolved solid.
-
Analyze the supernatant using a suitable analytical method (e.g., HPLC, GC) to quantify the concentration of the dissolved active ingredient.
-
-
Crystallization Inhibition Assay:
-
Prepare a supersaturated solution of the active ingredient in a relevant solvent system (e.g., a mixture of an aromatic solvent and this compound).
-
Divide the solution into aliquots and add varying concentrations of this compound.
-
Incubate the samples at a controlled temperature and observe for the onset of crystallization over time (e.g., 24, 48, 72 hours).
-
Quantify the amount of dissolved active ingredient at each time point to determine the effectiveness of this compound as a crystallization inhibitor.
-
Caption: Workflow for evaluating solvent efficacy and crystallization inhibition.
Protocol 2: Assessment of Emulsion Stability of an EC Formulation
This protocol is based on the principles of the ASTM E1116 standard test method and is designed to evaluate the emulsification characteristics of an Emulsifiable Concentrate (EC) formulation containing this compound.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare an EC formulation by dissolving the active ingredient in a solvent system containing this compound and a suitable emulsifier blend.
-
-
Emulsion Formation:
-
Add a measured volume of the EC formulation to a graduated cylinder containing a standard hard water solution.
-
Invert the cylinder a specified number of times (e.g., 10) to form the emulsion.
-
-
Stability Assessment:
-
Allow the emulsion to stand undisturbed.
-
Record the volume of any cream or sediment that forms at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours).
-
After 24 hours, re-homogenize the emulsion by inverting the cylinder again and observe its ability to re-suspend.
-
Caption: Protocol for assessing emulsion stability of an EC formulation.
Protocol 3: Measurement of Adjuvant Effect on Wetting and Spreading
This protocol uses contact angle measurement to quantify the effect of this compound on the wetting and spreading of spray droplets on a hydrophobic surface, which serves as a surrogate for a plant leaf.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare aqueous solutions containing a standard surfactant and varying concentrations of this compound.
-
-
Contact Angle Measurement:
-
Data Analysis:
-
Plot the contact angle as a function of this compound concentration to determine its effect on surface tension and spreading.
-
Caption: Workflow for measuring the adjuvant effect on wetting and spreading.
Environmental and Safety Profile
A crucial aspect of modern agrochemical development is the environmental fate and toxicological profile of all formulation components.
Biodegradation: this compound, as a fatty acid amide, is expected to be biodegradable. The primary pathway for the aerobic biodegradation of fatty acid amides involves the initial hydrolysis of the amide bond by microorganisms.[14] This process breaks the molecule down into the corresponding fatty acid (dodecanoic acid) and methylamine. Both of these breakdown products can then be further metabolized by soil and aquatic microorganisms.[15]
Ecotoxicity: While specific ecotoxicity data for this compound is not readily available in public literature, the properties of related fatty acid amides suggest that it would have low water solubility and a tendency to partition to soil and sediment. Its potential for bioaccumulation should be evaluated based on its LogP value. A thorough ecotoxicological assessment, including acute and chronic toxicity to aquatic organisms (fish, daphnia, algae) and terrestrial organisms (earthworms, bees), should be conducted as part of the development process.
Safety and Handling: Researchers should always consult the Safety Data Sheet (SDS) for this compound before use to understand the potential hazards and required personal protective equipment. Standard laboratory practices for handling chemicals should be followed.
Regulatory Status
The use of any substance as an inert ingredient in a pesticide formulation is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA).[16]
U.S. EPA Regulation: In the United States, inert ingredients are approved for specific uses (e.g., food use, non-food use).[16] To determine if this compound is an approved inert ingredient for the intended application, researchers must consult the EPA's official databases, such as InertFinder or the list of inert ingredients eligible for use in minimum risk pesticide products (FIFRA 25(b)).[17][18] It is the responsibility of the formulator to ensure that all components of their product comply with the relevant regulations in the target market.
European Union Regulation: In the European Union, the registration, evaluation, authorisation, and restriction of chemicals are governed by the REACH regulation.[19] Any company marketing a formulation containing this compound in the EU must ensure that it complies with all relevant provisions of REACH.
Conclusion
This compound presents a compelling profile for use in modern agrochemical formulations. Its strong solvency, potential for crystallization inhibition, and inherent adjuvant properties make it a multifunctional component that can contribute to the development of stable, effective, and more environmentally conscious crop protection products. The protocols and information provided in these application notes offer a robust framework for researchers to explore the full potential of this compound and to generate the necessary data to support its inclusion in next-generation agrochemical formulations. As with any new ingredient, a thorough evaluation of its performance, safety, and regulatory compliance is essential for successful product development.
References
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Microorganisms Hydrolyse Amide Bonds; Knowledge Enabling Read-Across of Biodegradability of Fatty Acid Amides. (2014). PubMed. [Link]
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Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (n.d.). PMC. [Link]
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Inert Ingredients Approved for Use in Minimum Risk Pesticide Products. (2025, June 2). US EPA. [Link]
-
Commodity Inert Ingredients. (2025, December 2). US EPA. [Link]
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Design of Novel Solvents for Agrochemical Formulations via Solvatochromic Methods using N-Alkyl substituted Amides as Example. (2014, June 27). ASTM. [Link]
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Inert Ingredients Overview and Guidance. (2025, May 30). US EPA. [Link]
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Inert Ingredients Eligible for FIFRA 25(b) Pesticide Products. (n.d.). US EPA. [Link]
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Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. (2024, January 12). White Rose Research Online. [Link]
-
Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. (2023, December 20). ACS Publications. [Link]
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Biosynthesis, degradation and pharmacological importance of the fatty acid amides. (2025, August 5). ResearchGate. [Link]
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Categorized Lists of Inert Ingredients (Old Lists). (2025, October 16). US EPA. [Link]
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A beginner's guide to Agrochemical Formulation Strategies. (2019, February 19). News. [Link]
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Green solvent selection for emulsifiable concentrate agrochemical formulations. (n.d.). DOI. [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (n.d.). MDPI. [Link]
-
Chemical Properties of this compound (CAS 27563-67-3). (n.d.). Cheméo. [Link]
-
A Predictive Solubility Tool for Pesticide Emulsifiable Concentrate Formulations. (2025, August 7). ResearchGate. [Link]
-
What Draves Test Reveals About Wetting Agents & Surfactants. (2022, September 20). Exacto Inc. [Link]
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Regulatory status of N-alkylamide containing health products. (n.d.). PubMed. [Link]
-
Use and mode of action of adjuvants for herbicides: a review of some current work. (n.d.). AGRIS. [Link]
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Influence of Adjuvants on Absorption of Foliar-Applied Herbicides. (n.d.). University of Nebraska-Lincoln. [Link]
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Role of spray adjuvants with postemergence herbicides. (n.d.). Iowa State University. [Link]
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Spray Adjuvants: The Rest of the Story (reposted from CWSS). (2014, September 12). UC Weed Science. [Link]
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Adsorption–Desorption Behaviour of Imidacloprid, Thiamethoxam, and Clothianidin in Different Agricultural Soils. (n.d.). MDPI. [Link]
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Determination of Contact Angle and Surface Tension of Nanomaterial Solutions by Optical Contact Angle System. (2019, June 6). DTIC. [Link]
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Regulation. (n.d.). CEPAD. [Link]
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Contact Angle Measurements and Wettability. (n.d.). Nanoscience Instruments. [Link]
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Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. (2024, November 2). Anderson Materials Evaluation. [Link]
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Determination of soil–water sorption coefficients of volatile methylsiloxanes. (n.d.). PMC. [Link]
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Application Note: N-Methyldodecanamide as a Tool for Studying Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals in biophysics, cell biology, and pharmacology.
Abstract: This guide provides a comprehensive overview of N-Methyldodecanamide, a versatile amphiphilic molecule, and its application as a tool for the fundamental study of lipid bilayer properties. We delve into the physicochemical characteristics of this compound and its mechanistic interactions with model membranes. Detailed, field-tested protocols for key biophysical assays are provided, including Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy, to empower researchers to probe changes in membrane phase behavior, fluidity, and permeability.
Introduction: The Dynamic Lipid Bilayer and the Need for Molecular Tools
The lipid bilayer is the fundamental structure of all biological membranes, acting as a selective barrier and a dynamic matrix for a vast array of cellular processes.[1] Its fluidity, phase behavior, and permeability are critical determinants of cellular function, from signal transduction to nutrient transport.[1][2][3] Understanding how endogenous and exogenous molecules interact with and modify these properties is paramount in fields ranging from fundamental cell biology to pharmaceutical development.
This compound (also known as N-Methyllauramide) is a single-chain amphiphile, an organic compound classified as a fatty acid amide.[4] Its structure, comprising a 12-carbon hydrophobic tail and a polar N-methylated amide headgroup, allows it to readily interact with and integrate into lipid bilayers.[4] This unique characteristic makes it an invaluable tool for systematically studying the impact of molecular insertion on the biophysical properties of model membranes. This application note will serve as a practical guide for utilizing this compound to elucidate the complex behaviors of lipid bilayers.
Physicochemical Profile of this compound
The utility of this compound as a membrane probe is rooted in its distinct chemical and physical properties. It is an amphiphilic molecule with a defined hydrophobic tail and a polar headgroup capable of forming hydrogen bonds.[4] This duality governs its partitioning between aqueous environments and the hydrophobic core of the lipid bilayer.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₇NO | [CymitQuimica][4] |
| Molecular Weight | 213.36 g/mol | [PubChem][5] |
| Appearance | White to almost-white crystalline powder or waxy solid | [CymitQuimica][4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [CymitQuimica][4] |
| Critical Micelle Concentration (CMC) | The concentration at which surfactants self-assemble into micelles.[6][7][8] While a specific experimental value for this compound is not readily available in the search results, it is a crucial parameter for designing experiments to avoid micellar interference. |
Note: The CMC is a critical parameter that should be determined experimentally for the specific buffer and temperature conditions of your assay, using techniques like surface tensiometry or fluorescence spectroscopy.[6]
Mechanism of Interaction with Lipid Bilayers
When introduced into an aqueous suspension of lipid vesicles (liposomes), this compound monomers partition from the bulk solution and insert into the lipid bilayer. The hydrophobic dodecanoyl tail intercalates between the fatty acyl chains of the phospholipids, while the polar N-methylamide headgroup orients towards the aqueous interface.
This insertion perturbs the native packing of the phospholipids, leading to measurable changes in several key membrane properties:
-
Membrane Fluidity and Order: The presence of the this compound acyl chain disrupts the van der Waals interactions between neighboring phospholipid tails. This generally leads to an increase in membrane fluidity (a decrease in order) in the gel (Lβ) phase and can have ordering or disordering effects in the liquid crystalline (Lα) phase depending on the lipid composition.[9]
-
Phase Transition Behavior: By altering lipid packing, this compound affects the energetics of the transition between the ordered gel phase and the disordered liquid crystalline phase. This is observable as a shift in the main phase transition temperature (Tₘ) and a change in the cooperativity of the transition.[10][11][12]
-
Permeability: The disruption of lipid packing can create transient defects or pores in the bilayer, increasing its permeability to ions and small aqueous solutes.[13][14] The extent of this effect is dependent on the concentration of this compound within the membrane.
Caption: this compound (NMD) partitioning and its effects.
Experimental Protocols
Here we provide detailed protocols for two fundamental techniques to characterize the effects of this compound on lipid bilayers.
Protocol: Assessing Membrane Phase Behavior with Differential Scanning Calorimetry (DSC)
Principle: DSC is a non-perturbing thermoanalytical technique that directly measures the heat changes associated with a material's phase transitions as a function of temperature.[10][11][12] When a lipid bilayer transitions from the gel (Lβ) to the liquid crystalline (Lα) phase, it absorbs heat, producing an endothermic peak. By analyzing this peak, one can determine the main phase transition temperature (Tₘ), the transition enthalpy (ΔH), and the cooperativity of the transition.[11] The inclusion of this compound will perturb the lipid packing, causing predictable shifts in these parameters.[12]
Materials:
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine, DPPC)
-
This compound
-
Chloroform
-
Appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
DSC instrument and sample pans
Methodology:
-
Liposome Preparation (Thin Film Hydration): a. In a round-bottom flask, co-dissolve the desired amount of DPPC and varying molar percentages of this compound (e.g., 0, 1, 2, 5, 10 mol%) in chloroform.[15] b. Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15][16] d. Hydrate the lipid film with the buffer by vortexing vigorously above the Tₘ of the primary lipid (for DPPC, Tₘ ≈ 41°C).[15] This results in the formation of multilamellar vesicles (MLVs).
-
DSC Sample Preparation: a. Transfer a precise amount of the liposome suspension (typically 1-5 mg of lipid) into a DSC sample pan. b. In a reference pan, place an equal volume of the corresponding buffer. c. Hermetically seal both pans.
-
Data Acquisition: a. Place the sample and reference pans into the DSC calorimeter. b. Equilibrate the system at a temperature well below the expected Tₘ (e.g., 20°C). c. Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tₘ (e.g., 60°C). d. Perform at least two consecutive heating and cooling scans to ensure reproducibility.
-
Data Analysis and Interpretation: a. Subtract the buffer-buffer baseline from the sample thermogram. b. Determine the Tₘ (the temperature at the peak of the endotherm) and the peak width at half-height (a measure of cooperativity).[11] c. Integrate the area under the peak to calculate the transition enthalpy (ΔH). d. Expected Outcome: With increasing concentrations of this compound, you should observe a broadening of the transition peak (decreased cooperativity) and potentially a shift of the Tₘ to a lower temperature.
Self-Validation and Controls:
-
Run a pure lipid sample (0 mol% this compound) to establish a baseline Tₘ and ΔH.
-
Run a buffer-only sample to ensure a flat baseline.
-
Ensure scan-to-scan reproducibility to confirm the sample has reached thermal equilibrium.
Caption: Workflow for DSC analysis of lipid phase transitions.
Protocol: Measuring Membrane Fluidity with Fluorescence Anisotropy
Principle: Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[2][17] The technique relies on exciting the sample with polarized light and measuring the parallel and perpendicular components of the emitted light.[2] A highly ordered (viscous) membrane restricts the probe's movement, resulting in high anisotropy (r). Conversely, a more fluid membrane allows for faster tumbling, leading to depolarization of the emitted light and a lower anisotropy value.[18] We will use the probe 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the bilayer.[2][18]
Materials:
-
Liposome suspension (prepared as in section 4.1, but typically extruded to form large unilamellar vesicles, LUVs, for optical clarity).
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran, THF).
-
Spectrofluorometer with polarizing filters.
-
Quartz cuvettes.
Methodology:
-
Liposome Preparation (Extrusion): a. Prepare MLVs containing varying mol% of this compound as described in the DSC protocol. b. To create LUVs of a defined size (e.g., 100 nm), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size. This is done using a mini-extruder device.
-
Probe Incorporation: a. Dilute the LUV suspension to the desired final lipid concentration (e.g., 0.1 mM) in a cuvette. b. Add the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be low to avoid self-quenching (typically a lipid:probe ratio of 200:1 to 500:1). c. Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for complete incorporation of the probe into the bilayers.
-
Anisotropy Measurement: a. Set the spectrofluorometer to the excitation and emission wavelengths for DPH (typically λₑₓ ≈ 350 nm, λₑₘ ≈ 430 nm). b. Place the cuvette in the temperature-controlled sample holder. c. Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer alternating between vertical (I_VV) and horizontal (I_VH). d. Correct for instrumental bias (G-factor) by measuring intensities with the excitation polarizer in the horizontal position (I_HV and I_HH). The G-factor is calculated as G = I_HV / I_HH.
-
Calculation and Interpretation: a. Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) b. Compare the anisotropy values for liposomes with and without this compound. c. Expected Outcome: An increase in this compound concentration is expected to decrease the anisotropy value, indicating an increase in membrane fluidity.[19]
Self-Validation and Controls:
-
Measure the anisotropy of a pure lipid sample to establish a baseline.
-
Measure a buffer sample containing DPH but no liposomes to account for background signal (should be negligible).
-
Use a known membrane fluidizer (e.g., benzyl alcohol) as a positive control to ensure the assay is sensitive to changes in fluidity.
Conclusion
This compound serves as a powerful and straightforward tool for researchers investigating the fundamental properties of lipid bilayers. Its well-defined amphiphilic structure allows for controlled perturbation of model membranes, enabling the systematic study of its effects on phase behavior and fluidity. The protocols detailed in this note for Differential Scanning Calorimetry and Fluorescence Anisotropy provide robust, validated methods for quantifying these effects. By employing this compound, scientists can gain critical insights into the complex relationship between molecular structure and membrane dynamics, knowledge that is essential for advancing our understanding of cell biology and for the rational design of membrane-active pharmaceuticals.
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Application Note & Protocols: The Strategic Use of N-Methyldodecanamide in Elucidating Protein-Lipid Interactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Modern Tool for Membrane Protein Biochemistry
The study of membrane proteins and their intricate interactions with the lipid bilayer is fundamental to cell biology and drug discovery. A primary challenge in this field is the extraction and stabilization of these proteins from their native environment into an aqueous solution suitable for biochemical and biophysical analysis. This process hinges on the selection of an appropriate solubilizing agent, or detergent. While a handful of detergents like n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO) have become standards, their properties are not universally optimal for all membrane proteins.[1]
This guide focuses on N-Methyldodecanamide (C₁₃H₂₇NO) , a non-ionic surfactant that offers a compelling alternative for the solubilization and functional study of membrane proteins. Its structure, featuring a 12-carbon hydrophobic tail and a compact, uncharged N-methylamide headgroup, provides a unique combination of properties. Unlike ionic detergents, it is exceptionally mild and less prone to causing protein denaturation.[2] Compared to bulky glycosidic detergents like DDM, its smaller headgroup can result in smaller protein-detergent micelles, which may be advantageous for certain structural and biophysical techniques. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of this compound.
Physicochemical Properties of this compound
A thorough understanding of a detergent's properties is crucial for experimental design. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-Methyllauramide | PubChem |
| Molecular Formula | C₁₃H₂₇NO | [3] |
| Molecular Weight | 213.36 g/mol | [3] |
| Structure | CCCCCCCCCCCC(=O)NC | PubChem |
| Classification | Non-ionic, Amide-based Surfactant | Inferred |
| Appearance | White to off-white crystalline powder or waxy solid | [4] |
| Solubility | Poorly soluble in water; soluble in organic solvents | [4] |
| Key Feature | Long C12 hydrophobic alkyl chain with a small, polar, uncharged N-methylamide headgroup capable of hydrogen bonding.[4] | Inferred |
The Central Role of Micellization and the Critical Micelle Concentration (CMC)
Like all detergents, the functionality of this compound is governed by its behavior in aqueous solution. At low concentrations, detergent molecules exist as monomers. As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC) , at which the molecules spontaneously self-assemble into aggregates called micelles.[5][6] In these structures, the hydrophobic tails cluster in the core, away from water, while the hydrophilic headgroups form the outer surface.
This phenomenon is the cornerstone of membrane protein solubilization. When a detergent solution above its CMC is introduced to a lipid membrane, the detergent monomers partition into the bilayer, disrupting its structure. This leads to the formation of mixed micelles containing lipids, detergent molecules, and the integral membrane protein, effectively extracting the protein into a soluble protein-detergent complex.[7] Therefore, all solubilization experiments must be conducted at detergent concentrations significantly above the CMC.
Caption: Detergent behavior below and above the Critical Micelle Concentration (CMC).
Estimating the CMC of this compound
-
Homologous Series Principle : For a series of surfactants with the same headgroup, the CMC decreases by approximately a factor of 3-10 for every two carbons added to the alkyl chain.[8]
-
Reference Compound : The well-characterized detergent MEGA-10 (N-decanoyl-N-methylglucamine) has a 10-carbon tail and an N-methylamide linkage to a sugar headgroup. Its CMC is approximately 6.9 mM (0.24% w/v).[9][10]
Given that this compound has a 12-carbon tail (two carbons longer than MEGA-10) and a much smaller headgroup (which slightly increases the CMC compared to a large sugar headgroup), a reasonable estimated CMC is in the range of 0.7 – 2.0 mM (approx. 0.015% - 0.043% w/v). For the protocols that follow, we will work with a conservative estimate of ~1.5 mM .
Causality Behind Experimental Choice: It is critical to recognize this as an estimate. The first step in any new project using this detergent should be an empirical detergent screen to determine the optimal concentration for solubilizing the specific protein of interest while maintaining its activity.
Protocol: Solubilization of Integral Membrane Proteins
This protocol provides a general framework for the extraction of a target membrane protein from its native or recombinant membrane environment using this compound.
Workflow Overview
Caption: Workflow for membrane protein solubilization using this compound.
Step-by-Step Methodology
-
Membrane Preparation:
-
Start with a cell pellet known to express the target protein. This can be from bacterial, yeast, insect, or mammalian expression systems.
-
Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, French press, or Dounce homogenization).
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C) to pellet intact cells and debris.
-
Collect the supernatant and perform a high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a wash buffer (e.g., high salt buffer to remove peripheral proteins) and repeat the ultracentrifugation.
-
Finally, resuspend the washed membrane pellet in a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) to a final total protein concentration of 5-10 mg/mL.
-
-
Solubilization with this compound:
-
Prepare a 10% (w/v) stock solution of this compound in the desired buffer. This will likely require gentle heating and stirring to fully dissolve.
-
To the resuspended membrane preparation, add the this compound stock solution to a final concentration that is well above the estimated CMC. A good starting point is 1% (w/v) , which is approximately 47 mM. This high detergent-to-lipid ratio ensures efficient membrane disruption.
-
Incubate the mixture for 1-2 hours at 4°C with gentle, end-over-end rotation. Rationale: Low temperature helps preserve protein stability, while gentle mixing ensures complete solubilization without causing excessive foaming or denaturation.
-
-
Clarification:
-
Transfer the solubilization mixture to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 1 hour at 4°C. Rationale: This step pellets non-solubilized membrane fragments, aggregated proteins, and other insoluble material.
-
-
Validation:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in protein-detergent-lipid complexes.
-
Analyze small aliquots of the total membrane fraction, the supernatant, and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization for the target protein.
-
If possible, perform a functional assay on the supernatant to confirm that the solubilized protein has retained its biological activity.
-
Protocol: Reconstitution into Proteoliposomes
For many functional and structural studies, it is desirable to re-insert the purified membrane protein into a more native-like lipid bilayer environment. This is achieved by creating proteoliposomes through detergent removal.
Workflow Overview
Caption: Reconstitution of a membrane protein from a detergent micelle into a liposome.
Step-by-Step Methodology
-
Preparation of Liposomes (Thin-Film Hydration Method): [11][12][13][14][15]
-
Choose a lipid composition that mimics the desired membrane environment (e.g., POPC, or a mixture like POPC:POPG).
-
Dissolve the lipids in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove all residual solvent.
-
Hydrate the lipid film with an aqueous buffer (the same buffer the protein is in) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Mixing and Detergent Removal:
-
Combine the purified, this compound-solubilized protein with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:100 to 1:1000 w/w).
-
Incubate the mixture for 30 minutes at room temperature.
-
Remove the this compound to trigger the insertion of the protein into the liposome bilayer. Common methods include:
-
Dialysis: Place the mixture in a dialysis cassette (with a molecular weight cutoff appropriate for the protein) and dialyze against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes. This is effective for detergents with a high CMC, but may be slow.
-
Adsorbent Beads (e.g., Bio-Beads SM-2): Add adsorbent beads to the mixture and incubate with gentle mixing. The beads selectively bind the detergent monomers, gradually lowering the free detergent concentration. This method is often faster and more efficient than dialysis.
-
Size-Exclusion Chromatography (SEC): Pass the mixture over a gel filtration column. The larger proteoliposomes will elute in the earlier fractions, while the smaller detergent micelles are retained and elute later.
-
-
-
Characterization:
-
Confirm the successful reconstitution by techniques such as sucrose density gradient centrifugation, where proteoliposomes will float at a different density than empty liposomes or aggregated protein.
-
Perform functional assays (e.g., transport assays) to verify the protein is active in its new lipid environment.
-
Biophysical Analysis of Protein-Lipid Interactions
This compound can be a valuable tool in preparing stable, monodisperse protein samples for various biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kₐ, stoichiometry) of the interaction.[9][16]
-
Application: To study the binding of a solubilized membrane protein to specific lipid headgroups or small lipid vesicles.
-
Protocol Consideration: The protein is purified and maintained in a buffer containing this compound at a concentration 1.5-2x its estimated CMC. This same detergent concentration must be included in the buffer used to prepare the titrant (e.g., lipid vesicles) to avoid large heats of demicellization. A crucial control experiment is to titrate the lipid vesicles into the buffer with detergent alone to measure the heat of dilution, which must be subtracted from the experimental data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding kinetics (kₐ, kₔ) and affinity (Kₔ) in real-time.[17][18]
-
Application: To analyze the binding of a solubilized membrane protein (analyte) to a lipid bilayer (ligand) assembled on a sensor chip surface (e.g., an L1 chip).
-
Protocol Consideration: A lipid monolayer or bilayer is captured on the sensor chip. The purified protein is then injected as the analyte. It is essential that the running buffer contains this compound at a concentration just above its CMC (~1.5-2.0 mM). Rationale: This maintains the protein in a soluble, non-aggregated state. If the detergent concentration is too low, the protein may precipitate. If it is too high, it could disrupt the immobilized lipid layer on the chip surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level structural and dynamic information about molecular interactions.[19]
-
Application: For solution NMR, this compound can be used to prepare small, stable protein-detergent or protein-lipid-detergent complexes that tumble fast enough in solution to yield high-resolution spectra. The small headgroup of this compound may result in smaller overall complexes compared to detergents like DDM, which is advantageous for NMR.
-
Protocol Consideration: The protein is solubilized and purified using this compound. For interaction studies, specific lipids can be introduced to form mixed micelles. The final sample buffer for NMR analysis must contain the detergent at a concentration above its CMC.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 27563-67-3). Retrieved from [Link]
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Rahman, M. R., et al. (2015). Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. International Journal of Scientific & Engineering Research, 6(1), 1508-1514. Retrieved from [Link]
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Semantic Scholar. (n.d.). Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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Swamy, M. J., & Sankhala, R. S. (2014). Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 1177, 155–170. Retrieved from [Link]
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Sankhala, R. S., & Swamy, M. J. (2018). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 1689, pp. 155-170). Humana Press. Retrieved from [Link]
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Miyagishi, S., Okada, K., & Asakawa, T. (2001). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). Journal of Colloid and Interface Science, 238(1), 91–95. Retrieved from [Link]
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Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. Retrieved from [Link]
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Mozsolits, H. (2019). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Methods in molecular biology (Clifton, N.J.), 2003, 53–70. Retrieved from [Link]
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Huster, D. (2013). Solid-state NMR spectroscopy to study protein-lipid interactions. Biochimica et biophysica acta, 1828(11), 2559–2567. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. Retrieved from [Link]
-
Mozsolits, H., & Aguilar, M. I. (2013). Surface plasmon resonance for measuring interactions of proteins with lipid membranes. Methods in molecular biology (Clifton, N.J.), 974, 23–36. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
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Papo, N., & Shai, Y. (2015). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. In Methods in Molecular Biology (Vol. 1271, pp. 141-153). Humana Press. Retrieved from [Link]
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NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]
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Mozafari, M. R., Johnson, C., Hatziantoniou, S., & Demetzos, C. (2008). Nanoliposomes and their applications in food nanotechnology. Journal of liposome research, 18(4), 309–327. Retrieved from [Link]
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BOC Sciences. (2022). How to Prepare Liposomes? - Liposome Preparation Guide. Retrieved from [Link]
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Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Wang, T. Y., et al. (2021). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. Pharmaceutics, 13(9), 1489. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
-
Rahman, A., et al. (2018). Mini review on emerging methods of preparation of liposome and its application as Liposome drug delivery systems. Journal of Drug Delivery and Therapeutics, 8(5-s), 12-21. Retrieved from [Link]
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le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111. Retrieved from [Link]
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Thompson, M. P., et al. (2020). One‐Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. Angewandte Chemie International Edition, 59(32), 13248-13253. Retrieved from [Link]
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Application Note: N-Methyldodecanamide as a Structural Analog Internal Standard in UHPLC-MS/MS Bioanalysis
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[1] However, the journey from sample to result is fraught with potential variability. Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of quantification by altering the ionization efficiency of the target analyte.[2] To mitigate these variables, the use of an internal standard (IS) is a well-established and highly recommended practice.[3][4]
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all calibration standards, quality control samples, and study samples.[3] Its primary role is to normalize the analyte's response, correcting for variations that may occur during sample preparation, injection, and ionization.[5] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its behavior is nearly identical to the analyte itself.[3][6] However, SIL standards can be costly and may not always be commercially available, particularly in the early stages of drug discovery.[6][7]
In such instances, a carefully selected structural analog can serve as a reliable alternative.[6][7] This application note provides a comprehensive guide to the use of N-Methyldodecanamide as a structural analog internal standard for the quantification of analogous analytes, such as other long-chain fatty acid amides or molecules with similar lipophilic characteristics, in biological matrices. We will delve into the rationale for its selection, a detailed protocol for its implementation, and the validation considerations necessary to ensure data integrity, in line with regulatory expectations such as the ICH M10 guideline.[3][4]
Rationale for Selecting this compound as an Internal Standard
The selection of a structural analog internal standard is a critical decision that directly impacts method performance. This compound (C13H27NO, MW: 213.36 g/mol ) presents several advantageous properties that make it a suitable candidate for this role.[8][9]
-
Structural Similarity and Physicochemical Properties: this compound is a fatty acid amide with a long hydrocarbon chain, rendering it hydrophobic and soluble in organic solvents.[9] This makes it an excellent mimic for other lipophilic analytes, ensuring similar extraction recovery and chromatographic behavior. Its amide functional group provides a site for protonation, enabling sensitive detection by positive ion electrospray ionization (ESI) mass spectrometry.
-
Commercial Availability and Purity: this compound is commercially available from various suppliers in high purity (e.g., >98.0%), which is essential for preparing accurate standard solutions.[10][11]
-
Distinct Mass-to-Charge Ratio (m/z): With a molecular weight of 213.36, this compound has a distinct m/z that is unlikely to overlap with many endogenous compounds or co-administered drugs, minimizing the risk of interference.
-
Expected Chromatographic Behavior: Due to its long alkyl chain, this compound is expected to be well-retained on reversed-phase columns, eluting in a region where matrix effects from highly polar endogenous compounds are often diminished.
Experimental Workflow and Protocol
The following protocol outlines a representative method for the use of this compound as an internal standard for the quantification of a hypothetical long-chain fatty acid amide analyte in human plasma.
Caption: Bioanalytical workflow using this compound as an internal standard.
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare in a similar manner to the IS stock solution.
-
IS Working Solution (100 ng/mL): Serially dilute the IS stock solution in 50:50 (v/v) acetonitrile:water. This concentration should be chosen to yield a robust signal in the MS without causing detector saturation.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank plasma with appropriate volumes of analyte working solutions. Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[12][13]
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).
-
Vortex briefly to mix. Adding the IS at this early stage is crucial to account for variability throughout the sample preparation process.[14]
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins. The 4:1 ratio of organic solvent to plasma is generally effective for efficient protein removal.[12]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
3. UHPLC-MS/MS Conditions:
The following are suggested starting conditions and should be optimized for the specific analyte and system.
| Parameter | Suggested Condition |
| UHPLC System | Standard UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Parameters | Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. Mass Spectrometry and MRM Transitions:
The selection of appropriate MRM transitions is crucial for selectivity and sensitivity.[15][16] For this compound, the protonated molecule [M+H]+ will be the precursor ion. Fragmentation will likely occur at the amide bond.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (IS) | 214.2 | Hypothetical 182.2 | Optimize | Corresponds to the loss of the N-methylamino group. |
| Hypothetical 58.1 | Optimize | Corresponds to the N-methylamino fragment. | ||
| Analyte (Example) | To be determined | To be determined | Optimize | Select transitions that are specific and provide a stable, intense signal. |
Note: The specific product ions and collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Considerations
A bioanalytical method utilizing a structural analog internal standard must undergo rigorous validation to ensure its reliability, in accordance with guidelines from regulatory bodies like the FDA and ICH.[3][4]
-
Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or this compound.[3]
-
Matrix Effect: The matrix effect should be assessed by comparing the response of the analyte in post-extraction spiked blank matrix from multiple sources to the response in a neat solution. The IS-normalized matrix factor should be calculated to demonstrate that this compound effectively compensates for any ion suppression or enhancement.[2]
-
Recovery: The extraction recovery of both the analyte and this compound should be determined at multiple concentration levels. While recovery does not need to be 100%, it should be consistent and reproducible.[17]
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared, and the back-calculated concentrations should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[3]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using QC samples at a minimum of three concentration levels (low, medium, and high). The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.[3]
-
Stability: The stability of the analyte and this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[4]
Data Interpretation and System Suitability
The core of the internal standard method lies in the calculation of the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve.
It is crucial to monitor the absolute response of this compound throughout the analytical run. A consistent IS response indicates a stable analytical process. Significant drift or erratic IS responses may signal issues with sample preparation, the LC system, or the mass spectrometer that warrant investigation.[14]
Conclusion
This compound is a viable and effective structural analog internal standard for the UHPLC-MS/MS quantification of lipophilic analytes, particularly other long-chain fatty acid amides. Its physicochemical properties allow it to closely mimic the behavior of such analytes during sample preparation and analysis, thereby providing reliable correction for analytical variability. The successful implementation of this compound as an internal standard is contingent upon a thorough method development and a rigorous validation process that demonstrates its ability to ensure the accuracy and precision of the bioanalytical data. This application note provides a robust framework for researchers, scientists, and drug development professionals to leverage this compound in their quantitative bioanalytical workflows.
References
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
MDPI. (1989). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Lee, S. H., et al. (2019). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Metabolites, 9(12), 307. Retrieved from [Link]
-
MDPI. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
PubMed. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Retrieved from [Link]
-
ResearchGate. (2019). Determination of primary fatty acid amides in different biological fluids by LC–MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions used for the detection of dicyanamide and other potential adulterants. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
PubMed. (1996). Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs. Retrieved from [Link]
-
NIH. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
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Application Notes and Protocols: N-Methyldodecanamide in Material Science Research
Introduction: Unveiling the Potential of N-Methyldodecanamide in Advanced Materials
This compound, a fatty acid amide with a C12 alkyl chain, is emerging as a versatile molecule in material science. Its amphiphilic nature, characterized by a long, hydrophobic dodecyl tail and a polar N-methylamide head group, imparts unique properties that are being harnessed for a variety of applications. The presence of the amide functional group allows for hydrogen bonding, influencing its self-assembly behavior and interaction with other materials.[1] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use in nanoparticle synthesis, surface modification, and polymer science.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in material science. These properties dictate its behavior in different solvent systems and its interactions at interfaces.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇NO | [2] |
| Molecular Weight | 213.36 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Solubility | Less soluble in water, more soluble in organic solvents | [1] |
| Key Functional Groups | Amide (-C(O)NH-), Long hydrocarbon chain | [1] |
The hydrophobic dodecyl chain drives its assembly in aqueous solutions and its affinity for non-polar environments, while the polar amide group provides a site for hydrogen bonding and coordination with metal ions. This dual character is the foundation of its utility as a surfactant, capping agent, and functional ligand.
Section 1: this compound as a Capping Agent in Nanoparticle Synthesis
Expertise & Experience: The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology. Capping agents play a pivotal role by adsorbing to the nanoparticle surface, preventing agglomeration and uncontrolled growth.[3] The long alkyl chain of this compound provides steric hindrance, while the amide group can coordinate with metal precursors, making it an effective capping agent.
Application Note: Synthesis of Gold Nanoparticles (AuNPs)
This protocol details the use of this compound as a capping agent in the synthesis of gold nanoparticles. The choice of a two-phase system (toluene-water) leverages the amphiphilic nature of this compound to facilitate the transfer of the gold precursor to the organic phase where reduction occurs.
Experimental Protocol: Two-Phase Synthesis of this compound-Capped AuNPs
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Aqueous Gold Precursor Solution: Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.
-
Preparation of Organic Capping Agent Solution: Prepare a 20 mM solution of this compound in toluene.
-
Phase Transfer: In a flask, mix 10 mL of the aqueous HAuCl₄ solution with 20 mL of the this compound/toluene solution. Stir vigorously for 1 hour. The aqueous phase should become colorless as the gold precursor is transferred to the organic phase, which will turn yellow.
-
Reduction: While stirring the organic phase, rapidly inject 0.5 mL of a freshly prepared 0.4 M aqueous solution of NaBH₄. The solution should immediately turn a deep red color, indicating the formation of gold nanoparticles.
-
Purification: Continue stirring for 2 hours. Separate the organic phase and wash it three times with deionized water. Precipitate the this compound-capped AuNPs by adding an excess of ethanol and centrifuge to collect the nanoparticles.
-
Characterization: Resuspend the AuNPs in toluene. Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM). Confirm the presence of the this compound capping layer using Fourier-Transform Infrared Spectroscopy (FTIR), looking for characteristic amide bond vibrations.
Trustworthiness (Self-Validation): The successful synthesis of stable, monodisperse AuNPs, as confirmed by TEM, validates the effectiveness of this compound as a capping agent. The FTIR spectrum should show peaks corresponding to the C=O and N-H stretching of the amide group, confirming its presence on the nanoparticle surface.
Caption: Workflow for the synthesis of this compound-capped gold nanoparticles.
Section 2: Surface Modification with this compound for Enhanced Material Properties
Expertise & Experience: The functionalization of material surfaces is critical for tailoring their properties, such as hydrophobicity, biocompatibility, and adhesion.[4][5] this compound can be used to create self-assembled monolayers (SAMs) on hydroxylated surfaces through silanization, leveraging its long alkyl chain to impart hydrophobicity.
Application Note: Hydrophobic Functionalization of Silicon Wafers
This protocol describes a method for the hydrophobic surface modification of silicon wafers. The process involves the formation of a self-assembled monolayer of an aminosilane, followed by the attachment of dodecanoyl chloride, which reacts with the amine to form N-alkyldodecanamide structures on the surface. While this protocol uses a precursor to form the amide on the surface, it illustrates the principle of how this compound-like structures can be anchored.
Experimental Protocol: Two-Step Surface Functionalization
Materials:
-
Silicon wafers with a native oxide layer
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Dodecanoyl chloride
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
Procedure:
-
Substrate Cleaning: Immerse the silicon wafers in piranha solution for 30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Silanization with APTES: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned silicon wafers in the APTES solution for 2 hours at room temperature under an inert atmosphere.
-
Rinsing and Curing: Rinse the wafers with anhydrous toluene and then ethanol to remove excess APTES. Cure the wafers in an oven at 110°C for 1 hour to form a stable aminopropylsilane layer.
-
Amide Formation: In a glovebox, prepare a solution of 1% (v/v) dodecanoyl chloride and 1% (v/v) TEA in anhydrous toluene. Immerse the APTES-functionalized wafers in this solution for 4 hours.
-
Final Rinsing: Rinse the wafers sequentially with anhydrous toluene and ethanol to remove unreacted reagents and byproducts. Dry the functionalized wafers with a stream of nitrogen.
-
Characterization: Measure the water contact angle to confirm the increased hydrophobicity of the surface. Use X-ray Photoelectron Spectroscopy (XPS) to verify the presence of nitrogen and the carbonyl carbon of the amide bond.
Trustworthiness (Self-Validation): A significant increase in the water contact angle (typically >90°) provides strong evidence of successful hydrophobic functionalization. XPS analysis confirming the elemental composition and chemical states of the surface atoms will validate the covalent attachment of the dodecanamide moiety.
Caption: Workflow for the hydrophobic functionalization of a silicon wafer.
Section 3: this compound in Polymer Science
Expertise & Experience: In polymer science, surfactants are crucial for emulsion and suspension polymerization, enabling the formation of stable monomer droplets and polymer particles. The amphiphilic nature of this compound suggests its potential as a surfactant in such polymerization processes.
Application Note: Emulsion Polymerization of Styrene
This protocol outlines the use of this compound as a surfactant in the emulsion polymerization of styrene to produce polystyrene nanoparticles. Its role is to stabilize the monomer droplets in the aqueous phase and the resulting polymer particles.
Experimental Protocol: this compound-Stabilized Emulsion Polymerization
Materials:
-
Styrene monomer
-
This compound
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Emulsion: In a reaction flask equipped with a condenser and a mechanical stirrer, dissolve 0.5 g of this compound in 100 mL of deionized water. Add 10 g of styrene monomer to the solution and stir at 400 rpm for 30 minutes to form a stable emulsion.
-
Initiation of Polymerization: Heat the emulsion to 70°C under a nitrogen atmosphere. Dissolve 0.1 g of KPS in 5 mL of deionized water and add it to the reaction mixture to initiate polymerization.
-
Polymerization: Maintain the reaction at 70°C for 6 hours with continuous stirring.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the polystyrene latex by adding an excess of ethanol. Filter and wash the polymer particles with deionized water and ethanol to remove unreacted monomer, surfactant, and initiator.
-
Characterization: Dry the polystyrene particles under vacuum. Determine the particle size and morphology using Scanning Electron Microscopy (SEM). Analyze the thermal properties of the polymer using Differential Scanning Calorimetry (DSC).
Trustworthiness (Self-Validation): The formation of a stable latex and the successful synthesis of spherical polystyrene nanoparticles, as confirmed by SEM, will validate the efficacy of this compound as a surfactant. The particle size distribution can be analyzed to assess the effectiveness of stabilization.
Caption: Workflow for the emulsion polymerization of styrene using this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141362, this compound. Retrieved from [Link]
- Gulati, S., Sachdeva, M., & Bhasin, K. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. Semantic Scholar.
- Javed, R., Sajjad, A., Naz, S., Sajjad, H., & Ao, Q. (2020). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. PubMed Central.
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MDPI. (2024). Surface Modification of Engineering and Functional Materials. Retrieved from [Link]
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A*STAR Research. (2019). Unpacking the possibilities of polymer science. Retrieved from [Link]
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- 5. osti.gov [osti.gov]
Application Notes and Protocols: N-Methyldodecanamide as a Non-Ionic Surfactant in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Leveraging N-Methyldodecanamide in Your Research
In the landscape of biological research and drug development, the precise and delicate handling of cellular components is paramount. Non-ionic surfactants are indispensable tools in this endeavor, facilitating the disruption of cell membranes and the solubilization of proteins while preserving their native structure and function.[1][2] This guide provides an in-depth exploration of this compound, a non-ionic surfactant with potential applications in a variety of biological assays. Drawing upon established principles of surfactant chemistry and protein biochemistry, this document will serve as a comprehensive resource for researchers looking to incorporate this versatile reagent into their workflows.
Understanding the Role of Non-Ionic Surfactants in Biological Assays
Non-ionic surfactants are characterized by their uncharged, hydrophilic head groups, which allows them to disrupt lipid-lipid and lipid-protein interactions without denaturing proteins by altering their net charge.[1] This property makes them ideal for applications where the biological activity of the protein of interest must be maintained. Their compatibility with other types of surfactants and their stability across a range of pH and salt concentrations further enhance their utility in the lab.[3][4]
Physicochemical Properties of this compound
This compound is a fatty acid amide derived from dodecanoic acid (lauric acid) and N-methylamine.[5] Its structure consists of a 12-carbon hydrophobic tail and a polar, uncharged N-methylamide head group.
| Property | Value | Source |
| Chemical Formula | C13H27NO | [5] |
| Molar Mass | 213.36 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | N-Methyllauramide, N-Methyl dodecanamide | [5] |
Mechanism of Action: Solubilizing Cellular Membranes
The primary function of this compound in biological assays is to disrupt the lipid bilayer of cell membranes, thereby releasing intracellular contents. This process is driven by the amphipathic nature of the surfactant molecule.
Figure 2. Workflow for soluble protein extraction.
Membrane Protein Extraction
The extraction of integral membrane proteins requires more stringent conditions to solubilize the lipid bilayer. [8] Materials:
-
Cell pellet or tissue homogenate
-
Homogenization Buffer: 10 mM Tris-HCl pH 7.4, 250 mM Sucrose, 1 mM EDTA, with freshly added protease inhibitors.
-
Membrane Extraction Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and this compound (start with a concentration range of 0.5% to 2.0% w/v).
-
Ultracentrifuge
Protocol:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes. [8]2. Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Membrane Extraction Buffer.
-
-
Incubation: Incubate on a rotator for 1-2 hours at 4°C.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins.
-
Downstream Applications: The solubilized membrane proteins can be used for immunoassays, affinity purification, or other downstream applications.
Optimization and Considerations
The optimal concentration of this compound will be application-dependent and should be determined empirically.
| Parameter | Recommendation | Rationale |
| Concentration | Titrate from below to above the expected CMC. | Below the CMC, the surfactant exists as monomers. Above the CMC, micelles form, which are necessary for efficient solubilization. [6] |
| Temperature | Typically performed at 4°C. | To minimize protease activity and maintain protein stability. |
| Incubation Time | Varies from 10 minutes to several hours. | Longer incubation times may be required for complete solubilization, but can also lead to protein degradation. |
| Additives | Include protease and phosphatase inhibitors. | To prevent degradation of the target proteins. [9] |
Comparative Advantages and Disadvantages
While experimental data for this compound is limited, we can infer potential advantages and disadvantages based on its structure and the properties of similar non-ionic surfactants.
Potential Advantages:
-
Mild Solubilization: Likely to preserve protein structure and function.
-
Neutral Charge: Compatible with ion-exchange chromatography.
-
Good Solubility: Expected to be soluble in common biological buffers. Potential Disadvantages:
-
Lower Solubilizing Power: May be less effective than ionic detergents for disrupting strong protein-protein interactions. [1]* Foaming: May produce foam, which can be problematic in some applications. * Limited Data: Lack of established protocols requires more extensive optimization.
Conclusion
This compound presents a promising, yet underexplored, option for researchers in need of a non-ionic surfactant for their biological assays. Its simple structure and non-ionic character suggest it may be a gentle and effective tool for cell lysis and protein extraction. The protocols and considerations outlined in this guide provide a solid foundation for scientists to begin their evaluation and optimization of this compound in their specific research contexts. As with any new reagent, careful validation and comparison with established methods are essential to ensure reliable and reproducible results.
References
- Vertex AI Search. (n.d.). Understanding Lauryldimethylamine Oxide (LDAO): Properties, Applications, and Benefits.
- Gneebio. (2025, July 30). What is lauryl dimethyl amine oxide (LDAO) used for? Knowledge.
- Wikipedia. (n.d.). Lauryldimethylamine oxide.
- Natural Flower Power. (2024, September 20). Lauramine Oxide.
- Mistral Industrial Chemicals. (n.d.). Buy LAO - Lauryl Dimethyl amine Oxide online UK & Ireland.
- Precision Labs. (n.d.). Nonionic Surfactants.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- PubMed. (2011, November 15). Optimal Concentrations of N-decanoyl-N-methylglucamine and Sodium Dodecyl Sulfate Allow the Extraction and Analysis of Membrane Proteins.
- ProFoldin. (n.d.). Membrane protein extraction kit.
- Sigma-Aldrich. (n.d.). Nonionic Surfactants Standard Solution traceable to USP 5.00 mg/L Triton™ X-100.
- Hach. (n.d.). Nonionic surfactants.
- ResearchGate. (2025, August 10). A Simple and Rapid Method for the Detection of Non-Ionic Surfactants.
- Nouryon. (n.d.). Non-ionic surfactants.
- ResearchGate. (2025, August 10). Optimal concentrations of N-decanoyl-N-methylglucamine and sodium dodecyl sulfate allow the extraction and analysis of membrane proteins.
- Wikipedia. (n.d.). Critical micelle concentration.
- New England Biolabs. (n.d.). Protocol for cell lysis using NEBExpress E. coli Lysis Reagent (NEB #P8116).
- Biomol. (n.d.). Cell Lysate Preparation.
- SOP_P-02 Cell Line Lysis. (n.d.).
- NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC).
- Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).
- Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table - Surfactant.
- Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol.
- ResearchGate. (n.d.). Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine...
- YouTube. (2024, March 12). Non-ionic Surfactants.
- PubMed. (2022, April 5). The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration.
- Thermo Fisher Scientific. (n.d.). Cell and Nuclear Extraction Protocols.
- Thermo Fisher Scientific. (n.d.). Membrane Protein Extraction and Isolation.
- National Institutes of Health. (n.d.). Current techniques for single-cell lysis. PMC.
- Wikipedia. (n.d.). N-Methylacetamide.
- National Center for Biotechnology Information. (2011, December 2). PubChem's BioAssay Database. PMC.
- Acta Scientific. (2023, May 26). Potential Commercial Application of Microbial Surfactants.
- Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications.
- Ataman Kimya. (n.d.). NONIONIC SURFACTANTS.
- National Institutes of Health. (n.d.). Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability.
- ResearchGate. (n.d.). Surfactants: Recent advances and their applications | Request PDF.
- National Institutes of Health. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. PMC.
- Whamine. (n.d.). Classification and development prospect of nonionic surfactants.
- Alfa Chemistry. (2023, May 8). Non-ionic Surfactants. Labinsights.
- PubChem. (n.d.). BioAssay Tag Names.
- National Institutes of Health. (n.d.). Reporting biological assay screening results for maximum impact. PMC.
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Troubleshooting & Optimization
Technical Support Center: Crystallization of N-Methyldodecanamide
Welcome to the technical support center for N-Methyldodecanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this long-chain amide. As a molecule with both a long hydrophobic tail and a polar amide group capable of hydrogen bonding, this compound presents unique crystallization challenges. This document provides in-depth, cause-and-effect troubleshooting advice to help you achieve high-purity, crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of for crystallization?
A1: Understanding the fundamental properties of this compound is the first step to designing a successful crystallization protocol. Key properties include:
-
Molecular Formula: C13H27NO[1]
-
Molecular Weight: 213.36 g/mol [1]
-
Melting Point: 67-68°C. This is a critical parameter, as "oiling out" can occur if the solution temperature is above the melting point of the impure solid during crystallization.[2]
-
Appearance: White to off-white powder or crystalline solid.
-
Solubility: Generally insoluble in water but soluble in various organic solvents.[3] The long dodecyl chain imparts significant non-polar character, while the N-methyl amide group provides polarity and hydrogen bonding capability.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5] Given its amphiphilic nature, a range of solvents could be effective. A systematic screening process is highly recommended. The table below provides a starting point for solvent selection based on polarity.
| Solvent Class | Example Solvents | Expected Solubility Profile for this compound |
| Protic Polar | Methanol, Ethanol | Likely to be highly soluble even at room temperature due to hydrogen bonding with the amide group. May be useful as the "good solvent" in a two-solvent system. |
| Aprotic Polar | Acetone, Ethyl Acetate | Good starting point for single-solvent recrystallization. The polarity should interact well with the amide group, while the overall solvency will be temperature-dependent. |
| Non-Polar | Heptane, Hexane, Toluene | Likely to have lower solubility at room temperature but significantly increased solubility upon heating. Good candidates for single-solvent systems or as the "bad solvent" (antisolvent) in a two-solvent system. |
For a detailed procedure on how to screen these solvents, please refer to the "Experimental Protocol: Solvent Screening for this compound Crystallization" section below.
Q3: What is "oiling out" and why is it a problem with this compound?
A3: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[2] This happens when the solution is cooled to a temperature that is below the saturation point but still above the melting point of the impure compound. Due to its relatively low melting point (67-68°C), this compound is susceptible to this phenomenon. The resulting oil is often a good solvent for impurities, and when it eventually solidifies, it tends to form an amorphous solid with trapped impurities, defeating the purpose of recrystallization.[2]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after prolonged cooling, or it becomes cloudy without any distinct solid formation.
Root Cause Analysis and Solutions:
-
Cause A: Excessive Solvent: The concentration of this compound may be below its saturation point at the cooled temperature.
-
Solution 1: Evaporation. If you are using a volatile solvent, you can partially evaporate it to increase the concentration of your compound. Cover the flask with parafilm and poke a few holes in it to allow for slow evaporation.[6]
-
Solution 2: Boiling Off Solvent. Gently reheat the solution and boil off a portion of the solvent. Then, allow it to cool again. Be cautious not to remove too much solvent, which could lead to rapid, impure precipitation.[7]
-
-
Cause B: High Purity of the Compound: Sometimes, highly pure compounds are slow to nucleate.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Solution 2: Seeding. If you have a small amount of pure this compound crystals, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Solution 3: Lowering the Temperature. If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.
-
-
Cause C: Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures.
-
Solution: Add an Antisolvent. If you are using a polar solvent in which your compound is very soluble (e.g., ethanol), you can try adding a non-polar "antisolvent" (e.g., heptane or water) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Issue 2: The Compound "Oils Out" During Cooling
Symptoms: Formation of liquid droplets or a separate liquid layer instead of solid crystals upon cooling.
Root Cause Analysis and Solutions:
-
Cause A: High Concentration and Rapid Cooling: If the solution is highly concentrated, the saturation point may be reached at a temperature above the melting point of the impure this compound.
-
Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil and add a small amount of additional solvent. This will lower the saturation temperature.[2]
-
Solution 2: Slower Cooling. Allow the solution to cool more gradually. Insulate the flask to slow down the rate of heat loss. This gives the system more time to nucleate and grow crystals at a temperature below the melting point.
-
-
Cause B: Presence of Impurities: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[2]
-
Solution 1: Charcoal Treatment. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering it.
-
Solution 2: Preliminary Purification. If the material is very impure, a preliminary purification step, such as a simple column chromatography, may be necessary before attempting recrystallization. A purity of at least 80% is recommended for a successful recrystallization.[8]
-
Issue 3: Poor Crystal Yield
Symptoms: Only a small amount of crystalline material is recovered after filtration.
Root Cause Analysis and Solutions:
-
Cause A: Using Too Much Solvent: This is a common cause of low yield, as a significant amount of the product remains dissolved in the mother liquor.[7]
-
Solution: Minimize Solvent. Use the minimum amount of hot solvent necessary to fully dissolve the solid. It is better to have a small amount of undissolved solid (which could be an insoluble impurity) that can be filtered out while hot, than to add a large excess of solvent.
-
-
Cause B: Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the filter funnel.
-
Solution: Keep Everything Hot. Use a heated filter funnel or pre-heat the funnel with hot solvent. Perform the filtration as quickly as possible. If crystals do form, you can try to wash them through with a small amount of hot solvent.
-
-
Cause C: Incomplete Crystallization: Not enough time or a low enough temperature was used for the crystallization to complete.
-
Solution: Allow More Time and Colder Temperatures. Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Experimental Protocols
Experimental Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on your solvent screening, choose a suitable solvent (e.g., ethyl acetate or a heptane/ethanol mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves. Do not add a large excess.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Experimental Protocol 2: Solvent Screening for this compound Crystallization
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add about 0.5 mL of a different solvent from the list in the FAQ section. Agitate the tubes and observe the solubility at room temperature. A good solvent candidate will have low solubility at this stage.
-
Hot Solubility Test: Gently heat the test tubes that showed low room temperature solubility in a water bath. A good solvent will completely dissolve the solid at an elevated temperature.
-
Cooling Test: Remove the tubes that showed complete dissolution upon heating and allow them to cool to room temperature. Observe if crystals form. The best solvent will produce a good yield of well-formed crystals.
-
Selection: Based on these observations, select the most promising solvent for a larger-scale recrystallization.
References
- Simple recrystallization method for obtaining pure compound (natural product)? (2018).
- Recrystallization1. (n.d.).
- Troubleshooting. (2022). In Chemistry LibreTexts.
- Impact of impurities on crystal growth. (n.d.).
- Lab Procedure: Recrystalliz
- Guide for crystallization. (n.d.).
- Impact of impurities on crystal growth | Request PDF. (2023).
- How the impurities in the solute can affect the induction time during crystallization. (2016).
- Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.).
- 2.
- Effect of Impurities on the Growth Kinetics of Crystals. (2023).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Process for preparation of n,n-di substituted carboxamides. (2015).
- 2D Interfacial Crystallization Stabilized by Short-Chain Aliph
- Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (n.d.).
- UNITED STATES PATENT OFFICE. (n.d.).
- 2D Interfacial Crystallization Stabilized by Short-Chain Aliph
- This compound. (n.d.). In NIST WebBook.
- Solvent miscibility and other data. (n.d.).
- Solvent Physical Properties. (n.d.).
- Protein XRD Protocols - Crystalliz
- Industrial process for the preparation of N-alkyl-N-trialkylsilylamides. (2015).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.).
- Solvent Miscibility Table. (n.d.).
- A general protocol for the crystallization of membrane proteins for X-ray structural investig
- Protein Crystallization for X-ray Crystallography. (2011). In PMC.
- 3.6F: Troubleshooting. (2022). In Chemistry LibreTexts.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Solvents and Polarity. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Protein Crystallization For X-ray Crystallography l Protocol Preview. (2022). YouTube.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
- Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. (2023).
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
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Technical Support Center: Purification of N-Methyldodecanamide by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N-Methyldodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this long-chain fatty amide. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purifications effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to ensure a solid understanding of the material and methods before beginning the purification process.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the structure of this compound is critical. It consists of a 12-carbon aliphatic chain (dodecyl group), which is highly non-polar, and a secondary amide headgroup (N-methylamide), which is polar and capable of hydrogen bonding.[1] This amphipathic nature dictates its solubility and interaction with chromatographic media.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₁₃H₂₇NO[2][3] | - |
| Molecular Weight | 213.36 g/mol [2][4] | Affects diffusion rates, but polarity is more dominant in this range. |
| Appearance | White to almost-white powder or crystal.[4] | Visual cue for purity; discoloration may indicate impurities. |
| Melting Point | 67-68 °C[4] | Solid at room temperature, requiring dissolution for column loading. |
| Solubility | Soluble in organic solvents like methanol; less soluble in water.[1][4] | Crucial for selecting sample loading and mobile phase solvents. |
| Polarity | Moderately polar due to the amide group, but with a significant non-polar tail. | This dual nature makes normal-phase chromatography an ideal separation technique. |
Q2: What are the likely impurities from a typical synthesis of this compound?
A2: this compound is typically synthesized via the amidation of dodecanoic acid (or its activated derivatives like an acyl chloride) with methylamine. Common impurities arise from this process:
-
Unreacted Dodecanoic Acid: A polar, acidic starting material that can streak on silica gel unless a mobile phase modifier is used.
-
Unreacted Methylamine (or its salt): Highly polar and volatile. Usually removed during workup but can persist.
-
Coupling Reagents/By-products: If carbodiimides (e.g., DCC, EDC) are used, by-products like dicyclohexylurea (DCU) can be present, which are often sparingly soluble.
-
Side-Reaction Products: While less common for this simple amide, side reactions can occur depending on the specific synthetic route.
Q3: Why is normal-phase column chromatography the standard method for purifying this compound?
A3: Normal-phase chromatography, which uses a polar stationary phase (like silica gel) and a less polar mobile phase, is perfectly suited for this compound.[5] The polar amide headgroup interacts with the polar silanol groups (Si-OH) of the silica gel, causing retention. The non-polar mobile phase then elutes the compound. By carefully tuning the polarity of the mobile phase, one can achieve excellent separation from both less polar impurities (which elute faster) and more polar impurities like residual carboxylic acid (which elute slower or are strongly retained).[6]
Q4: What is the best stationary phase for this compound purification?
A4: Silica gel (SiO₂) of 60-120 or 230-400 mesh is the most common and cost-effective choice for this application.[5] Its high polarity and surface area provide the necessary retention. For compounds that are sensitive to the acidic nature of silica, alternatives exist:
-
Alumina (Al₂O₃): Can be obtained in neutral, acidic, or basic forms. Neutral alumina is a good alternative if silica-induced degradation is suspected.[7]
-
Amine-Functionalized Silica: This is a less polar alternative to bare silica and can be beneficial for basic compounds, as it reduces strong interactions that can cause tailing.[8] However, for a neutral amide like this compound, standard silica gel is typically sufficient.
Q5: How do I choose and optimize the mobile phase (eluent) for my separation?
A5: The key is to use Thin-Layer Chromatography (TLC) for method development. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[9] This generally provides the best separation on a column.
A typical starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[6]
-
Non-polar base: Hexanes or Heptane.
-
Polar modifier: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Optimization Strategy:
-
Start with 20% Ethyl Acetate in Hexanes. Run a TLC plate.
-
If the Rf is too low (<0.2): The compound is sticking to the silica too strongly. Increase the polarity of the eluent (e.g., move to 30% or 40% EtOAc in Hexanes).[9]
-
If the Rf is too high (>0.4): The compound is moving too quickly. Decrease the polarity of the eluent (e.g., move to 10% EtOAc in Hexanes).
Section 2: Troubleshooting Guide
Direct answers to common problems encountered during the purification process.
Problem: My compound is not eluting from the column.
-
Possible Cause 1: Mobile phase is not polar enough. Your compound is too strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a 10:1 Hexane:EtOAc mixture, try switching to 5:1, then 2:1. This is known as a "gradient elution."[7] It is often best to run a gradient from the start if you are unsure of the elution profile.
-
-
Possible Cause 2: Compound decomposition on the column. The acidic nature of silica gel can sometimes degrade sensitive compounds.[10]
-
Solution: First, test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%).[10][11]
-
-
Possible Cause 3: Insoluble compound. The compound may have precipitated at the top of the column if the mobile phase is a poor solvent for it.
-
Solution: Ensure the solvent used to load the sample onto the column is weak enough to allow binding but strong enough to maintain solubility. If precipitation occurs, you may need to unpack the column to recover your material.
-
Problem: My compound is eluting too quickly (in the solvent front).
-
Possible Cause 1: Mobile phase is too polar. The eluent is competing too effectively with your compound for the binding sites on the silica.
-
Solution: Decrease the polarity of the mobile phase. If you are using 1:1 Hexane:EtOAc, try 5:1 or 10:1. Re-confirm your choice with TLC analysis, aiming for an Rf of 0.2-0.4.[12]
-
-
Possible Cause 2: Column is overloaded. Too much sample was loaded, exceeding the binding capacity of the stationary phase.
-
Solution: As a rule of thumb, for a standard silica gel column, the sample mass should be about 1-5% of the mass of the silica gel. For difficult separations, this should be even lower (~1%). Use a larger column or reduce the amount of sample loaded.
-
-
Possible Cause 3: Cracks or channels in the column packing.
-
Solution: This allows the solvent and sample to bypass the stationary phase. This requires re-packing the column. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles.[5]
-
Problem: I am getting poor separation between my product and an impurity.
-
Possible Cause 1: Inappropriate solvent system. The chosen mobile phase may not have sufficient selectivity for the compounds.
-
Solution: Try a different solvent system. For example, if Hexane/EtOAc is not working, try a system with a different polarity mechanism, such as Hexane/Dichloromethane or Toluene/Acetone. The goal is to maximize the difference in Rf values (ΔRf) on TLC.
-
-
Possible Cause 2: Column was run too quickly.
-
Solution: For gravity columns, slow down the flow rate by partially closing the stopcock. For flash chromatography, reduce the applied pressure. Slower flow rates allow more time for equilibrium between the stationary and mobile phases, leading to better resolution.[13]
-
-
Possible Cause 3: Diffusion and band broadening. Using a very wide column for a small amount of sample can lead to broad bands that overlap.
-
Solution: Use a column with a proper aspect ratio (height-to-diameter ratio of ~10:1 is a good starting point). Ensure the initial sample band applied to the column is as narrow and concentrated as possible.[7]
-
Problem: The compound is streaking or "tailing" down the column.
-
Possible Cause 1: Strong interaction with acidic silica sites. Amides can sometimes interact very strongly with the most acidic silanol groups on the silica surface, causing tailing.
-
Possible Cause 2: Sample is overloaded. See above. Overloading is a common cause of tailing.
-
Solution: Reduce the amount of crude material loaded onto the column.
-
-
Possible Cause 3: The compound is sparingly soluble in the mobile phase.
-
Solution: Try a different mobile phase in which your compound is more soluble, while still maintaining an appropriate Rf value.
-
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating framework for the successful purification of this compound.
Protocol 1: TLC Method Development for this compound
-
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. The spot should be small and concentrated.[12]
-
Prepare Developing Chamber: Pour a small amount (~0.5 cm depth) of your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and wait 5-10 minutes.[14]
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below your spotted baseline. Close the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., in an iodine chamber or with a potassium permanganate dip).
-
Analyze: Calculate the Rf for each spot. Adjust the mobile phase polarity as described in FAQ #5 until your target compound has an Rf of ~0.3 and is well-separated from all major impurities.
Protocol 2: Column Preparation and Packing (Wet Slurry Method)
-
Select Column: Choose a glass column of an appropriate size. For 1 gram of crude material, a column with a 2-3 cm diameter is a good starting point.
-
Prepare Slurry: In a beaker, mix silica gel (e.g., 50 g for 1 g of crude material) with your starting mobile phase (the least polar solvent mixture you plan to use, e.g., 9:1 Hexanes:EtOAc) to form a homogenous, pourable slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. With the stopcock open, pour the silica slurry into the column in a single, continuous motion. Use additional mobile phase to rinse all silica into the column.
-
Settle and Equilibrate: Tap the side of the column gently to dislodge any air bubbles and help the silica pack evenly.[5] Run 2-3 column volumes of the mobile phase through the packed bed to ensure it is stable and fully equilibrated. The top of the silica bed should be perfectly flat. Add a protective layer of sand on top. Never let the solvent level drop below the top of the silica bed.
Protocol 3: Sample Loading and Elution
-
Prepare Sample (Dry Loading Recommended): Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (e.g., 2-3 g) to this solution and evaporate the solvent completely on a rotary evaporator. You will be left with a dry, free-flowing powder of your crude material adsorbed onto silica. This method generally provides superior resolution compared to wet loading.[7]
-
Load the Column: Carefully drain the solvent from the packed column until it is level with the top of the sand layer. Gently add your dry-loaded sample as a uniform layer on top of the sand. Carefully add another thin layer of sand on top of the sample.
-
Elute: Gently add your mobile phase to the column, taking care not to disturb the top layers. Apply pressure (if using flash chromatography) or open the stopcock (for gravity chromatography) to begin elution.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor Progress: Spot every few fractions onto a TLC plate to track the elution of your compound. Combine the fractions that contain your pure product.
-
Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound.
Section 4: Visual Workflows and Data
Diagrams and Workflows
Caption: Overall workflow for this compound purification.
Caption: Decision tree for troubleshooting poor separation.
Data Table: Common Solvents for Normal-Phase Chromatography
The following table lists common solvents in order of increasing polarity (eluting strength on silica gel).[14]
| Solvent | Polarity Index | Notes |
| n-Hexane / Heptane | 0.1 | Standard non-polar base solvent. |
| Toluene | 2.4 | Can provide different selectivity due to aromaticity. |
| Dichloromethane (DCM) | 3.1 | Good for dissolving many compounds; use in a fume hood. |
| Diethyl Ether | 2.8 | Very volatile. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent, versatile polar modifier. |
| Acetone | 5.1 | A stronger polar solvent. |
| 2-Propanol | 3.9 | Protic solvent, can significantly increase polarity. |
| Methanol | 5.1 | Very polar; often used in small percentages for highly polar compounds. |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141362, this compound. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18159, N,N-Dimethyldodecanamide. Retrieved from [Link]
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SIELC Technologies (n.d.). Separation of Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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Cheméo (n.d.). Chemical Properties of this compound (CAS 27563-67-3). Retrieved from [Link]
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Cheméo (n.d.). Chemical Properties of N,N-Dimethyldecanamide (CAS 14433-76-2). Retrieved from [Link]
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MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved from [Link]
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Shodex HPLC Columns and Standards (n.d.). Comparison of Amino Column with Amide Column. Retrieved from [Link]
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University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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Teledyne ISCO (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
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Core, A. (2016). Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. CORE. Retrieved from [Link]
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ResearchGate (2020). What is the best technique for amide purification? Retrieved from [Link]
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ResearchGate (2021). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information (2022). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8168, Lauryldimethylamine. Retrieved from [Link]
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Organomation (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
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Organic Syntheses (2021). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts (2022). Thin Layer Chromatography. Retrieved from [Link]
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International Journal of All Research Scientific and Creative Thoughts (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from [Link]
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National Center for Biotechnology Information (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
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Cytiva (n.d.). Protein Purification Handbook. Retrieved from [Link]
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ResearchGate (2021). Therapeutic Drug Monitoring Using a Poly(N-isopropylacrylamide) Hydrogel-Modified Bead-Packed Column with an All-Aqueous Mobile Phase without Sample Deproteinization. Retrieved from [Link]
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Technical Support Center: Synthesis of N-Methyldodecanamide
Welcome to the technical support guide for the synthesis of N-Methyldodecanamide (N-methyl lauramide). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges related to impurities encountered during its synthesis. Our goal is to equip you with the expertise to identify, mitigate, and remove common impurities, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs): Understanding the Synthetic Landscape
Q1: What is this compound and why is its purity critical?
This compound is a fatty acid amide featuring a 12-carbon chain (dodecanoyl group) and an N-methyl amide head.[1][2] Its amphiphilic nature makes it useful as a surfactant, emulsifier, or lubricant in various industrial and cosmetic formulations.[2] In research and pharmaceutical development, it can serve as a chemical intermediate or a model compound for studying lipid interactions. The presence of impurities can drastically alter its physical properties, affect downstream reaction yields, and introduce contaminants in final formulations, making high purity essential.
Q2: What are the primary synthetic routes to this compound?
There are two prevalent laboratory-scale methods for synthesizing this compound:
-
Acylation of Methylamine with Dodecanoyl Chloride: This is a direct and often rapid method involving the reaction of a highly reactive acyl chloride with methylamine.[3][4] It is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Amide Coupling of Dodecanoic Acid and Methylamine: This route uses a less reactive carboxylic acid and requires a coupling agent to facilitate amide bond formation. N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation.[3][5][6][7]
Each pathway, while effective, presents a unique profile of potential impurities that must be managed.
Troubleshooting Guide: Impurities in Synthesis Route 1 (Dodecanoyl Chloride Method)
This method is based on the nucleophilic acyl substitution of the highly reactive dodecanoyl chloride. While efficient, its high reactivity is also the source of several common impurities.
Q3: I've synthesized this compound from dodecanoyl chloride, but my product is impure. What are the likely contaminants?
The most common impurities originating from this route are summarized below.
| Impurity | Source of Formation | Recommended Removal Method |
| Dodecanoic Acid | Hydrolysis of dodecanoyl chloride by adventitious moisture in solvents, reagents, or glassware.[8][9][10][11] | Aqueous wash with a mild base (e.g., sat. NaHCO₃ or dil. NaOH) during workup. |
| Unreacted Dodecanoyl Chloride | Incomplete reaction due to insufficient methylamine, short reaction time, or low temperature. | Can be hydrolyzed to dodecanoic acid with an aqueous wash and then removed with a base wash. |
| Methylamine Hydrochloride | Reaction of the HCl byproduct with unreacted methylamine starting material or another amine base.[9] | Aqueous wash during workup. The salt is highly water-soluble. |
| N,N-Dimethyl-dodecanamide | If dimethylamine is present as an impurity in the methylamine source. | Chromatographic separation (e.g., column chromatography). |
Experimental Protocol: Synthesis via Dodecanoyl Chloride
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve methylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dodecanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred methylamine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed to the purification workup.
Troubleshooting Guide: Impurities in Synthesis Route 2 (DCC Coupling Method)
This method activates the carboxylic acid (dodecanoic acid) with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by methylamine.[3][7] The primary challenge in this synthesis is managing the byproducts of the coupling agent.
Q4: My main impurity is a white, insoluble solid. What is it and how do I remove it?
This is almost certainly N,N'-Dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent.[5][12] DCU is notoriously difficult to remove because of its very low solubility in most common organic solvents, including water.[12][13][14]
Strategies for DCU Removal:
-
Filtration: The most common method. Since DCU often precipitates from the reaction solvent (e.g., DCM, THF, ethyl acetate), it can be removed by simple vacuum filtration.[12][13][15][16]
-
Solvent Selection: Performing the reaction in a solvent where DCU is exceptionally insoluble, such as acetonitrile, can facilitate its removal by filtration.[13][15][17]
-
Post-Workup Precipitation: After an initial filtration, concentrate the crude product and redissolve it in a minimal amount of a solvent like DCM or ethyl acetate. Cooling this solution (e.g., in a refrigerator) will often precipitate the remaining DCU, which can then be filtered off.[13][15]
Q5: Besides DCU, what other impurities should I be aware of with DCC coupling?
| Impurity | Source of Formation | Recommended Removal Method |
| N,N'-Dicyclohexylurea (DCU) | Stoichiometric byproduct of DCC activation.[5][12] | Filtration, crystallization.[13][15] |
| N-Acylurea | An irreversible intramolecular rearrangement of the O-acylisourea intermediate. This side reaction consumes the activated acid and prevents amide formation.[5] | Formation is suppressed by using additives like HOBt or HOSu.[3][5] If formed, requires chromatographic separation. |
| Unreacted Dodecanoic Acid | Incomplete reaction due to insufficient activation, steric hindrance, or premature quenching. | Aqueous wash with a mild base (e.g., sat. NaHCO₃) during workup. |
Q6: How can I prevent the formation of the N-acylurea byproduct?
The formation of N-acylurea can be significantly suppressed by adding a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu).[3][5] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, leading to a cleaner reaction and higher yield of the desired amide.[3][5]
Visualized Workflows and Protocols
Impurity Formation Pathways
Caption: Key impurity formation pathways in the two primary synthetic routes.
Workflow: Standard Protocol for DCU Removal
Caption: Step-by-step workflow for the removal of N,N'-Dicyclohexylurea (DCU).
Protocol: Aqueous Workup for Impurity Removal
This general protocol is effective for removing acidic (e.g., dodecanoic acid) and water-soluble salt (e.g., methylamine HCl) impurities.
-
Transfer the final reaction mixture to a separatory funnel.
-
Dilute the organic mixture with a suitable solvent like ethyl acetate or DCM if needed.
-
Acid Wash (Optional): Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any unreacted amine bases (like triethylamine).
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This will react with and extract acidic impurities like dodecanoic acid and residual HCl.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (1 x 50 mL) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified.
Analytical Characterization for Purity Assessment
Q7: How can I definitively identify the impurities and confirm the purity of my final product?
A multi-technique approach is recommended for robust purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of your this compound and for identifying major impurities. For example, unreacted dodecanoic acid will show a characteristic broad carboxylic acid proton signal in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and thermally stable compounds. It can separate this compound from starting materials and byproducts, providing both retention time and mass spectral data for identification.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and versatile technique for identifying and quantifying impurities.[19][20] It is particularly useful for non-volatile impurities like DCU and N-acylurea. LC-MS can provide valuable information on molecular weight and structure, aiding in the definitive identification of unknown peaks in your chromatogram.[19]
By understanding the potential side reactions and byproducts inherent to your chosen synthetic route and by implementing a robust purification and analytical strategy, you can consistently produce high-purity this compound for your research and development needs.
References
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Grokipedia. (2026). Lauroyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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NIST. (n.d.). Dodecanoyl chloride. Retrieved from [Link]
-
Chemsrc. (2025). Dodecanoyl chloride | CAS#:112-16-3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
- Google Patents. (n.d.). CN101279932A - Preparation method of N,N'-dicyclohexyl urea.
-
ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid? Retrieved from [Link]
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NIST. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). lauroyl chloride. Retrieved from [Link]
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PubMed Central (PMC). (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
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-
MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]
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PubChem. (n.d.). Dodecanamide. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
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PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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Improving the solubility of N-Methyldodecanamide in aqueous solutions
Introduction
Welcome to the technical support guide for N-Methyldodecanamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this long-chain fatty acid amide. This compound's inherent hydrophobicity, driven by its 12-carbon alkyl chain, presents a significant hurdle for its application in aqueous-based experimental systems.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome these solubility issues, ensuring the integrity and reproducibility of your research.
The following table summarizes the key physicochemical properties of this compound, which form the basis for the solubility challenges addressed in this guide.
| Property | Value | Source |
| Molecular Formula | C13H27NO | [1][2] |
| Molecular Weight | 213.36 g/mol | [2][3] |
| Appearance | White to Almost white powder to crystal | [1][4] |
| Melting Point | 67-68°C | [4] |
| Boiling Point | 293.0 ± 8.0 °C (Predicted) | [4] |
| Water Solubility | Predicted to be very low; Log10 of Water Solubility (mol/L) is a key parameter.[5][6] | Cheméo |
| LogP (Octanol/Water) | ~4.1 (Computed) | [2] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues and questions encountered during the handling and preparation of this compound solutions.
Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it's not working. Why?
Answer: This is expected behavior. This compound is a highly lipophilic molecule due to its long C12 alkyl (dodecyl) chain.[1] While the amide group can participate in hydrogen bonding, the hydrophobic character of the long carbon tail dominates its physical properties, making it practically insoluble in water and aqueous buffers.[1] Direct dissolution will result in the compound floating or forming a suspension of insoluble particles.
Q2: What are the primary strategies I can use to solubilize this compound for my experiments?
Answer: There are three primary, well-established methods for solubilizing highly hydrophobic compounds like this compound for research applications. The choice of method depends heavily on the experimental context, especially the tolerance of your system (e.g., cells, analytical instrument) to the solubilizing agents. The main strategies are:
-
Co-Solvency: Using a water-miscible organic solvent to first dissolve the compound, followed by dilution in your aqueous medium.[7][8]
-
Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[9][10]
-
Cyclodextrin Complexation: Forming an inclusion complex where the this compound molecule is encapsulated within a cyclodextrin host molecule.[11][12]
The following decision tree can help guide your choice of methodology.
Caption: Workflow for selecting a solubilization strategy.
Q3: Co-solvents seem straightforward. Is DMSO a good choice and what is the correct procedure?
Answer: Yes, Dimethyl Sulfoxide (DMSO) is the most common and effective co-solvent for preparing stock solutions of hydrophobic compounds for in vitro studies.[13][14] The principle of co-solvency is to use a water-miscible solvent that can also dissolve nonpolar compounds, effectively reducing the polarity gap between the solute and the solvent system.[7][8]
Causality: DMSO is an aprotic polar solvent that can dissolve both polar and non-polar compounds.[14] By first dissolving this compound in a small volume of DMSO to create a high-concentration stock, you can then carefully dilute this stock into a larger volume of aqueous buffer. The key is to ensure the final concentration of DMSO is low enough (typically ≤ 0.1% to 0.5% v/v) to not cause toxicity or off-target effects in biological systems.[13]
See Protocol 1 for a detailed step-by-step methodology.
| Co-Solvent | Key Characteristics |
| DMSO | High dissolving power; standard for cell culture but can be toxic at >0.5%.[14] |
| Ethanol | Less toxic than DMSO; may require gentle warming to dissolve solute. |
| N,N-Dimethylformamide (DMF) | Strong solvent; use with caution due to higher toxicity. |
| Polyethylene Glycol (PEG 200/400) | Low toxicity polymer; can be used for in vivo formulations.[14] |
Q4: My experiment cannot tolerate any organic solvents. How can surfactants help?
Answer: Surfactants are an excellent alternative when organic solvents must be avoided. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate this compound, while the hydrophilic shell allows the entire micelle structure to remain dissolved in the aqueous solution.[9][10]
Non-ionic surfactants are generally preferred for biological applications due to their lower potential for causing protein denaturation or cell lysis compared to ionic surfactants.[9]
Caption: Micellar solubilization of this compound (N-MD).
See Protocol 2 for a detailed step-by-step methodology.
| Surfactant | Type | Typical Working Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 1.0% (w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1% - 1.0% (w/v) |
| Triton™ X-100 | Non-ionic | 0.1% - 0.5% (v/v) |
| Cremophor® EL | Non-ionic | Varies, formulation dependent |
Q5: What is the cyclodextrin inclusion complex method and when should I use it?
Answer: This is a sophisticated technique used to enhance solubility and stability, often employed in pharmaceutical formulations.[11][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][16] The hydrophobic this compound molecule can fit inside this cavity, forming a non-covalent "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[11]
This method is ideal for applications requiring a pure, solvent-free, and surfactant-free solution of the compound, though the preparation is more involved. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.[13]
See Protocol 3 for a detailed step-by-step methodology.
Q6: How do I verify the final concentration of my solubilized this compound?
Answer: Visual clarity is not sufficient to confirm concentration. After preparing your solution, especially if precipitation is a concern, it is best practice to centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and then quantify the concentration of this compound in the supernatant. This ensures you are working with the truly dissolved fraction.
Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for accurate quantification.[17][18]
-
Chemiluminescent Nitrogen Detection (CLND) can also be used if the compound contains nitrogen and the buffer does not.[17]
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (DMSO)
This protocol is the most common method for preparing aqueous solutions of this compound for in vitro research.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
-
Intermediate Dilution (Recommended):
-
Perform a serial dilution of the concentrated stock solution in DMSO to get closer to your final working concentration. For example, dilute a 100 mM stock to 10 mM in DMSO. This minimizes the volume of DMSO added to the final aqueous solution.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Calculate the volume of the DMSO stock needed to achieve the final concentration, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%).
-
Add the calculated volume of the this compound stock solution drop-by-drop to the pre-warmed aqueous medium while gently vortexing or swirling. This rapid mixing is crucial to prevent precipitation.
-
-
Use Immediately:
-
Use the freshly prepared aqueous solution for your experiment without delay. Do not store dilute aqueous solutions of hydrophobic compounds, as they are prone to precipitation over time.
-
Caption: Co-solvent solubilization workflow.
Protocol 2: Solubilization Using a Surfactant (Tween® 80)
This protocol is suitable for applications where organic solvents are not permissible.
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Aqueous buffer (e.g., PBS)
-
Glass vial, magnetic stirrer, and stir bar
Procedure:
-
Prepare Surfactant Solution:
-
Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.
-
From this stock, prepare a working solution of the surfactant at the desired final concentration (e.g., 1% Tween® 80 in PBS).
-
-
Disperse the Compound:
-
Weigh the this compound powder and add it directly to the surfactant working solution.
-
-
Facilitate Solubilization:
-
Stir the mixture vigorously using a magnetic stirrer at room temperature.
-
Gentle heating (e.g., 40-50°C) can significantly accelerate the dissolution process. The solution should turn from a cloudy suspension to a clear or slightly opalescent solution. This may take several hours.
-
Alternatively, sonication in a bath sonicator can be used to break up particles and speed up solubilization.
-
-
Final Preparation:
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for biological experiments. Note that some loss of compound due to adsorption to the filter may occur.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol creates a solid, water-soluble complex of this compound and cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or acetone
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).[13] Calculate the required mass of each component.
-
-
Slurry Formation:
-
Place the calculated amount of HP-β-CD into a mortar.
-
Add a small amount of water dropwise to form a thick, uniform paste.
-
-
Incorporate the Compound:
-
Dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Add this solution to the cyclodextrin paste in the mortar.
-
-
Kneading:
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[12]
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved, forming a solid powder.
-
-
Reconstitution:
-
The resulting powder is the inclusion complex. It can now be weighed and dissolved directly in your aqueous buffer to the desired final concentration.
-
References
-
This compound | C13H27NO | CID 141362 . PubChem - NIH. [Link]
-
Chemical Properties of this compound (CAS 27563-67-3) . Cheméo. [Link]
-
Chemical Properties of N,N-Dimethyldecanamide (CAS 14433-76-2) . Cheméo. [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review . International Journal of Pharmaceutical Sciences. [Link]
-
Safety Data Sheet: N-[3-(dimethylamino)propyl]dodecanamide N-oxide . Chemos GmbH&Co.KG. [Link]
-
N,N-Dimethyldodecanamide | C14H29NO | CID 18159 . PubChem - NIH. [Link]
-
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs . Scribd. [Link]
-
Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity . PMC - NIH. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review . The Pharma Innovation. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . PMC - NIH. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble . JOCPR. [Link]
-
Lauryldimethylamine | C14H31N | CID 8168 . PubChem - NIH. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . Int J Pharm Chem Anal. [Link]
- CN114105809A - N-alkyl amide surfactant and preparation method and application thereof.
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. [Link]
-
Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance . Green Chemistry (RSC Publishing). [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance . Green Chemistry (RSC Publishing). [Link]
-
A novel cationic Gemini surfactant with amide group: synthesis and micellization behavior in aqueous solutions . ResearchGate. [Link]
-
III Analytical Methods . Japan International Cooperation Agency. [Link]
-
5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]
-
Solubility Enhancement Techniques . Pharmaguideline. [Link]
-
Which Detection Method Should I Use for my Solubility Project? . Analiza. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement . DelveInsight. [Link]
-
Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu . ResearchGate. [Link]
-
Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions . ResearchGate. [Link]
-
Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent . ResearchGate. [Link]
-
The preparation and applications of amides using electrosynthesis . Green Chemistry (RSC Publishing). [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PMC - PubMed Central. [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality . NCBI Bookshelf. [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections . PMC - PubMed Central. [Link]
-
Enhancing methyldopa solubility via green supercritical fluid techniques using ethanol co-solvent . PMC - PubMed Central. [Link]
-
Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs . PubMed. [Link]
-
Impacts of pH on mechanisms and rates of carbon and nitrogen mineralisation: a review . WUR eDepot. [Link]
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- 1. CAS 27563-67-3: this compound | CymitQuimica [cymitquimica.com]
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- 4. 27563-67-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound (CAS 27563-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. N,N-Dimethyldecanamide (CAS 14433-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 17. analiza.com [analiza.com]
- 18. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of N-Methyldodecanamide in storage
Welcome to the technical support guide for N-Methyldodecanamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable long-chain amide. By understanding the inherent chemical properties of this compound and the environmental factors that influence its degradation, you can implement effective storage and handling protocols, safeguarding the quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in storage?
The most common degradation mechanism for this compound, like other amides, is hydrolysis.[1][2] The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[3][4] This process breaks the amide bond, yielding dodecanoic acid and methylamine. While oxidation and photolysis are potential degradation pathways for many organic molecules, hydrolysis is the most significant concern for amides under typical storage conditions.[1][2]
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is ambient room temperature (18-25 °C).[6][7] It is also crucial to protect the compound from moisture, as it is hygroscopic (readily absorbs moisture from the air).[6][8][9]
Q3: Why is controlling moisture so critical for storing this compound?
This compound is a hygroscopic solid.[8][10] Moisture from the atmosphere can be absorbed by the compound, which can initiate hydrolysis of the amide bond.[8][9] This degradation can affect the purity and performance of the material in subsequent experiments.[8] Therefore, minimizing exposure to atmospheric humidity is paramount.
Q4: Should I be concerned about light exposure during storage?
While hydrolysis is the primary concern, photolytic degradation (degradation due to light) can also occur in some organic molecules.[1] Although less common for simple amides compared to hydrolysis, it is good practice to store this compound protected from light, for example, in an amber vial or a dark cabinet. This minimizes the risk of light-induced reactions.[6]
Q5: Can I store this compound in a standard laboratory refrigerator or freezer?
While cool conditions are recommended, refrigeration (4 °C) or freezing (–20 °C) is not typically necessary for stable compounds like this compound and can sometimes introduce moisture condensation issues if not handled correctly.[6] Storing at a controlled room temperature is generally sufficient.[7] Always use spark-proof refrigerators for storing any flammable chemicals.[6]
Q6: How can I tell if my this compound has degraded?
Visual inspection might reveal changes such as clumping or a change in appearance, which could indicate moisture absorption.[8] For a definitive assessment of purity, analytical techniques are necessary. If you suspect degradation, it is advisable to re-analyze the material before use.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: The this compound powder has become clumpy and hard.
-
Probable Cause: The compound has absorbed moisture from the atmosphere due to its hygroscopic nature.[8][9] This can happen if the container was not sealed properly or was opened frequently in a humid environment.
-
Solution:
-
Drying: You may be able to dry the material by placing it under a high vacuum for several hours.[10] Gentle heating under vacuum can accelerate this process, but care must be taken not to heat it excessively, which could cause thermal degradation.[8]
-
Prevention: For future use, handle the material quickly, especially in humid conditions.[8] After dispensing the required amount, tightly reseal the container immediately.[8] Consider storing the container inside a desiccator with a fresh desiccant like silica gel to provide an extra layer of protection against moisture.[6][9]
-
Issue 2: Experimental results are inconsistent, suggesting potential degradation of the starting material.
-
Probable Cause: The purity of the this compound may have been compromised by hydrolysis, leading to the presence of dodecanoic acid and methylamine.
-
Solution:
-
Purity Verification: Re-characterize the material using analytical methods.
-
Purification: If degradation is confirmed and a high-purity sample is required, purification may be necessary. Recrystallization is a common method for purifying solids.
-
Proper Storage Protocol: Review your storage and handling procedures to prevent future degradation. Ensure containers are airtight and stored in a cool, dry place away from any acidic or basic contaminants.[5][8]
-
Issue 3: I need to store a solution of this compound. What precautions should I take?
-
Probable Cause of Degradation in Solution: Storing this compound in solution, especially in protic or aqueous solvents, significantly increases the risk of hydrolysis. The rate of hydrolysis is dependent on pH and temperature.[4]
-
Solution:
-
Solvent Choice: If possible, use a dry, aprotic solvent.
-
Prepare Freshly: It is always best practice to prepare solutions of this compound fresh before use.
-
Storage of Solutions: If short-term storage is unavoidable, store the solution at a low temperature (e.g., 4 °C or -20 °C) in a tightly sealed vial to slow down the rate of hydrolysis. Ensure the container is appropriate for low-temperature storage.
-
Key Degradation Pathway & Prevention
The primary mechanism of degradation for this compound is hydrolysis, which is accelerated by the presence of water, acids, and bases. The following diagram illustrates this process and the key preventative measures.
Caption: Hydrolysis of this compound and key preventative strategies.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Ambient (18-25 °C)[6][7] | Avoids potential moisture condensation from refrigeration cycles and is sufficient for stability. |
| Atmosphere | Dry; minimize humidity[5][8] | This compound is hygroscopic; moisture is a key reactant in hydrolysis.[8][9] |
| Container | Tightly sealed, airtight container[5][8] | Prevents ingress of atmospheric moisture. |
| Light | Protect from light (e.g., amber vial, dark cabinet)[6] | Minimizes risk from potential photolytic degradation. |
| Additives | Store in a desiccator for added protection[6] | A desiccant will absorb any moisture that enters the secondary container. |
| Purity Check | Re-analyze if degradation is suspected[10] | Ensures experimental integrity. |
Experimental Protocols
Protocol 1: Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product, dodecanoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sample
-
Dodecanoic acid standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or another suitable acid for mobile phase modification)
Procedure:
-
Standard Preparation: Prepare a stock solution of dodecanoic acid standard in acetonitrile (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the dodecanoic acid standard to determine its retention time.
-
Inject the this compound sample.
-
Analyze the chromatogram for the main this compound peak and any impurity peaks. Compare the retention time of any major impurity with that of the dodecanoic acid standard.
-
Purity can be estimated by the area percentage of the main peak.
-
Caption: Workflow for purity assessment of this compound via HPLC.
References
-
Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Retrieved from [Link]
-
(2010, January). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids, 51(3), 362-368. Retrieved from [Link]
-
(n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]
-
(2019, January 15). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary. Retrieved from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]
-
How To: Store Reagents. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). RJPT. Retrieved from [Link]
-
(2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides [jstage.jst.go.jp]
- 4. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - East China Normal University [pure.ecnu.edu.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. 27563-67-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. tutorchase.com [tutorchase.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. How To [chem.rochester.edu]
N-Methyldodecanamide stability issues in experimental protocols
Answering the user's request.## N-Methyldodecanamide Technical Support Center: A Guide to Stability
Welcome to the Technical Support Center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered when working with this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability a concern?
This compound is a fatty acid amide, a class of lipids with diverse biological activities.[1][2] Structurally, it consists of a 12-carbon dodecanoyl chain linked to a methylamine group via an amide bond.[3][4]
The primary stability concern arises from this very amide bond. Amide bonds are susceptible to cleavage through hydrolysis, a reaction with water that breaks the bond to form dodecanoic acid and methylamine. This degradation can be accelerated by several factors common in laboratory settings, including pH, temperature, and the presence of certain enzymes or catalysts. Degradation compromises the purity of your compound, leading to inaccurate quantification, reduced biological activity, and potentially confounding experimental results.
How should I properly store solid this compound?
Proper storage of the neat compound is the first line of defense against degradation. Incorrect storage can expose the compound to moisture and heat, accelerating hydrolysis even in the solid state, albeit at a much slower rate than in solution.
Protocol 1: Recommended Storage of Solid this compound
-
Inspect Upon Receipt: Ensure the container seal is intact. The compound should appear as a white to almost-white crystalline powder or solid.[5]
-
Container: Keep the compound in its original, tightly sealed container.[6][7] If you need to transfer it, use a clean, dry glass vial with a PTFE-lined cap.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Temperature: Store in a dry, cool, and well-ventilated place.[5][6] Refrigeration (2-8°C) is recommended. Avoid storing at room temperature for extended periods.
-
Desiccation: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to atmospheric moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down kinetic processes, including degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, original vial | Prevents contamination and moisture ingress.[6] |
| Environment | In a desiccator, away from light | Protects from humidity and potential photolytic degradation. |
My this compound solution seems to have lost potency. What are the likely causes?
Loss of potency in solution is almost always due to chemical degradation. The most common culprit is hydrolysis of the amide bond. The stability of this compound in solution is highly dependent on the solvent, pH, and temperature.
-
Hydrolysis: This is the primary degradation pathway. It can be catalyzed by both acids and bases. Therefore, preparing solutions in strongly acidic or alkaline buffers (e.g., pH < 4 or pH > 9) will significantly accelerate degradation. Even neutral aqueous solutions can lead to slow hydrolysis over time, especially at elevated temperatures.
-
Solvent Choice: While this compound is soluble in organic solvents like methanol and ethanol, the presence of residual water in these solvents can still contribute to hydrolysis over time.[3][5] Aprotic solvents like DMSO or DMF are generally better for long-term storage of stock solutions, but their compatibility with your experimental system must be verified.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing stock solutions at room temperature on the benchtop for extended periods is not recommended.
Caption: Workflow for handling this compound to minimize degradation.
What is the best way to prepare and store stock solutions?
To ensure the integrity of your compound, stock solutions must be prepared and stored meticulously. The goal is to minimize exposure to water, incompatible pH, light, and elevated temperatures.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If your experimental system requires a protic solvent like ethanol or methanol, use the anhydrous grade and prepare the solution immediately before use.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the relative amount of any residual water in the solvent.
-
Use a gentle vortex or sonication in a water bath to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in vials with tight-fitting caps (e.g., cryovials).
-
Store these aliquots at -20°C or, for longer-term storage (>1 month), at -80°C.
-
-
Usage:
-
When needed, remove a single aliquot and allow it to thaw completely at room temperature.
-
Prepare your final working dilution from this aliquot immediately before the experiment.
-
Crucially, do not re-freeze and re-thaw stock solutions. This process can introduce moisture and degrade the compound. Discard any unused portion of the thawed aliquot.
-
I suspect my compound has degraded. How can I test its stability?
If you suspect degradation, you need an analytical method to confirm it. A forced degradation study is a systematic way to understand how your compound behaves under various stress conditions and is essential for developing a stability-indicating analytical method.[8][9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]
Protocol 3: Basic Forced Degradation Study
The objective is to intentionally degrade a small amount of the compound under controlled conditions to identify the degradation products and confirm your analytical method can separate them from the parent compound.
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in separate, sealed vials. Include an unstressed control sample kept at 2-8°C.
| Stress Condition | Protocol Example | Purpose |
| Acid Hydrolysis | Add 0.1 N HCl. Incubate at 60°C for 2-8 hours.[12] | Simulates acidic environments. |
| Base Hydrolysis | Add 0.1 N NaOH. Incubate at 60°C for 2-8 hours.[12] | Simulates alkaline environments. |
| Oxidation | Add 3% H₂O₂. Keep at room temperature for 24 hours. | Tests susceptibility to oxidation. |
| Thermal | Incubate solution at 70°C for 48 hours. | Evaluates heat stability. |
| Photolytic | Expose solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours. | Tests light sensitivity. |
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (including the control) by a suitable analytical method, typically Reverse-Phase HPLC with UV or Mass Spectrometric (MS) detection.
-
-
Interpretation:
-
In the chromatogram, you should observe a decrease in the peak area of the parent this compound in the stressed samples compared to the control.
-
New peaks, corresponding to degradation products, should appear. A stability-indicating method is one where these new peaks are well-resolved from the parent peak.
-
Caption: Troubleshooting guide for unexpected results with this compound.
References
-
Safety data sheet - N,N-Dimethyldecanamide. CPAChem. (2023). Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. (2016). Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved from [Link]
-
This compound | C13H27NO. PubChem. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2013). Retrieved from [Link]
-
Chemical Properties of this compound (CAS 27563-67-3). Cheméo. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies. MedCrave online. (2016). Retrieved from [Link]
-
Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. CNS & Neurological Disorders - Drug Targets. (2008). Retrieved from [Link]
-
Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. Computational and Structural Biotechnology Journal. (2023). Retrieved from [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. (2021). Retrieved from [Link]
-
This compound - NIST Chemistry WebBook. NIST. (n.d.). Retrieved from [Link]
-
Incompatible Chemicals. Utah State University Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Incompatibility of Common Laboratory Chemicals. Grand Valley State University. (2010). Retrieved from [Link]
-
List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. (n.d.). Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. (n.d.). Retrieved from [Link]
-
A Review on Stability Indicating RP-HPLC Method Development. International Journal of Pharmaceutical Sciences. (2023). Retrieved from [Link]
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How to remove unreacted starting materials from N-Methyldodecanamide
Welcome to the Technical Support Center for the purification of N-Methyldodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in isolating your target amide, ensuring high purity and yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: After my reaction, I have a waxy solid. How do I know if it's my product or unreacted dodecanoic acid?
Answer: This is a common observation, as both this compound and dodecanoic acid are waxy solids at or near room temperature. The most straightforward initial assessment is a simple acid-base test. Dodecanoic acid, being a carboxylic acid, will dissolve in an aqueous solution of a weak base like sodium bicarbonate, producing effervescence (CO₂). This compound, being a neutral amide, will not react and will remain insoluble.
For a more definitive analysis, Thin Layer Chromatography (TLC) is an excellent technique. Spot your crude product, along with standards of dodecanoic acid and pure this compound (if available), on a silica gel TLC plate. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), should provide good separation. The carboxylic acid will likely have a lower Rf value (less migration) than the amide due to its higher polarity and stronger interaction with the silica.
Question 2: I performed an aqueous workup, but my product is still contaminated with a fishy odor. What is this, and how do I remove it?
Answer: The fishy odor is characteristic of residual methylamine, one of your starting materials.[1][2] Methylamine is a gas at room temperature and is quite volatile, but it is also very soluble in water and can be trapped in your product matrix.[1][3][4][5] To remove it, an acidic wash during your liquid-liquid extraction is highly effective. By washing your organic layer with a dilute acid, such as 1 M hydrochloric acid (HCl), the basic methylamine will be protonated to form methylammonium chloride. This salt is highly water-soluble and will partition into the aqueous layer, effectively removing it from your organic phase containing the desired amide.[5][6][7]
Question 3: My attempts at recrystallization result in an oil forming instead of crystals. What is causing this, and how can I fix it?
Answer: "Oiling out" during recrystallization is a common issue, particularly with long-chain aliphatic compounds. It occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, depressing the melting point of the mixture.
To address this, you can try the following:
-
Change your solvent system: Experiment with solvent pairs. A good starting point is a solvent in which your compound is highly soluble (e.g., ethanol or acetone) and a solvent in which it is poorly soluble (e.g., water or hexane).[8][9][10] Dissolve your compound in a minimal amount of the "good" hot solvent and then slowly add the "bad" solvent until you see persistent turbidity. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
-
Lower the crystallization temperature: After slow cooling to room temperature, place your flask in an ice bath or refrigerator to encourage crystal formation.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Question 4: I ran a column to purify my product, but I'm getting poor separation between the amide and the unreacted carboxylic acid. What can I do to improve this?
Answer: Poor separation on a silica gel column between an amide and a carboxylic acid can be due to the similar polarities of the two compounds or "tailing" of the carboxylic acid spot. Here are some strategies to improve separation:
-
Optimize the mobile phase: A common mobile phase for such separations is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[9] You can try decreasing the polarity of the mobile phase (i.e., increasing the proportion of hexane) to increase the retention of both compounds on the column, which may improve separation. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can also be very effective.
-
Add a modifier to the mobile phase: To reduce the tailing of the dodecanoic acid, you can add a small amount of a volatile acid, such as acetic acid (e.g., 0.5-1%), to your mobile phase. This will keep the carboxylic acid protonated and reduce its strong interaction with the silica gel, resulting in a sharper peak. However, you will need to remove the acetic acid from your collected fractions afterward, typically by evaporation.
-
Pre-treat the crude material: Before loading the column, perform a simple acid-base extraction to remove the bulk of the dodecanoic acid. This will significantly simplify the chromatographic separation.
Detailed Purification Protocols
Here we provide step-by-step protocols for the most effective methods to purify this compound.
Protocol 1: Liquid-Liquid Extraction (Acid-Base Extraction)
This is the most effective initial purification step to remove the bulk of the unreacted starting materials.
Principle: This technique exploits the different acidic and basic properties of the components in your mixture. Dodecanoic acid is acidic, methylamine is basic, and this compound is neutral. By washing with aqueous acid and base, the starting materials can be converted into their water-soluble salt forms and removed from the organic phase containing your product.[5][6][11]
Materials:
-
Crude reaction mixture
-
Diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Acidic Wash (to remove methylamine): Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel gently for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer into a waste beaker. Repeat this wash once more.
-
Basic Wash (to remove dodecanoic acid): Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Shake and vent as described above. You may observe gas evolution (CO₂), so vent frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed.
-
Brine Wash (to remove dissolved water): Add an equal volume of brine to the separatory funnel. Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step helps to remove the majority of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder) and swirl the flask. Let it sit for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude, but significantly purified, this compound.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for the acid-base extraction of this compound.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline this compound after the initial bulk impurities have been removed by extraction.[1][10]
Principle: This method relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[10]
Recommended Solvent Systems:
-
Ethanol/Water: this compound has good solubility in hot ethanol and poor solubility in water.
-
Acetone/Hexane: Acetone is a good solvent, while hexane is a poor solvent.
-
Acetonitrile: This polar aprotic solvent can be effective for recrystallizing amides.[1]
Procedure (using Ethanol/Water as an example):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. Keep the solution at or near its boiling point.
-
Addition of Anti-solvent: Slowly add hot water dropwise to the hot ethanol solution until you observe a persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: As the solution cools, pure crystals of this compound should form. For maximum yield, you can place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 3: Column Chromatography
For very high purity requirements or for separating stubborn impurities, column chromatography is the method of choice. This should ideally be performed after an initial acid-base extraction.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Less polar compounds will travel down the column faster.
Materials:
-
Silica gel (60-120 mesh for gravity columns, 230-400 mesh for flash chromatography)[12][13]
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully add this solution to the top of the column.
-
Elution: Begin eluting with a nonpolar mobile phase, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute your compounds. This compound will elute after any less polar impurities but before the more polar dodecanoic acid.
-
Fraction Collection: Collect the eluent in small fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Analysis
Once you have purified your this compound, it is crucial to assess its purity.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point is a 7:3 (v/v) mixture of hexane and ethyl acetate. Adjust the ratio as needed to achieve an Rf value for your product between 0.3 and 0.5.[4]
-
Visualization:
-
UV Light: If your starting materials or product are UV active, they will appear as dark spots on the fluorescent green plate under 254 nm UV light.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: A dip in a basic KMnO₄ solution followed by gentle heating will visualize most organic compounds as yellow-brown spots on a purple background. This stain is particularly useful for compounds with double bonds or other oxidizable functional groups.
-
Ninhydrin Stain: This is a specific stain for primary and secondary amines.[2][14] It will stain methylamine, but not the amide or carboxylic acid. This is an excellent way to check for residual methylamine.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[15][16][17] A pure sample of this compound will show a single major peak in the gas chromatogram with a corresponding mass spectrum that matches its molecular weight (213.36 g/mol ) and fragmentation pattern.[18] Unreacted dodecanoic acid and any other volatile impurities will appear as separate peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for confirming the structure of your product and for detecting and quantifying impurities.[19][20] The spectrum of pure this compound will show characteristic peaks for the N-methyl group, the long alkyl chain, and the amide N-H proton. The absence of a broad carboxylic acid proton peak (typically >10 ppm) indicates the removal of dodecanoic acid. The integration of the peaks can be used to determine the relative amounts of product and any remaining impurities.[21][22][23]
Safety Precautions
-
Dodecanoic Acid: Causes serious eye damage.
-
Methylamine: Flammable and corrosive. It can cause severe skin burns and eye damage.[24]
-
This compound: May cause skin and eye irritation.[25]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
References
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Pyka, A., & Bober, K. (2005). Visualizing agents for short-chain fatty acids in TLC. Journal of Planar Chromatography – Modern TLC, 18(102), 125-128.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Hamilton, R. J. (1986). Separation of cholesterol, and fatty acylglycerols, acids and amides by thin-layer chromatography.
- EPFL. (n.d.).
- SiliCycle. (n.d.).
- Semantic Scholar. (2005).
- Wikipedia. (n.d.). Acid–base extraction.
- Sigma-Aldrich. (2024, March 2).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 27563-67-3).
- University of Rochester. (n.d.).
- Spectrum Chemical. (2022, November 21).
- Thermo Fisher Scientific. (2011, February 10). Safety Data Sheet: Dodecanoic acid, methyl ester.
- Reddit. (2023, February 19).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- ResearchGate. (2025, August 6).
- Organic Chemistry Portal. (n.d.). TLC Stains.
- Han, X., & Gross, R. W. (2014). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 55(4), 781–789.
- RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC)
- ResearchGate. (n.d.). Table 1.
- ECHEMI. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Method 625: Base/Neutrals and Acids.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- AK Scientific, Inc. (n.d.). 12-(Methylamino)
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- Organic Syntheses. (2025, June 19).
- Avanti Polar Lipids. (n.d.).
- PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
- Google Patents. (n.d.). US5194639A - Preparation of polyhydroxy fatty acid amides in the presence of solvents.
- Columbia University. (n.d.). Solid-Liquid Extraction.
- National Institutes of Health. (2014, November 7).
- ResearchGate. (2014, October 20). Recently, I have isolated a novel compound with slight impurity.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Measurlabs. (n.d.).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- ChemicalBook. (n.d.). 27563-67-3(this compound) Product Description.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Agilent. (2016, September 1). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, November 28). Decomposition of Liquid-Liquid Extraction Organic Phase Structure into Critical and Pre-Peak Contributions.
- Biocompare. (2016, May 9).
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- CORE. (2010, February 26).
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- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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Technical Support Center: Optimizing N-Methyldodecanamide Synthesis
Welcome to the technical support hub for the synthesis of N-Methyldodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a validated solution.
Question 1: My reaction yield is low or non-existent. What are the primary causes and how can I fix this?
Answer: Low or no yield in amide bond formation is a common issue that typically points to one of four primary problems: inefficient carboxylic acid activation, amine deactivation, steric hindrance, or hydrolysis of intermediates.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid (dodecanoic acid) must be converted into a more reactive electrophile to readily react with the amine (methylamine). If the coupling reagent is unsuitable or used in stoichiometric insufficiency, this activation will be incomplete.[1]
-
Solution: Ensure your coupling reagent (e.g., HATU, EDC) is fresh and used in at least a 1.0-1.5 molar equivalent. Consider a pre-activation step where the carboxylic acid, coupling reagent, and a non-nucleophilic base are stirred for 15-30 minutes before adding the methylamine.[1]
-
-
Amine Deactivation (Protonation): Methylamine is a nucleophile only when it is in its free base form. An acidic environment will protonate the amine to form a methylammonium salt, which is non-nucleophilic and will not react.[1][3] This can happen if the reaction mixture becomes acidic, for example, from acidic byproducts.
-
Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction. Typically, 2.0 equivalents of base are sufficient to neutralize any acidic species and maintain the methylamine in its reactive, unprotonated state.[1]
-
-
Formation of Unreactive Salts: Mixing the carboxylic acid and amine directly without an activating agent can lead to the formation of an ammonium carboxylate salt, which is generally unreactive and requires high temperatures to convert to the amide.[2]
-
Solution: Always activate the carboxylic acid first or ensure the coupling agent is present when the amine is introduced. This prevents the acid-base reaction from becoming the dominant, non-productive pathway.
-
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water present in the reaction can quench this intermediate, reverting it to the carboxylic acid and halting the reaction.[1]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Handle reagents under an inert atmosphere (Nitrogen or Argon) if they are particularly moisture-sensitive.
-
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I'm observing significant side products and impurities. How can I improve the reaction's selectivity?
Answer: Side product formation often relates to reaction temperature and the specific reagents used. For this compound synthesis, the most common side reactions are those involving the coupling agents or racemization if chiral centers were present.
-
Cause 1: High Temperature: While increasing temperature can accelerate the reaction, it can also provide the activation energy for undesired pathways or lead to the degradation of sensitive reagents.[4] Many modern coupling methods are optimized for near-ambient temperatures.[5][6]
-
Solution: Run the reaction at a lower temperature. Many standard coupling reactions using agents like HATU or EDC proceed efficiently at room temperature (20-25°C).[1] If the reaction is sluggish, a modest increase to 40-50°C may be beneficial, but high temperatures (refluxing in high-boiling solvents) should be avoided unless necessary.[4]
-
-
Cause 2: Suboptimal Coupling Additives: Certain coupling reagents can lead to side reactions. For instance, carbodiimides like EDC can form N-acylurea byproducts.
-
Solution: Use coupling additives designed to suppress side reactions and improve efficiency. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the activated intermediate to form a more stable, yet still reactive, ester that minimizes side reactions.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the core principles of optimizing temperature and pH.
Question 3: What is the optimal temperature for this compound synthesis and why?
Answer: The optimal temperature is a trade-off between reaction kinetics and selectivity. There is no single "best" temperature; it depends on the chosen synthetic route (e.g., coupling agent vs. acid chloride).
-
Mechanism Insight: Amide bond formation requires overcoming an activation energy barrier. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a higher reaction rate.[7]
-
Practical Application: However, excessively high temperatures can promote side reactions, such as decomposition of the coupling agent or the activated intermediate.[4] For most modern coupling reactions, the optimal temperature range is typically between room temperature (RT, ~20-25°C) and slightly elevated temperatures (40-60°C) . Reactions involving harsher reagents like thionyl chloride to form an acid chloride may require heating, but this often leads to more impurities.[8][9]
| Method | Typical Temperature Range | Rationale & Considerations |
| Carbodiimide/Uronium Salt Coupling (EDC, HATU) | 0°C to 40°C | These reagents are highly efficient at or near room temperature. Lowering the temperature can help if side reactions are observed.[1] |
| Acid Chloride Formation (SOCl₂, (COCl)₂) | RT to Reflux | Formation of the acid chloride often requires heating.[9] The subsequent reaction with the amine is highly exothermic and is typically performed at 0°C to control the reaction rate.[] |
| Enzymatic or Biocatalytic | 30°C to 50°C | Dependent on the optimal temperature for the specific enzyme's activity. |
| Dehydrogenative Coupling | 35°C to 60°C | Newer methods using ruthenium pincer complexes can operate at near-ambient temperatures.[5][6] |
Question 4: How does pH control the reaction, and what is the ideal range?
Answer: pH is arguably the most critical parameter in this synthesis. It directly controls the nucleophilicity of the amine, which is essential for the reaction to proceed.
-
Mechanism Insight: The key is the acid-base equilibrium of methylamine. The lone pair of electrons on the nitrogen atom is what makes it nucleophilic. In an acidic medium (low pH), this lone pair is protonated, forming the methylammonium ion (CH₃NH₃⁺). This ion has no available lone pair and is therefore not nucleophilic.[1][3] The reaction rate is highest when a sufficient concentration of the deprotonated, nucleophilic amine is present.[11]
-
Practical Application: The ideal pH for the reaction is slightly basic, typically in the range of 8 to 10 . In this range, the methylamine (pKa of its conjugate acid is ~10.6) is predominantly in its free base form. This is why a non-nucleophilic base like DIPEA is added—it acts as a proton scavenger, neutralizing any HCl or other acids generated during the reaction and keeping the pH in the optimal range.[1]
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Technical Support Center: Stabilizing N-Methyldodecanamide Emulsions
Welcome to the technical support center for N-Methyldodecanamide emulsions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and stabilizing emulsions containing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges such as phase separation, droplet aggregation, and instability. Our guidance is grounded in established principles of colloid science and extensive field experience with similar amphiphilic compounds.
Understanding this compound in Emulsions
This compound is a fatty amide with a C12 alkyl chain, exhibiting surfactant-like properties due to its amphiphilic nature.[1][2][3] Its molecular structure, comprising a polar amide head group and a nonpolar dodecyl tail, allows it to function at the oil-water interface, potentially as an emulsifier or a co-emulsifier.[2] However, achieving a stable emulsion with this compound as the dispersed phase or as a key component of the oil phase requires careful consideration of various formulation and processing parameters.
Phase separation in these emulsions is a common hurdle, stemming from the inherent thermodynamic instability of immiscible liquids.[4][5] This guide will provide a systematic approach to diagnosing and resolving these stability issues.
Core Mechanisms of Emulsion Instability
Before troubleshooting, it is crucial to understand the primary mechanisms that lead to emulsion breakdown.[6] These processes can occur individually or in combination.
-
Creaming/Sedimentation: The vertical separation of the dispersed phase due to density differences between the oil and water phases, driven by gravity.[7][6] This is often a precursor to more irreversible breakdown mechanisms.
-
Flocculation: The aggregation of droplets to form clusters without the rupture of the interfacial film.[7][6] This is a reversible process but increases the likelihood of coalescence.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the total interfacial area and eventual phase separation.[7][6] This is an irreversible process.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[6]
Below is a diagram illustrating the logical progression of emulsion destabilization.
Caption: A systematic workflow to address creaming in emulsions.
Question 3: My emulsion appears stable initially, but over a few days, I see an increase in droplet size. What is happening?
Answer: A gradual increase in droplet size over time is often indicative of Ostwald ripening. [6]This phenomenon is driven by the difference in solubility between small and large droplets. Molecules from the smaller, more soluble droplets dissolve in the continuous phase and then deposit onto the larger droplets.
1. Reduce the Solubility of the Dispersed Phase:
-
If this compound is your dispersed phase, its solubility in the continuous phase is a key factor. If possible, adding a second, less soluble oil to the dispersed phase can reduce the overall solubility and slow down Ostwald ripening.
2. Use a Surfactant that Forms a Strong Interfacial Film:
-
A robust interfacial film can act as a barrier to the diffusion of dispersed phase molecules. [7]Polymeric surfactants or proteins can be particularly effective in this regard.
3. Create a Monodisperse Droplet Size Distribution:
-
Ostwald ripening is driven by the difference in droplet sizes. Therefore, achieving a narrow, monodisperse size distribution through optimized homogenization can minimize this effect. [8][9]
FAQs: this compound Emulsions
Q1: What analytical techniques are essential for characterizing my this compound emulsion?
A1: A combination of techniques is recommended for a comprehensive analysis:
| Technique | Parameter Measured | Importance for Stability |
| Dynamic Light Scattering (DLS) | Droplet size and size distribution (polydispersity index, PDI). [8][9][10] | Smaller, more uniform droplets are generally more stable. [11]DLS can track changes in size over time, indicating instability. [10][12] |
| Electrophoretic Light Scattering (ELS) | Zeta potential. [10][13][14] | Measures the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion and stability. [15][14][16] |
| Microscopy (Optical, Cryo-TEM) | Visual confirmation of droplet morphology, size, and aggregation state. [17][18][19][20][21][22] | Provides direct visual evidence of flocculation, coalescence, or changes in droplet structure. [17][20] |
| Rheology | Viscosity of the emulsion. | Higher viscosity of the continuous phase can inhibit creaming and sedimentation. [23] |
Q2: How does pH affect the stability of my this compound emulsion?
A2: The pH of the aqueous phase can significantly impact emulsion stability, primarily by affecting the charge of the droplets and the integrity of the emulsifier. [4][24]If you are using an ionic surfactant, the pH will determine its degree of ionization and therefore its effectiveness. For this compound itself, while the amide bond is generally stable, extreme pH values could potentially lead to hydrolysis over long periods, especially at elevated temperatures. It is crucial to measure and control the pH of your formulation.
Q3: Can temperature changes affect my emulsion's stability?
A3: Yes, temperature can have a profound effect on emulsion stability. [4][25]* Increased Droplet Motion: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent collisions and a higher probability of coalescence. [25]* Changes in Viscosity: The viscosity of the continuous phase typically decreases with increasing temperature, which can accelerate creaming or sedimentation.
-
Surfactant Solubility: The solubility of non-ionic surfactants, in particular, can be temperature-dependent. This can affect their performance and even lead to phase inversion at a specific temperature (the phase inversion temperature, or PIT).
It is advisable to conduct stability studies at both ambient and elevated temperatures (accelerated stability testing) to assess the robustness of your formulation.
Concluding Remarks
Formulating stable this compound emulsions requires a multi-faceted approach that considers the interplay between the chemical components and the physical processing conditions. By systematically addressing the potential causes of instability—from emulsifier selection and concentration to homogenization parameters and environmental factors like pH and temperature—researchers can overcome challenges like phase separation and achieve robust, reliable formulations. The diagnostic and troubleshooting strategies outlined in this guide provide a framework for rational and efficient emulsion design.
References
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Stability Problems of Emulsions and Methods to Overcome. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
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Emulsion instability phenomena – reasons and prevention. (2025, January 21). Biolin Scientific. Retrieved January 12, 2026, from [Link]
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Measuring particle size and stability of emulsions: The Colloidal Dynamics ZetaProbe and AcoustoSizer. (n.d.). Colloidal Dynamics. Retrieved January 12, 2026, from [Link]
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Techniques for Emulsion Characterization. (2022). Encyclopedia. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
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Particle Sizing of Flavor Emulsions. (n.d.). HORIBA. Retrieved January 12, 2026, from [Link]
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Emulsion. (n.d.). Creative Biostructure. Retrieved January 12, 2026, from [Link]
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Bumiller, M. (2023, October 13). Using Zeta Potential in Product Formulation. Labcompare. Retrieved January 12, 2026, from [Link]
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Zeta Potential Overview - Fundamentals and Applications. (n.d.). Wyatt Technology. Retrieved January 12, 2026, from [Link]
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Use of Emulsifiers in Emulsion Formulations. (2024, October 28). SOP Guide for Pharma. Retrieved January 12, 2026, from [Link]
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Methods of Preparation of Emulsions. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
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What to Know About Particle Sizing of Flavor Emulsions. (2023, September 26). AZoM. Retrieved January 12, 2026, from [Link]
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Emulsion Stability: Causes & Importance. (2024, September 5). StudySmarter. Retrieved January 12, 2026, from [Link]
- Stability Determination of Acid Emulsions by Droplet Size Characterization With Static Light Scattering. (2016).
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Zeta Potential and Particle Size to Predict Emulsion Stability. (2014, November 19). Cosmetics & Toiletries. Retrieved January 12, 2026, from [Link]
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CryoSEM and cryoTEM analyses of crude oil emulsion. (A): SEM image of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Cryo-TEM. (n.d.). EAG Laboratories. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Emulsion Formation by Homogenization: Current Understanding and Future Perspectives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- McClements, D. J. (2012). Extending Emulsion Functionality: Post-Homogenization Modification of Droplet Properties. Food Biophysics, 7(2), 71-85.
- The Impact of Homogenization Techniques and Conditions on Water-In-Oil Emulsions for Casein Hydrolysate-Loaded Double Emulsions: A Comparative Study. (2024). Foods, 13(20), 3237.
- Danino, D. (2021). Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics. Pharmaceutics, 13(7), 1019.
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Conducting Emulsion Formulation Screening. (2025, April 7). Pharma.Tips. Retrieved January 12, 2026, from [Link]
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Surfactant for water in oil emulsion. (2013, April 17). ResearchGate. Retrieved January 12, 2026, from [Link]
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Emulsions: making oil and water mix. (2024, September 27). AOCS. Retrieved January 12, 2026, from [Link]
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Understanding Emulsion Formulation. (2021, November 8). Ascendia Pharmaceutical Solutions. Retrieved January 12, 2026, from [Link]
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Contemporary Formulation: Oil in Water Emulsifiers. (2018, June 22). UL Prospector. Retrieved January 12, 2026, from [Link]
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N,N-Dimethyldecanamide. (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
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Emulsion in Pharmaceutics: The Complete FAQ Guide in 2025. (n.d.). aipak engineering. Retrieved January 12, 2026, from [Link]
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Surfactant Basics 2 (Emulsion, Emulsifiers). (n.d.). sanyo-chemical-solutions. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Challenges in Scaling Up N-Methyldodecanamide Synthesis
Welcome to the technical support center for N-Methyldodecanamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this long-chain fatty amide. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis for improved yield, purity, and efficiency.
This compound, a fatty acid amide, possesses a long hydrocarbon chain rendering it hydrophobic and a valuable surfactant, emulsifier, or lubricant in various industrial applications.[1] Its synthesis, while seemingly straightforward, presents several challenges, particularly when transitioning from laboratory to pilot or industrial scale.
I. Common Synthesis Routes & Core Challenges
The most prevalent method for synthesizing this compound involves the reaction of dodecanoic acid (lauric acid) or its derivatives with methylamine.[2] The primary obstacle in the direct reaction of a carboxylic acid and an amine is the acid-base reaction that forms a stable ammonium salt, which is unreactive towards amide formation without extreme conditions like high heat to drive off water.[3] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a more reactive species.[3][4]
Synthetic Pathways Overview
Caption: Key synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction between dodecanoic acid and methylamine is not producing any this compound. What is the likely cause?
A1: The direct reaction between a carboxylic acid and an amine at room temperature primarily results in an acid-base reaction, forming a stable ammonium carboxylate salt.[3] The hydroxyl group (-OH) of the carboxylic acid is a very poor leaving group, preventing the nucleophilic attack by the amine to form the amide bond.[3][4] To facilitate the reaction, the carboxylic acid must be "activated".
Troubleshooting Steps:
-
Activate the Carboxylic Acid: The most common method is to convert dodecanoic acid into dodecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is much more electrophilic and readily reacts with methylamine.
-
Use a Coupling Reagent: Alternatively, in situ activating agents like dicyclohexylcarbodiimide (DCC) or HATU can be used.[4][6] These reagents form a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine.
Q2: I've formed the dodecanoyl chloride, but my yield is still low after reacting with methylamine. Why?
A2: Several factors could be at play:
-
Stoichiometry of the Amine: The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This HCl will react with the unreacted methylamine to form methylammonium chloride, a non-nucleophilic salt.[3] To counteract this, you must use at least two equivalents of methylamine: one to act as the nucleophile and the other to act as a base to neutralize the HCl. Alternatively, an external non-nucleophilic base like triethylamine or pyridine can be added.[5]
-
Reaction Conditions: While the reaction is often exothermic, insufficient mixing or low temperatures can slow down the reaction rate, especially on a larger scale.[] Ensure vigorous stirring and monitor the reaction temperature.
-
Purity of Acyl Chloride: If the dodecanoyl chloride was not purified after its synthesis, residual thionyl chloride or other impurities could interfere with the amidation reaction.[4] It is often recommended to distill the acyl chloride under vacuum before use.[4]
Impurity Profile & Purification Challenges
Q3: My final product is contaminated with a white, insoluble precipitate. What is it and how can I remove it?
A3: If you are using a carbodiimide coupling reagent like DCC, the white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the coupling reaction.[6] DCU is notoriously insoluble in most common organic solvents.[6]
Purification Strategy:
-
Filtration: The majority of DCU can be removed by filtering the reaction mixture through a sintered glass funnel or a pad of Celite.[6]
-
Solvent Selection: Wash the filter cake with a solvent in which your product is soluble but DCU is not, such as diethyl ether or acetonitrile.[6]
-
Crystallization: If DCU remains in the filtrate, it can often be removed by crystallization of the this compound from a suitable solvent.[8]
Q4: I'm observing several side products in my scaled-up reaction. What are the likely side reactions?
A4: At larger scales, localized temperature increases and prolonged reaction times can promote side reactions.
-
Over-acylation: If using an excess of the activated dodecanoic acid derivative, it's possible to form a diacylated amine, especially if there are other reactive sites on the amine or if impurities are present.
-
Decomposition: At elevated temperatures, especially when using harsh activating agents like SOCl₂, decomposition of the starting materials or product can occur.[9]
-
Reactions with Solvent: Some solvents can participate in side reactions. For example, using an alcohol as a solvent with an acyl chloride can lead to ester formation.
Scale-Up Specific Challenges
Q5: My reaction works well on a 1g scale, but the yield drops significantly at a 100g scale. What should I consider?
A5: Scaling up introduces challenges related to mass and heat transfer.
-
Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, resulting in side reactions and incomplete conversion. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture.
-
Heat Transfer: The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Exothermic reactions that are easily controlled in a lab flask can become difficult to manage in a large reactor. Use a jacketed reactor with a temperature control unit to maintain the optimal reaction temperature.
-
Reagent Addition: The rate of addition of reagents becomes critical at scale. Adding a reactive reagent like dodecanoyl chloride too quickly can cause a rapid exotherm that is difficult to control. A controlled addition via a dropping funnel or a syringe pump is recommended.
Q6: What are the key safety considerations when scaling up this compound synthesis?
A6:
-
Reagent Handling: Reagents like thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water.[4] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reaction of acyl chlorides with amines is exothermic.[] Be prepared for a significant temperature increase and have a cooling system in place.
-
Gas Evolution: The formation of acyl chlorides from carboxylic acids and thionyl chloride evolves HCl and SO₂ gases, which are toxic and corrosive.[4] Ensure the reaction is conducted in a closed system with a gas scrubber.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, the evolution of gases can lead to a dangerous build-up of pressure. Use a system that allows for safe venting of off-gases.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Dodecanoyl Chloride
This two-step protocol is a robust method for laboratory-scale synthesis.
Step 1: Synthesis of Dodecanoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add dodecanoic acid (1.0 eq).
-
Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 eq) to the dodecanoic acid.[4]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude dodecanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the dodecanoyl chloride (1.0 eq) in an inert anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Prepare a solution of methylamine (2.2 eq) in the same solvent and add it to the dropping funnel.
-
Add the methylamine solution dropwise to the dodecanoyl chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.[10]
Protocol 2: One-Pot Synthesis using a Coupling Reagent (DCC)
This method avoids the isolation of the acyl chloride intermediate.
-
Dissolve dodecanoic acid (1.0 eq) and methylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) to the mixture to liberate the free methylamine.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent.
-
Slowly add the DCC solution to the reaction mixture with stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated N,N'-dicyclohexylurea (DCU).[6]
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Process Optimization & Analytical Considerations
Optimization Workflow
Caption: A systematic workflow for optimizing this compound synthesis.
Analytical Techniques for Quality Control
A robust analytical strategy is crucial for ensuring the quality and purity of this compound, especially in a regulated environment.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, impurity identification, and quantification. | Peak area percentage of this compound, detection of residual starting materials (dodecanoic acid, methylamine), and identification of byproducts.[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Retention time and peak area of this compound.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Chemical shifts and integration of protons and carbons corresponding to the this compound structure.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Presence of the amide carbonyl stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹). |
V. Conclusion
Scaling up the synthesis of this compound requires a thorough understanding of the underlying chemical principles and potential challenges. By carefully selecting the synthetic route, optimizing reaction parameters, and implementing robust analytical controls, researchers and production chemists can achieve a high-yielding, efficient, and reproducible process. This guide provides a foundation for troubleshooting common issues and a framework for systematic process development, empowering you to successfully transition your synthesis from the bench to production scale.
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Anyebe, S. D., & Ekpenyong, K. I. (2013). A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar. Retrieved from [Link]
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Asahi Kasei Bioprocess. (2023, July 25). Key Considerations and Effective Strategies for Oligonucleotide Manufacturing Scale-Up. Retrieved from [Link]
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ResearchGate. (2025, October 22). (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, October 6). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]
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PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and conformation of backbone N-aminated peptides. Retrieved from [Link]
- Google Patents. (n.d.). CN106032380A - Industrial production method of midazolam.
-
ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
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Technical Support Center: Refining N-Methyldodecanamide Purity for Sensitive Assays
Welcome to the technical support center for N-Methyldodecanamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for sensitive assays. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Introduction: The Criticality of Purity in Sensitive Assays
This compound, a fatty acid amide, is utilized in various research and industrial applications, including its role as a surfactant, emulsifier, and lubricant.[1] For sensitive assays, such as those in drug development and proteomics, the presence of even minute impurities can significantly impact experimental outcomes, leading to erroneous data and compromised results.[2] Potential impurities can arise from the synthesis process, degradation, or improper storage and may include unreacted starting materials, byproducts, or degradation products like the corresponding carboxylic acid.[2][3][4] Therefore, robust purification and rigorous purity assessment are paramount.
This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and methods for verifying the purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization - The First Line of Purification
Recrystallization is often the most straightforward and effective initial method for purifying solid compounds like this compound.[5][6][7] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to slowly cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.[7]
Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is too non-polar for this compound at the tested temperature.
-
Troubleshooting Steps:
-
Increase Polarity: Gradually add a more polar co-solvent in small increments until the compound dissolves. Common polar solvents to consider are ethanol, acetone, or acetonitrile.[5] Be cautious not to add too much, as this may prevent crystallization upon cooling.
-
Alternative Solvents: If a co-solvent system is not effective, consider switching to a more polar single solvent system. A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and with heating.[8] A suitable recrystallization solvent should dissolve the compound when hot but not at room temperature.[7]
-
Q2: My this compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or the solution is too concentrated.
-
Troubleshooting Steps:
-
Slower Cooling: Reheat the solution to redissolve the oil. Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Dilution: The concentration of your compound in the solvent may be too high. Add a small amount of additional hot solvent to the solution and then allow it to cool slowly.
-
Solvent System Modification: Consider using a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[9][10]
-
Q3: After recrystallization, my this compound is still not pure enough. What are the next steps?
A3: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.
-
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
-
Alternative Purification Method: If impurities persist, a more powerful purification technique like column chromatography is likely necessary.
-
| Solvent System | Polarity | Comments |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system for many organic compounds. The ratio can be adjusted to optimize solubility and crystallization.[5] |
| Ethanol/Water | High | Good for moderately polar compounds. Water acts as an anti-solvent.[9] |
| Acetone | Medium-High | A good general-purpose polar solvent.[5] |
| Acetonitrile | High | Often gives good results for amides and can be an alternative to chromatography.[5] |
Section 2: Column Chromatography - For High-Purity Requirements
When recrystallization is insufficient, flash column chromatography is the preferred method for achieving high purity.[6][11] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[6]
Q4: I'm not getting good separation of my this compound from its impurities on a silica gel column. What can I do?
A4: Poor separation can result from an inappropriate solvent system or issues with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the column run.[12]
-
Alternative Stationary Phase: While silica gel is common, amides can sometimes be sensitive to its acidic nature.[5] Consider using a different stationary phase like alumina or a deactivated silica gel.[12] For complex mixtures of amides, a two-dimensional liquid chromatography approach (NPLC followed by RPLC) can be effective.[13]
-
Q5: My this compound seems to be degrading on the silica gel column. How can I prevent this?
A5: Amides can be susceptible to hydrolysis under acidic or basic conditions, and the slightly acidic nature of silica gel can sometimes cause degradation.[3][5]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a base like triethylamine (e.g., 1%) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: As mentioned previously, alumina can be a good alternative for compounds that are sensitive to silica gel.[12]
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster, provided separation is not compromised.
-
Experimental Workflow: Flash Column Chromatography
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- 13. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Addressing batch-to-batch variability of N-Methyldodecanamide
Introduction: N-Methyldodecanamide, a long-chain fatty acid amide, is a versatile molecule utilized in various research and development applications, from its role as a surfactant and emulsifier to its potential in drug delivery and as a biochemical probe.[1] However, its efficacy and the reproducibility of experimental results are critically dependent on its purity and consistency. Batch-to-batch variability is a significant challenge that can introduce confounding variables, leading to inconsistent data and jeopardizing project timelines.[2] This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate issues arising from the batch-to-batch variability of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the variability of this compound.
Q1: What are the primary causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability typically originates from three main areas:
-
Synthesis and Purification: Differences in the quality of starting materials (dodecanoic acid and methylamine), reaction conditions (temperature, time), and the efficiency of purification methods can lead to varying levels and types of process-related impurities in the final product.[3]
-
Storage and Handling: this compound can degrade over time if not stored correctly. Exposure to moisture can cause hydrolysis back to dodecanoic acid, while exposure to oxygen and light can lead to oxidation products.[3][4][5]
-
Physical Properties: Variations in the crystallization process can result in different physical forms (polymorphs) or particle sizes, affecting properties like solubility and dissolution rate.
Q2: How can small variations between batches significantly impact my experimental results?
Q3: My Certificate of Analysis (CoA) shows a purity of >98% for two different batches, yet they behave differently. Why?
A3: A CoA provides a snapshot of quality, but it may not tell the whole story. The >98% purity figure might be determined by a single method (e.g., HPLC-UV at a specific wavelength) that may not detect all impurities. The remaining <2% could consist of different impurity profiles between batches. One batch might contain a benign, non-reactive impurity, while another could contain a highly reactive or biologically active one that interferes with your specific application.[6][7] Furthermore, the CoA may not specify physical characteristics like particle size or crystalline form, which can influence performance.
Q4: What are the immediate first steps I should take when receiving a new batch of this compound?
A4: Before using a new batch in a critical experiment, perform a few simple qualification checks:
-
Review the CoA: Compare it to the CoA of a previous, well-performing batch. Look for any significant differences in reported purity, appearance, or other tested parameters.
-
Visual Inspection: Check for uniformity in color and texture. Any discoloration (e.g., yellowing) could indicate oxidation.[3]
-
Solubility Check: Test the solubility of a small amount in your intended solvent system. Compare its behavior (dissolution rate, clarity of solution) to a previous batch.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during experimentation.
Q: My biological assay results are inconsistent. One batch of this compound is active, while another shows reduced or no activity. What is the likely cause?
A: This is a classic sign of variability in the impurity profile. The "inactive" batch may contain an antagonist or an inhibitor for the biological system you are studying.
Root Causes & Investigation:
-
Process-Related Impurities: The synthesis of this compound from dodecanoic acid and methylamine can leave residual starting materials or generate by-products. Unreacted dodecanoic acid or other fatty acids could compete in biological systems, while by-products may have their own unintended pharmacological effects.
-
Degradation Products: Improper storage can lead to hydrolysis, returning the amide to dodecanoic acid and methylamine. This reduces the concentration of your active compound and introduces a potential confounding variable.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Q: I'm observing differences in the physical properties of my this compound. One batch is a fine powder, while another is a waxy solid, affecting my formulation. Why?
A: These differences point to variations in the compound's solid-state properties or the presence of impurities that alter its physical nature.
Root Causes & Investigation:
-
Residual Solvents: Incomplete removal of solvents from the purification process can leave residues that make the compound oily or waxy.
-
Moisture Content: Fatty acid amides can be hygroscopic. Absorbed water can lower the melting point and change the material's consistency.[5]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties, including melting point and solubility. The crystallization conditions during manufacturing determine the final form.
-
Impurities: The presence of lower-melting point impurities can make the bulk material appear waxy or oily.
Troubleshooting Steps:
-
Check the CoA: Look for data on residual solvents or loss on drying. Compare between batches.
-
Melting Point Analysis: Determine the melting point of each batch. A broad or depressed melting point compared to the literature value (approx. 264°C, though sources may vary) suggests the presence of impurities.[4]
-
Differential Scanning Calorimetry (DSC): This technique can provide detailed information about melting points, phase transitions, and can help identify different polymorphs between batches.[8]
Part 3: Proactive Quality Control & Best Practices
Implementing a robust QC process for incoming materials is the most effective way to prevent batch variability from affecting your research.
Workflow for Qualifying a New Batch
This workflow provides a systematic approach to validating a new lot of this compound before its use in critical applications.
Caption: Workflow for qualifying a new batch of this compound.
Experimental Protocol: Purity and Identity Analysis by LC-MS
This protocol is designed to confirm the identity and determine the purity of this compound.
-
Objective: To verify the molecular weight and assess the purity of a new batch against a reference standard or a previously qualified batch.
-
Instrumentation: HPLC with UV detector and a Mass Spectrometer (e.g., ESI-Q-TOF or Single Quadrupole).
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in methanol or isopropanol to a final concentration of 1 mg/mL. Serially dilute to an appropriate concentration for your instrument (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The long alkyl chain of this compound makes it well-suited for C18 chromatography.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 210 nm (for the amide bond).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amide nitrogen is readily protonated.
-
Scan Range: m/z 100-500
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 214.37.
-
-
Data Analysis:
-
Identity Confirmation: Verify the presence of the main peak at the expected retention time with a mass of 214.4 ± 0.1 Da.
-
Purity Assessment: Integrate the area of all peaks in the UV chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this to the CoA and previous batches. Investigate any impurity peak that constitutes >0.1% of the total area.
-
-
Recommended Storage and Handling
Proper storage is critical to prevent degradation and maintain batch integrity over time.[4][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents oxidation of the fatty acid chain.[3] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can cause hydrolysis and photodegradation.[4][9] |
| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust.[10] | Minimizes exposure and prevents contamination. |
Interpreting the Certificate of Analysis (CoA)
A CoA is your first line of defense. Understanding its components is key to assessing a batch's quality.
| Parameter | Typical Method | What to Look For |
| Appearance | Visual Inspection | Should be a white to off-white powder or crystalline solid.[1] Significant deviation (e.g., yellow, brown, oily) is a red flag. |
| Purity | HPLC or GC | Typically should be ≥98%. Compare the exact value between batches. A drop from 99.5% to 98.1% could be significant. |
| Identity | ¹H-NMR, Mass Spec (MS) | Should conform to the known structure of this compound. The MS should show the correct molecular ion peak.[11][12] |
| Melting Point | Melting Point Apparatus, DSC | A sharp melting point close to the literature value indicates high purity. A wide or depressed range suggests impurities.[4] |
| Residual Solvents | GC-Headspace | Should be below ICH limits. High levels of residual solvents can impact solubility and biological activity. |
References
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- CAS 27563-67-3: this compound | CymitQuimica. (n.d.).
- N,N-Dimethyldodecanamide SDS, 3007-53-2 Safety Data Sheets - ECHEMI. (n.d.).
- This compound | CAS 27563-67-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Safety data sheet - CPAChem. (2025).
- Chemical Properties of this compound (CAS 27563-67-3) - Cheméo. (n.d.).
- This compound - NIST WebBook. (n.d.).
- 27563-67-3(this compound) Product Description - ChemicalBook. (n.d.).
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Varma, M. V., et al. (2011). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. The AAPS Journal, 13(4), 595–605. [Link]
- Organic Syntheses Procedure. (n.d.).
- This compound | C13H27NO | CID 141362 - PubChem. (n.d.).
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Adams, E., et al. (2018). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 104(6), 1173–1181. [Link]
- Sonntag, C. (2014). Is there a colorimetric method to detect fatty acid amides?
- Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. (n.d.).
- Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.).
- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed. (n.d.).
- Schematic pathway for degradation of N,N-dimethylformamide, showing the... - ResearchGate. (n.d.).
- The Physiological Significance of Very Long-Chain Fatty Acid Amides: A Technical Guide for Researchers - Benchchem. (2025).
- Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC. (2021).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.).
- Improved Synthesis of N-Methylcadaverine - MDPI. (n.d.).
- Binding-based proteomic profiling and the fatty acid amides - OAText. (2018).
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. (n.d.).
- Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. (n.d.).
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific. (n.d.).
- Application Research of Small Molecule Compound N40 in Drug Development - Oreate AI. (2026).
- Assessing and mitigating batch effects in large-scale omics studies - PMC. (2024).
- Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022).
- Common impurities in commercially available N-Isopropyl-M-toluidine - Benchchem. (n.d.).
- Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.).
- Analyzing Batch-to-Batch Variability in Bulk Chemicals - AZoM. (2024).
- 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl - Organic Syntheses Procedure. (n.d.).
- Three possible n -alkane degradation pathways - ResearchGate. (n.d.).
- Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC. (2019).
- Drug discovery and development: Role of basic biological research - PMC. (2017).
- How to control for batch-to-batch variability of Reltecimod - Benchchem. (n.d.).
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH. (n.d.).
- (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry - ResearchGate. (2025).
- (PDF) Methods that remove batch effects while retaining group differences may lead to exaggerated confidence in downstream analyses - ResearchGate. (2025).
- Research in the Field of Drug Design and Development - MDPI. (n.d.).
- LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025).
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Technical Support Center: Optimizing N-Methyldodecanamide Concentration for Cell Viability Assays
Here is the technical support center with troubleshooting guides and FAQs for optimizing the concentration of N-Methyldodecanamide for cell viability.
Welcome to the technical support center for the use of this compound in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on experimental design, protocol execution, and troubleshooting. Our goal is to empower you to generate robust, reproducible, and meaningful data on the effects of this compound on cell viability.
Section 1: Understanding this compound - Core Compound Properties
This section addresses the fundamental characteristics of this compound that are critical for designing successful in vitro experiments.
Q: What is this compound and what are its key physicochemical properties?
A: this compound (CAS 27563-67-3) is an organic compound classified as a fatty acid amide.[1] Its structure consists of a 12-carbon dodecanoyl chain attached to a methylamine group. This long hydrocarbon chain makes the molecule significantly hydrophobic (lipophilic), which is a critical factor influencing its behavior in aqueous environments like cell culture media.[1][2]
-
Appearance: Typically a white to off-white crystalline powder or waxy solid.[1][4]
-
Solubility: Due to its hydrophobic nature, this compound has very low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
Q: Why is the hydrophobicity of this compound so important for my cell culture experiments?
A: The hydrophobicity of this compound presents the primary technical challenge in cell-based assays. When a concentrated stock solution (typically in DMSO) is diluted into aqueous cell culture media, the compound can precipitate out of solution if its solubility limit is exceeded.[6][7] This leads to several critical experimental artifacts:
-
Inaccurate Dosing: If the compound precipitates, the actual concentration exposed to the cells is unknown and significantly lower than the intended nominal concentration.[8]
-
Poor Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent results.[9]
-
Physical Cell Damage: Particulates can cause physical stress or damage to cells, confounding the interpretation of cytotoxicity data.
-
Assay Interference: Precipitated compound can interfere with the optical measurements of many colorimetric or fluorometric viability assays.
Therefore, preparing a stable, non-precipitating solution in the final culture medium is the first and most crucial step for obtaining reliable data.
Section 2: Experimental Design - First Principles for Accurate Results
A well-designed experiment is the foundation of trustworthy data. This section outlines the essential considerations before you begin treating cells.
Q: I have no prior data on this compound. How should I design my initial dose-response experiment?
A: A two-phased approach is highly recommended for any new compound.[10]
-
Phase 1: Broad-Range Finding: The initial experiment should cover a very wide range of concentrations, spanning several orders of magnitude (e.g., 10 nM to 1 mM).[10] Using a coarse dilution series (e.g., 10-fold dilutions) is sufficient for this step.[11][12] The goal is not to calculate a precise IC50, but to identify the general concentration window where a biological effect is observed.
-
Phase 2: Refined Dose-Response: Based on the results from the range-finding study, design a second experiment with a narrower range of concentrations centered around the estimated effective dose. Use more data points and a finer dilution series (e.g., 2- or 3-fold serial dilutions) to accurately define the dose-response curve and calculate a reliable IC50 value.[13][14]
Caption: Workflow for optimizing compound concentration.
Q: Why is selecting the correct initial cell seeding density so critical?
A: The goal is to ensure that your cells, including the untreated controls, remain in the logarithmic (exponential) growth phase for the entire duration of the experiment.[9][13]
-
If seeded too sparsely: Cells may have a long lag phase or grow poorly, making it difficult to detect anti-proliferative effects.
-
If seeded too densely: Control cells may become over-confluent before the experiment ends. This can lead to cell death due to nutrient depletion or contact inhibition, artificially narrowing the window to detect compound-induced cytotoxicity and increasing background signal in cytotoxicity assays.[9]
You must perform a preliminary growth kinetics experiment to determine the optimal seeding density for your specific cell line and assay duration.[11][12]
Q: What experimental controls are absolutely essential for a valid cell viability assay?
A: Every plate must include the following controls to ensure the validity of your results:
-
Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% cell viability and serves as the primary reference for calculating the effects of the compound.
-
Vehicle Control: Cells cultured in medium containing the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is crucial for distinguishing the cytotoxic effects of this compound from any toxicity caused by the solvent itself.[13] The final DMSO concentration should ideally be kept below 0.5%.[7][9]
-
Medium-Only Control (Blank): Wells containing only cell culture medium without cells. This is used to measure the background absorbance/fluorescence of the medium and assay reagents, which must be subtracted from all other readings.[10]
Section 3: Detailed Experimental Protocols
These protocols provide a validated framework for your experiments. Always adapt them to your specific cell line and laboratory conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
Rationale: This protocol is designed to maximize compound solubility and minimize solvent-induced toxicity.
Materials:
-
This compound powder
-
High-purity, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Primary Stock:
-
Accurately weigh the this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. A brief, gentle warming in a 37°C water bath may aid dissolution.
-
Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Prepare an Intermediate Dilution (Serial Dilution):
-
On the day of the experiment, thaw a stock aliquot.
-
Perform serial dilutions of the primary stock in 100% DMSO to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
Pre-warm complete cell culture medium to 37°C.
-
To prepare the final working solutions for treating cells, perform a large dilution of the DMSO intermediate stocks into the pre-warmed medium (e.g., a 1:1000 dilution to keep final DMSO concentration at 0.1%).
-
Crucial Step: Add the small volume of DMSO stock dropwise into the larger volume of medium while gently vortexing or swirling.[6] This rapid dispersion helps prevent the hydrophobic compound from immediately precipitating.
-
Visually inspect each working solution for any signs of cloudiness or precipitation before adding it to the cells.[7]
-
Protocol 2: Performing a Dose-Response Cytotoxicity Assay (MTT Method)
Rationale: The MTT assay is a widely used colorimetric method that measures the metabolic activity of living cells as an indicator of viability.[15][16] Active mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15]
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the pre-determined optimal seeding density.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.
-
Add 100 µL of sterile PBS or medium to the perimeter wells to minimize evaporation (the "edge effect").[9]
-
Incubate the plate for 24 hours to allow adherent cells to attach.[13]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared this compound working solutions (from Protocol 1) to the appropriate wells in triplicate.
-
Add 100 µL of the vehicle control medium and untreated control medium to their respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Assay Execution:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
At the end of the incubation period, add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will produce purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the average absorbance for each triplicate.
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[13]
-
Section 4: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses the most common problems encountered when working with hydrophobic compounds like this compound.
Caption: A decision tree for troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in wells after adding compound. | Exceeded solubility limit of this compound in the aqueous medium.[6] | Decrease the final working concentration. Prepare intermediate dilutions in pre-warmed (37°C) medium and add the compound dropwise while swirling.[6] |
| High cell death in the vehicle (DMSO) control group. | The final solvent concentration is toxic to the cells. | Keep the final solvent concentration as low as possible, ideally below 0.5% and never exceeding 1%.[9] Run a DMSO toxicity curve for your specific cell line. |
| Low absorbance readings in the MTT assay, even in controls. | 1. Cell density is too low. 2. Insufficient incubation time with MTT reagent. | 1. Determine the optimal cell seeding density through a cell titration experiment.[9] 2. Increase incubation time with MTT reagent (up to 4 hours). |
| High background absorbance in medium-only wells. | 1. Microbial contamination. 2. Phenol red in the medium can interfere with absorbance readings. | 1. Visually inspect plates for contamination. Practice sterile technique. 2. Consider using a phenol red-free medium for the assay portion of the experiment.[9] |
| Results are not reproducible between experiments. | 1. Inconsistent cell health or passage number. 2. Inconsistent incubation times. 3. Reagent degradation. | 1. Use cells from a similar low passage number and ensure they are in the log growth phase.[9] 2. Standardize all incubation timelines precisely. 3. Prepare fresh working solutions for each experiment. Avoid multiple freeze-thaws of stock solutions.[9] |
| "Edge Effect": Cells in outer wells show different viability than inner wells. | Increased evaporation in the perimeter wells of the microplate. | Do not use the outer wells for experimental data. Fill these wells with 100-200 µL of sterile PBS or medium to create a humidity barrier.[9] |
Section 5: Frequently Asked Questions (FAQs)
Q: What is an IC50 value, and what does it signify? A: The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a specific biological process (in this case, cell viability) by 50%.[13] It is a primary measure of a compound's potency; a lower IC50 value indicates a more potent compound.[13]
Q: How long should I expose my cells to this compound? A: The incubation time should be relevant to the expected mechanism of action and the cell line's doubling time.[13] Common time points are 24, 48, and 72 hours. A 48- or 72-hour incubation is often necessary to observe effects from compounds that act on cell proliferation. Ideally, the duration should allow for at least one to two cell divisions in the control population.[11][12]
Q: Can I use a different viability assay besides MTT? A: Yes, several other assays are available, each with its own advantages.
-
MTS/XTT/WST-1 Assays: Similar to MTT, but they produce a water-soluble formazan product, eliminating the need for a solubilization step and allowing for kinetic measurements.[16][17]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of ATP in a cell population, which is a direct indicator of metabolically active, viable cells. This method is often more sensitive than tetrazolium-based assays.
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, making it a direct measure of cytotoxicity rather than viability.[17]
-
Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide): Uses fluorescent dyes to distinguish live cells (intact membranes) from dead cells (compromised membranes) and can be quantified by microscopy or flow cytometry.
Q: Does the amide structure of this compound give any clues to its potential mechanism of action? A: While specific data for this compound is limited, the amide functional group is central to the activity of many biologically active molecules, including the well-known immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[18] These drugs can exert direct anti-proliferative effects on cancer cells and also modulate the tumor microenvironment by altering cytokine production and disrupting cell-cell interactions.[18][19] It is plausible that this compound could have direct effects on cell cycle progression or apoptosis, or indirectly affect cell viability by modulating cell signaling pathways.
References
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- Kill Curve Protocol - BPS Bioscience.
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- Which concentrations are optimal for in vitro testing? - PMC - NIH.
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- Cell viability measured by the MTT (A) – (C) and NRU (D) and (E)...
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Cell viability assays | Abcam. [Link]
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- Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PubMed Central.
- In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hep
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Validation & Comparative
A Comparative Guide to Purity Analysis of N-Methyldodecanamide: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like N-Methyldodecanamide is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your specific needs.
Introduction to this compound and the Imperative of Purity
This compound (CAS 27563-67-3) is a fatty acid amide with a long hydrocarbon chain, rendering it hydrophobic and soluble in organic solvents.[1] Its unique properties, including the ability to form hydrogen bonds via its amide group, make it a valuable compound in various applications, potentially as a surfactant, emulsifier, or lubricant.[1] In the context of drug development and scientific research, the presence of impurities can significantly alter the compound's physical, chemical, and biological properties, leading to inconsistent results and potential safety concerns.
Common impurities in commercially available this compound can be process-related (from synthesis) or degradation-related.[2] Process-related impurities may include unreacted starting materials such as dodecanoic acid and methylamine, or by-products from side reactions. Degradation products can form due to improper storage or handling, such as exposure to high temperatures or humidity. Therefore, robust analytical methods are essential to identify and quantify these impurities.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Compounds
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[3] The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For a molecule like this compound, with a molecular weight of 213.36 g/mol and a polar amide group, reverse-phase HPLC (RP-HPLC) is the most suitable approach.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. This compound, being relatively non-polar due to its long alkyl chain, will be retained on the column and can be eluted by a mobile phase of appropriate polarity, typically a mixture of water and an organic solvent like acetonitrile or methanol.
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[5][6]
Objective: To determine the purity of this compound and quantify potential impurities using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid for non-MS compatible methods)[7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Rationale for Experimental Choices:
-
C18 Column: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the dodecyl chain of this compound, ensuring good retention and separation from more polar impurities.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good solvating power and low viscosity.
-
Formic Acid: The addition of a small amount of acid improves peak shape for the amide by suppressing the ionization of any free silanol groups on the silica-based stationary phase. It is also compatible with mass spectrometry if HPLC-MS is desired for impurity identification.[7]
-
Gradient Elution: A gradient is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities can be effectively separated and detected within a reasonable run time.
-
UV Detection at 210 nm: The amide bond in this compound exhibits UV absorbance at lower wavelengths. 210 nm provides good sensitivity for the analyte and many potential organic impurities.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds.[8] In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase, which can be a solid or a liquid coated on a solid support. When coupled with a Mass Spectrometer (MS), GC-MS provides not only quantitative information but also structural information, enabling confident identification of unknown impurities.[9]
Given that this compound has a boiling point that allows for volatilization without decomposition, GC is a highly suitable technique for its purity analysis.[10]
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol is designed to provide high-resolution separation and sensitive detection of this compound and its potential volatile impurities, in line with principles for robust analytical method development.[11]
Objective: To determine the purity of this compound and identify potential volatile impurities using GC-MS.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the chosen solvent.
Rationale for Experimental Choices:
-
HP-5ms Column: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of compounds, including fatty acid amides.
-
Helium Carrier Gas: Helium is an inert gas that provides good chromatographic efficiency.
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks for the major component.
-
Oven Temperature Program: The temperature program is designed to first elute any highly volatile impurities at a lower temperature, followed by a ramp to elute the this compound and any less volatile impurities.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for impurity identification.
GC-MS Workflow Diagram
Caption: GC-MS Purity Analysis Workflow for this compound.
Comparison of HPLC and GC-MS for this compound Purity Analysis
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the information needed, the nature of potential impurities, and available instrumentation.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Good, dependent on the chromophore of the analyte and impurities. | Excellent, especially with selected ion monitoring (SIM) mode. |
| Selectivity | Good, based on polarity differences. | Very high, based on both retention time and mass-to-charge ratio. |
| Impurity Identification | Tentative identification based on retention time of standards. Confirmation requires HPLC-MS. | Confident identification of unknown impurities through mass spectral library matching. |
| Quantification | Reliable quantification based on peak area percentage, assuming similar response factors for impurities.[12] | Reliable quantification based on peak area percentage. Use of an internal standard can improve accuracy.[11] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution. Derivatization may be needed for non-volatile compounds, but not for this compound. |
| Potential Issues | Co-elution of impurities with similar polarities. Impurities without a UV chromophore will not be detected. | Not suitable for non-volatile or thermally unstable impurities. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound.
-
For routine quality control and purity assessment where the primary goal is to determine the percentage of the main component and known impurities , HPLC with UV detection is a robust, and often more accessible, choice. It is particularly advantageous if non-volatile or thermally sensitive impurities are suspected.
-
For comprehensive impurity profiling, identification of unknown impurities, and higher sensitivity , GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for understanding the complete impurity profile of the sample, which is critical in drug development and for troubleshooting synthetic processes.
In a comprehensive drug development setting, the two techniques are often used orthogonally. HPLC can be used for the primary purity assessment and stability studies, while GC-MS can be employed to investigate any volatile impurities and for the definitive identification of unknown peaks observed in the HPLC chromatogram. This dual approach, grounded in the principles of analytical method validation, ensures the highest level of confidence in the purity and quality of this compound.[13][14]
References
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- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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- European Medicines Agency. (1995, June). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
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A Comparative Guide to N-Methyldodecanamide and Other Non-Ionic Surfactants in Pharmaceutical Formulations
Introduction: The Crucial Role of Non-Ionic Surfactants in Drug Development
In the landscape of pharmaceutical sciences, the formulation of drug products presents a complex challenge, particularly for active pharmaceutical ingredients (APIs) with poor solubility or limited membrane permeability. Non-ionic surfactants are indispensable tools in overcoming these hurdles. Structurally, these amphiphilic molecules possess a hydrophilic (water-loving) head group that is uncharged and a hydrophobic (oil-loving) tail.[1][2] This unique architecture allows them to reduce interfacial tension, self-assemble into micelles, and interact with biological membranes, making them vital as solubilizers, emulsifiers, stabilizers, and penetration enhancers.[3][4]
This guide provides a comparative analysis of N-Methyldodecanamide, an alkanolamide-type non-ionic surfactant, against widely used polyoxyethylene-type surfactants such as Polysorbates (e.g., Polysorbate 80) and Poloxamers (e.g., Poloxamer 188).[4][5][6][7] By examining their fundamental physicochemical properties, performance in key applications, and relative biocompatibility, this document aims to equip researchers, scientists, and drug development professionals with the objective data and mechanistic understanding required to make informed formulation decisions.
Decoding the Physicochemical Landscape of Non-Ionic Surfactants
The efficacy of a surfactant is dictated by its molecular structure and resulting physicochemical properties. Understanding these parameters is fundamental to predicting its behavior in a formulation.
-
Fundamental Structure: Non-ionic surfactants are broadly classified by their hydrophilic group.[2] this compound belongs to the alkanolamide class, featuring a fatty acid amide head group.[4] In contrast, Polysorbates and Poloxamers are polyethylene glycol (PEG) or polyol types, containing polyoxyethylene chains that confer hydrophilicity.[2][4] This structural divergence is the primary determinant of their differing properties and performance profiles.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into organized spherical structures known as micelles.[1][8] Below the CMC, the surfactant primarily populates the air-water or oil-water interface, causing a sharp drop in surface tension.[8][9] Above the CMC, the surface becomes saturated, and excess monomers form micelles, with the surface tension remaining relatively constant.[8][9] A lower CMC is often desirable as it indicates greater efficiency; less surfactant is required to form micelles and achieve maximum therapeutic effect, such as drug solubilization. The CMC is a critical characteristic that depends on temperature and the presence of other electrolytes.[8]
-
Mechanism of Micellization: The formation of micelles is a thermodynamically driven process. The hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, forming a core that can encapsulate lipophilic drug molecules, while the hydrophilic heads form a shell that interfaces with the aqueous environment.
Caption: Mechanism of penetration enhancement by disrupting the stratum corneum's lipid matrix.
-
Comparative Efficacy: this compound, with its C12 lipophilic tail and amide headgroup, is structurally similar to endogenous skin lipids like ceramides. This similarity may allow it to integrate into and fluidize the lipid bilayer more effectively than the bulkier polyoxyethylene-based surfactants, potentially offering superior penetration enhancement for certain APIs.
Biocompatibility and Cytotoxicity
While non-ionic surfactants are generally considered to have low irritation potential compared to their ionic counterparts, cytotoxicity is a critical and concentration-dependent parameter. [10][11]
-
Comparative Toxicity: Studies have shown that the cytotoxicity of surfactants can vary significantly. [10][12]For example, some research indicates Polysorbates can be among the more toxic non-ionic surfactants in certain cell-based assays. [13]The cytotoxicity of alkanolamides like this compound is generally considered low, making them suitable for topical applications. However, direct comparative studies using validated in-vitro models are essential for any new formulation. [14]
Self-Validating Experimental Protocols
To ensure scientific integrity, formulation decisions must be based on robust, reproducible experimental data. The following protocols describe self-validating systems for comparing key surfactant performance metrics.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol determines the CMC by identifying the concentration at which the surface tension of a solution ceases to decrease significantly. [9]The Wilhelmy plate method provides a precise measurement of equilibrium surface tension. [15][16] Methodology Rationale: The plot of surface tension versus the logarithm of concentration yields two intersecting lines. The intersection point corresponds to the CMC, where the surface has become saturated with surfactant monomers. [17]This inflection point is a definitive physical characteristic of the surfactant under specific conditions.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Accurately prepare a concentrated stock solution (e.g., 100 mM) of the surfactant in deionized, purified water.
-
Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. Using a logarithmic dilution series is most efficient.
-
Tensiometer Calibration: Calibrate the surface tensiometer using a substance with a known surface tension, typically purified water (72.8 mN/m at 20°C).
-
Measurement: For each dilution, pour the solution into a clean vessel. Lower the clean Wilhelmy plate until it touches the liquid surface. The instrument measures the force required to pull the plate from the interface, which is proportional to surface tension. Ensure the system reaches equilibrium before recording the value. [15]5. Data Analysis: Plot the measured surface tension (γ, in mN/m) against the natural logarithm of the surfactant concentration (ln C). [17]6. CMC Determination: Identify the intersection of the two linear portions of the graph. The concentration at this intersection point is the CMC.
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A Senior Application Scientist’s Guide to the Validation of N-Methyldodecanamide Synthesis and Purification
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of common methodologies for the synthesis and purification of N-Methyldodecanamide. Moving beyond mere procedural lists, we explore the causal chemistry behind experimental choices, offering a framework for developing robust, self-validating laboratory protocols.
Introduction: The Significance of this compound
This compound (CAS: 27563-67-3), a long-chain N-methyl fatty amide, belongs to a class of molecules with significant chemical and biological relevance.[1][2] With a molecular formula of C13H27NO and a molecular weight of approximately 213.36 g/mol , its structure combines a long hydrophobic alkyl chain with a polar secondary amide group.[1][2][3] This amphiphilic nature makes it and similar amides useful as surfactants, solvents, and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4][5]
Achieving high purity is paramount for any subsequent application, whether for kinetic studies, formulation development, or as a building block in multi-step synthesis. This guide critically evaluates two primary synthesis routes and two common purification strategies, providing the technical rationale to help researchers select the optimal path for their specific needs.
Comparative Analysis of Synthesis Routes
The formation of an amide bond is a cornerstone of organic chemistry. For a target like this compound, the choice of synthesis method is a trade-off between reagent availability, reaction conditions, yield, and impurity profile.
Method A: The Acid Chloride Route (Schotten-Baumann Reaction)
This is the classical and often most reliable method for preparing secondary amides. It involves the reaction of a highly reactive carboxylic acid derivative, dodecanoyl chloride, with methylamine.
Mechanism & Rationale: The reaction proceeds via a nucleophilic acyl substitution. The carbonyl carbon of dodecanoyl chloride is highly electrophilic due to the inductive effect of the chlorine atom. The nucleophilic methylamine attacks this carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a stable leaving group. A base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Advantages:
-
High Reactivity & Yield: The reaction is typically fast, exothermic, and proceeds to completion, resulting in high yields.
-
Simple Workup: The primary byproducts are typically salts (e.g., methylammonium chloride), which can often be removed with a simple aqueous wash.
Disadvantages:
-
Reagent Sensitivity: Dodecanoyl chloride is sensitive to moisture and must be handled under anhydrous conditions.
-
Hazardous Reagents: Acyl chlorides and reagents like thionyl chloride used to prepare them are corrosive and lachrymatory.
Method B: Direct Amidation via Coupling Agents
Modern synthetic chemistry often favors methods that avoid generating highly reactive intermediates like acid chlorides. Direct amidation couples the carboxylic acid (dodecanoic acid) with the amine using a coupling agent.
Mechanism & Rationale: This approach avoids the formation of the acyl chloride. Instead, a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or borane-based reagents, activates the carboxylic acid.[6][7][8] The agent reacts with the carboxyl group to form a highly reactive intermediate in situ. This intermediate is then susceptible to nucleophilic attack by methylamine, forming the amide bond. The byproducts derived from the coupling agent are designed to be easily separable.
Advantages:
-
Milder Conditions: The reaction typically proceeds under much milder and less hazardous conditions than the acid chloride route.
-
"One-Pot" Procedure: All reagents can often be combined in a single reaction vessel, simplifying the experimental setup.[9][10]
Disadvantages:
-
Cost: Coupling agents can be significantly more expensive than reagents like thionyl chloride.
-
Complex Purification: Byproducts from the coupling agent (e.g., isourea for carbodiimides) can sometimes complicate purification, potentially requiring chromatography.[8] However, some modern methods are designed to allow for purification by simple filtration or extraction.[7][8]
Validation of Purification Methods
Regardless of the synthetic route, the crude product will contain unreacted starting materials, byproducts, and residual solvents. The choice of purification method is critical for obtaining analytically pure this compound.
Method 1: Recrystallization
For solid amides like this compound, recrystallization is often the most effective and scalable purification technique.[11][12] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[12]
Rationale for Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[12] For amides, which possess both polar (amide group) and non-polar (alkyl chain) characteristics, polar solvents are often a good starting point.[11] Solvents like ethanol, acetone, and particularly acetonitrile are often effective.[11] A mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) can also be used to fine-tune solubility.[13]
Method 2: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[14]
Rationale and Considerations: While a powerful technique, flash chromatography for amides can be problematic. The slightly acidic nature of standard silica gel can sometimes lead to decomposition or tailing of the product, resulting in lower yields.[11] Furthermore, it is a more time-consuming and solvent-intensive method compared to recrystallization.[11] It is often best reserved for situations where recrystallization fails or when separating impurities with very similar solubility profiles to the main product. Reversed-phase chromatography can be a viable alternative for polar compounds.[15]
Comparative Data: Purification Strategies
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity | >99% (if successful) | 95-99% |
| Yield | High (can be >90%) | Moderate to High (often 70-95%, losses on column)[11] |
| Scalability | Excellent; easily scaled to multi-gram quantities. | Poor; becomes cumbersome and expensive at large scales. |
| Time | Fast for a single operation. | Slower; requires column packing, running, and fraction analysis. |
| Solvent Usage | Low to Moderate. | High. |
| Cost | Low (primarily solvent cost). | High (silica, large solvent volumes, equipment). |
Experimental Protocols & Workflows
Workflow for this compound Synthesis & Purification
The following diagram illustrates the general workflow and decision points in the production of pure this compound.
Caption: Workflow from synthesis to validated product.
Protocol 1: Synthesis via the Acid Chloride Route
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Add dodecanoyl chloride (1.0 eq) to the flask and dissolve in an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Prepare a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or 2.0 M in THF) and triethylamine (1.1 eq) in DCM.
-
Reaction: Add the methylamine solution dropwise to the stirred dodecanoyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., acetonitrile) dropwise. Heat the mixture. A good solvent will dissolve the solid when hot but show low solubility when cool.[11]
-
Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Product Characterization & Validation
The identity and purity of the final product must be confirmed through analytical techniques.
-
¹H NMR: Expect characteristic signals for the N-methyl group (a doublet, coupled to the N-H proton), the N-H proton itself (a broad singlet or quartet), the α-methylene group adjacent to the carbonyl, and the long alkyl chain protons.
-
¹³C NMR: Key signals include the carbonyl carbon (~173 ppm), the N-methyl carbon, and the carbons of the dodecyl chain.
-
IR Spectroscopy: Look for a strong C=O stretch for the secondary amide (~1640 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).[2]
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should correspond to the molecular weight of this compound (~213.36 g/mol ).[1]
By combining a robust synthetic route with an efficient, well-chosen purification method and confirming the final product's identity and purity, researchers can have high confidence in the quality of their this compound for downstream applications.
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A Head-to-Head Comparison for Researchers and Drug Development Professionals: N-Methyldodecanamide vs. CHAPS as a Surfactant
In the nuanced world of protein biochemistry and pharmaceutical formulation, the choice of surfactant is a critical decision that can dictate the success or failure of an experiment. An ideal surfactant must solubilize and stabilize molecules of interest without compromising their native structure and function. This guide provides an in-depth, objective comparison of two prominent surfactants: the nonionic/zwitterionic N-Methyldodecanamide (and its close analogue, LDAO) and the zwitterionic CHAPS. We will delve into their physicochemical properties, compare their efficacy in key applications, and provide actionable experimental protocols for their evaluation.
The Critical Role of Surfactants in Scientific Research
Surfactants, or surface-active agents, are amphipathic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This unique structure allows them to partition at interfaces, such as air-water or oil-water, and to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC)[1]. In the life sciences, their primary role is to mimic the lipid bilayer of cell membranes, thereby enabling the solubilization and stabilization of membrane proteins, which are notoriously difficult to study in their native environment[2][3]. Furthermore, surfactants are pivotal in drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs)[4][5].
Physicochemical Properties: A Tale of Two Surfactants
The performance of a surfactant is intrinsically linked to its physicochemical properties. Below is a comparative summary of this compound (represented by its close and well-characterized analogue, N,N-dimethyldodecylamine N-oxide or LDAO) and CHAPS.
| Property | This compound (LDAO) | CHAPS | Reference(s) |
| Type | Nonionic/Zwitterionic (pH-dependent) | Zwitterionic | [6][7] |
| Molecular Weight ( g/mol ) | ~229.4 | ~614.9 | [6][8] |
| Critical Micelle Conc. (CMC) in H₂O | ~1-2 mM | 6-10 mM | [6][9] |
| Aggregation Number | ~76 | ~10 | [6][9] |
| Micelle Molecular Weight (Da) | ~17,400 | ~6,150 | [6][9] |
This compound (LDAO): As an amine oxide, LDAO's charge is pH-dependent, behaving as a nonionic surfactant at neutral to high pH and becoming cationic at low pH[7]. Its low CMC indicates a propensity to form micelles at lower concentrations, which can be advantageous for minimizing the amount of free detergent in solution. The significantly higher aggregation number results in the formation of larger micelles.
CHAPS: A derivative of cholic acid, CHAPS is a zwitterionic surfactant that maintains its neutral charge over a broad pH range[10]. Its steroid-like rigid hydrophobic group and flexible hydrophilic tail contribute to its unique properties. The higher CMC of CHAPS means that a greater concentration is required to form micelles. Its small aggregation number leads to the formation of smaller micelles, which can be beneficial for certain structural biology techniques where minimal detergent interference is desired. The small micellar size also facilitates its removal by dialysis[11].
Visualizing Micelle Formation
The self-assembly of surfactant monomers into a micelle is a critical phenomenon that dictates their utility. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.
Caption: Surfactant monomers self-assemble into micelles above the Critical Micelle Concentration (CMC).
Performance in Key Applications: A Comparative Analysis
Membrane Protein Extraction and Solubilization
The primary goal of membrane protein extraction is to gently remove the protein from its native lipid environment while preserving its structure and function.
-
This compound (LDAO): Due to its lower CMC and larger micelle size, LDAO can be a more potent solubilizing agent, often effective at lower concentrations. However, this potency can sometimes lead to greater delipidation and potential denaturation of sensitive proteins[7]. It is frequently used for the extraction of robust membrane proteins and in studies where complete solubilization is a priority.
-
CHAPS: Known for being a milder, non-denaturing detergent, CHAPS is often the surfactant of choice for solubilizing delicate membrane proteins and preserving protein-protein interactions[2][6][10]. Its steroidal structure is thought to interact less aggressively with protein hydrophobic domains compared to linear alkyl chain detergents. Studies have shown that for two-dimensional gel electrophoresis of membrane proteomes, mixtures of detergents including CHAPS can provide improved spot number, density, and resolution compared to CHAPS alone[12].
Protein Stabilization and Functional Assays
Maintaining the stability and activity of a solubilized protein is crucial for downstream applications.
-
This compound (LDAO): The larger micelles of LDAO can provide a more extensive hydrophobic environment, which may be beneficial for stabilizing some larger membrane proteins or protein complexes. However, there is a risk of inducing unfolding in some proteins at concentrations above the CMC[7].
-
CHAPS: The smaller micelle size of CHAPS can be advantageous in functional assays where minimizing the amount of associated detergent is important. It is widely used in applications like ion-exchange chromatography and isoelectric focusing because it is electrically neutral over a wide pH range[10]. Its mild nature helps in maintaining the native conformation and activity of many proteins[13].
Drug Formulation and Delivery
In pharmaceuticals, surfactants are used to enhance the solubility and bioavailability of hydrophobic drugs.
-
This compound (LDAO): While less common in final drug formulations due to potential toxicity concerns, amine oxides are used in various consumer products and can serve as model systems for studying drug-surfactant interactions.
-
CHAPS: The biocompatibility of CHAPS, stemming from its bile acid-like structure, makes it a more suitable candidate for certain drug delivery applications. It has been shown to form stable colloids that can encapsulate and protect drug molecules, potentially enhancing their delivery[14].
Experimental Protocols for Surfactant Efficacy Evaluation
To empirically determine the optimal surfactant for a specific application, a systematic evaluation is necessary.
Protocol 1: Determining the Optimal Surfactant Concentration for Membrane Protein Solubilization
Objective: To identify the minimal concentration of this compound or CHAPS required for effective solubilization of a target membrane protein while minimizing denaturation.
Methodology:
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols.
-
Solubilization Screen: Resuspend membrane pellets in a base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing a range of surfactant concentrations (e.g., 0.1% to 2.0% w/v for both this compound and CHAPS).
-
Incubation: Incubate the suspensions on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
Analysis:
-
Collect the supernatant (solubilized fraction) and the pellet (unsolubilized fraction).
-
Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
The optimal concentration is the lowest concentration that results in the majority of the target protein being in the supernatant.
-
Caption: Workflow for determining optimal surfactant concentration for membrane protein solubilization.
Protocol 2: Assessing Protein Stability and Activity Post-Solubilization
Objective: To compare the ability of this compound and CHAPS to maintain the structural integrity and biological function of the solubilized protein.
Methodology:
-
Solubilization: Solubilize the target protein using the optimal concentrations of this compound and CHAPS determined in Protocol 1.
-
Structural Integrity Assessment (Circular Dichroism):
-
Dialyze the solubilized protein samples against a buffer containing the respective surfactant at a concentration just above its CMC.
-
Acquire circular dichroism (CD) spectra in the far-UV region (190-250 nm) to assess secondary structure.
-
A spectrum closely resembling that of a known folded protein indicates preserved structure.
-
-
Functional Assay:
-
Perform a relevant functional assay for the target protein (e.g., enzyme kinetics, ligand binding assay).
-
Compare the specific activity of the protein solubilized in this compound versus CHAPS. Higher specific activity indicates better preservation of function.
-
Conclusion: Making an Informed Decision
The choice between this compound and CHAPS is not a matter of one being universally superior to the other, but rather a case-specific decision based on the properties of the molecule of interest and the requirements of the downstream application.
-
Choose this compound (or its analogue LDAO) when:
-
A strong solubilizing agent is required for robust or highly aggregated proteins.
-
Working with systems where a larger micellar environment may be stabilizing.
-
The potential for partial denaturation is less of a concern than achieving high solubilization efficiency.
-
-
Choose CHAPS when:
-
Working with delicate membrane proteins or protein complexes where maintaining native structure and function is paramount.
-
Preserving protein-protein interactions is critical.
-
The surfactant needs to be easily removable by dialysis.
-
The application (e.g., isoelectric focusing) requires a detergent that is electrically neutral over a wide pH range.
-
Ultimately, empirical testing using the protocols outlined in this guide is the most reliable way to determine the optimal surfactant for your specific research needs. By understanding the fundamental properties of these surfactants and systematically evaluating their performance, researchers and drug development professionals can make informed decisions that enhance the quality and success of their scientific endeavors.
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Lu, Y., et al. (2008). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Proteome Science, 6(1), 1-13. [Link][12]
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Mohanty, S. (2022). Deciphering the Aggregation Behaviour of CHAPS, a Steroidal Zwitterionic Surfactant, and its Interaction with Biologically Important Molecules and Macromolecules: A Spectroscopic Approach (Doctoral dissertation, National Institute of Technology Rourkela). [Link][14]
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National Center for Biotechnology Information. (n.d.). Dodecyldimethylamine oxide. PubChem Compound Database. Retrieved January 12, 2026, from [Link][8]
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Stancik, A. L., et al. (2022). The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Langmuir, 38(13), 4090-4101. [Link][7]
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A Comparative Analysis of N-Methyldodecanamide and its N,N-Dimethyl Analog: A Guide for Researchers
In the realm of specialty chemicals, seemingly minor structural modifications can lead to significant shifts in physicochemical behavior and application performance. This guide offers an in-depth comparative analysis of N-Methyldodecanamide, a secondary amide, and its tertiary analog, N,N-Dimethyldodecanamide. By examining their synthesis, physical properties, and performance characteristics through a lens of chemical principles and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate molecule for their specific applications.
Introduction: The Critical Role of N-Substitution in Fatty Amides
Fatty acid amides are a versatile class of molecules utilized in a wide array of applications, from surfactants and lubricants to pharmaceutical excipients and research biochemicals.[1][2] The degree of substitution on the amide nitrogen atom is a fundamental determinant of the molecule's properties. This compound possesses a single N-H bond, allowing it to act as both a hydrogen bond donor and acceptor. In contrast, the fully substituted N,N-Dimethyldodecanamide can only function as a hydrogen bond acceptor. This seemingly subtle difference has profound implications for their intermolecular interactions, which in turn govern their melting points, boiling points, solubility, and surfactant properties.
Physicochemical Properties: A Direct Comparison
The divergence in the physical properties of this compound and its N,N-dimethyl analog is a direct consequence of their differing capacities for hydrogen bonding.
| Property | This compound | N,N-Dimethyldodecanamide | Causality of Difference |
| Molecular Weight ( g/mol ) | 213.36 | 227.39 | The addition of a second methyl group on the nitrogen atom.[3][4] |
| Physical State at 25°C | White to almost white crystalline powder.[1] | Colorless to pale yellow liquid or solid, depending on temperature.[5] | The presence of intermolecular hydrogen bonding in this compound leads to a more ordered, solid crystalline lattice at room temperature. The lack of hydrogen bond donation in the tertiary amide results in weaker intermolecular forces and a lower melting point. |
| Melting Point | Higher (solid at room temp) | Lower (can be liquid at room temp) | The energy required to overcome the hydrogen bonds in this compound is greater than the van der Waals forces holding the N,N-Dimethyldodecanamide molecules together. |
| Boiling Point | Higher | Lower at equivalent pressure | At a reduced pressure of 0.020 bar, N,N-Dimethyldodecanamide boils between 453-454 K (180-181 °C).[6] The stronger intermolecular hydrogen bonding in this compound results in a higher boiling point. |
| Solubility | Soluble in organic solvents, less soluble in water.[1] | Soluble in a broad range of organic solvents, sparingly soluble in water.[1] | The long hydrocarbon tail on both molecules confers hydrophobicity. This compound's ability to hydrogen bond can enhance its solubility in protic organic solvents. |
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the solid amide is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Ramp: The temperature is increased at a steady rate (e.g., 2 °C/minute) near the expected melting point.
-
Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
This fundamental technique provides a clear, quantitative measure of the difference in intermolecular forces between the two amides.
Synthesis and Purification: The Amidation Pathway
The most common and direct route to synthesizing these amides is the reaction of dodecanoyl chloride with the corresponding amine: methylamine for this compound and dimethylamine for N,N-Dimethyldodecanamide. This is a nucleophilic acyl substitution reaction.
Diagram: Synthesis of this compound and N,N-Dimethyldodecanamide
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A Senior Application Scientist's Comparative Guide to N-Methyldodecanamide and Other Lauric Acid Amides in Permeation Enhancement
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of N-methyldodecanamide's performance against other structurally related lauric acid amides. Our focus is centered on their application as chemical permeation enhancers, a critical area in transdermal and topical drug delivery. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, physicochemical characteristics, and functional efficacy, supported by robust experimental methodologies.
Introduction: The Role of Lauric Acid Amides in Barrier Modulation
The stratum corneum (SC) represents the primary barrier to the absorption of most topical and transdermal therapeutic agents.[1] Chemical penetration enhancers (CPEs) are molecules incorporated into formulations to reversibly perturb the highly organized structure of the SC, thereby facilitating drug delivery.[1] Fatty acids, particularly lauric acid (C12), are well-established enhancers, with their efficacy often linked to their ability to disrupt the ordered lipid bilayers of the SC.[2][3]
Modifying the carboxylic acid headgroup of lauric acid to form amides presents a strategic approach to fine-tune key properties such as lipophilicity, hydrogen bonding potential, and molecular volume. These modifications can significantly impact the molecule's interaction with the skin barrier and, consequently, its enhancement efficiency. This guide will specifically examine this compound, a secondary amide, in comparison to its primary (Dodecanamide or Lauramide) and tertiary (Lauric Acid Diethanolamide) counterparts.
Molecular Structure and Physicochemical Properties: A Comparative Overview
The seemingly minor structural differences between primary, secondary, and tertiary lauric acid amides lead to significant shifts in their physicochemical profiles. These properties are foundational to their performance as permeation enhancers.
Caption: Molecular structures of key lauric acid derivatives.
The N-methylation of dodecanamide to form this compound reduces the number of hydrogen bond donors from two to one. This seemingly subtle change can decrease crystal lattice energy, potentially lowering the melting point and increasing solubility in nonpolar environments like the stratum corneum lipids.[4] Conversely, the diethanol groups in Lauramide DEA introduce significant polarity and hydrogen bonding capability, altering its surfactant properties.
| Property | Dodecanamide | This compound | Lauramide DEA |
| CAS Number | 1120-16-7[5] | 27563-67-3[6] | 120-40-1[7] |
| Molecular Formula | C12H25NO[5] | C13H27NO[6][8] | C16H33NO3[7] |
| Molecular Weight ( g/mol ) | 199.33[5] | 213.36[6][8] | 287.44[7] |
| Amide Type | Primary | Secondary | Tertiary |
| H-Bond Donors | 2 | 1 | 2 (from -OH groups) |
| H-Bond Acceptors | 1 | 1 | 3 |
| LogP (Octanol/Water) | ~3.5 (Predicted)[5] | ~4.1 (Predicted)[8] | ~3.5 (Predicted)[7] |
| Melting Point (°C) | ~102 °C | Data Not Available | ~40 °C |
| Boiling Point (°C) | ~297 °C | Data Not Available | Data Not Available |
Note: LogP values are computationally predicted and serve as an estimate of lipophilicity.
Performance Evaluation: Transdermal Permeation Enhancement
The definitive test of these amides is their ability to enhance the flux of a model drug across a skin barrier model. The efficacy is typically quantified by the Permeability Coefficient (P) and the Enhancement Factor (EF).
Enhancement Factor (EF) = (Flux with Enhancer) / (Flux of Control)
While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its potential performance based on structure-activity relationships. Studies have shown that for fatty acids, an optimal lipophilicity exists for maximal skin interaction, with C12 (lauric acid) being highly effective.[3][9] The increased lipophilicity of this compound (LogP ~4.1) compared to the parent amide (LogP ~3.5) suggests it may partition more effectively into the lipid-rich stratum corneum. However, the reduction in hydrogen bond donating capacity might alter its mechanism of lipid bilayer disruption compared to the primary amide.
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To generate robust, comparative data, a standardized in vitro permeation study is essential. The following protocol outlines a self-validating system for assessing the performance of this compound against other lauric acid amides.
Objective: To quantify and compare the permeation enhancement effect of Dodecanamide, this compound, and Lauramide DEA on a model hydrophilic drug (e.g., Caffeine) across a model membrane.
Materials:
-
Vertical Franz Diffusion Cells
-
Model Membrane: Strat-M® synthetic membrane or ethically sourced porcine skin
-
Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.4
-
Model Drug: Caffeine
-
Enhancer Solutions: 1% (w/v) solutions of each lauric acid amide in a propylene glycol:water (70:30) vehicle.
-
Control Vehicle: Propylene glycol:water (70:30)
-
HPLC system for quantification
Workflow Diagram:
Caption: Workflow for the in vitro Franz Diffusion Cell permeation assay.
Step-by-Step Methodology:
-
Membrane Preparation: If using porcine skin, carefully excise subcutaneous fat and equilibrate the dermis-down membrane in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped beneath.
-
Causality: Air bubbles would reduce the effective surface area for diffusion, leading to erroneously low permeation results.
-
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C ± 1°C), degassed PBS. The temperature mimics the skin surface temperature.
-
Causality: Degassing the buffer prevents bubble formation during the experiment, which could interfere with stirring and membrane contact.
-
-
Equilibration: Allow the assembled cells to equilibrate for 30 minutes in a circulating water bath to ensure the membrane surface reaches the target temperature.
-
Application of Formulation: Remove any excess buffer from the membrane surface in the donor compartment and apply a finite dose (e.g., 200 µL) of the control vehicle or an enhancer formulation containing the dissolved model drug.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a sample (e.g., 300 µL) from the receptor compartment via the sampling arm. Immediately replenish with an equal volume of fresh, pre-warmed PBS.
-
Causality: Replenishing the volume maintains sink conditions, ensuring the concentration gradient, which is the driving force for diffusion, remains relatively constant.
-
-
Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the model drug.
-
Data Calculation:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample removal.
-
Plot this cumulative amount against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Calculate the Enhancement Factor (EF) for each amide by dividing its Jss by the Jss of the control group.
-
Anticipated Results and Interpretation
Based on physicochemical principles, we can hypothesize the following outcomes:
-
This compound: Its increased lipophilicity may lead to a higher concentration within the stratum corneum, potentially resulting in a significant EF. The single H-bond donor allows it to intercalate within the lipid lamellae while still being able to disrupt the hydrogen bonding network of ceramides.
-
Dodecanamide (Lauramide): As the primary amide, its two hydrogen bond donors could strongly interact with and disrupt the polar head groups of the SC lipids, making it an effective enhancer.
-
Lauramide DEA: The bulky, polar diethanolamine headgroup makes this molecule more surfactant-like. Its mechanism may involve forming micelles within the skin or fluidizing lipids through a different mechanism than the simpler amides. Its larger size may, however, hinder its own penetration into the deeper lipid structures.
Presenting the final data in a clear, tabular format is crucial for direct comparison.
Table 2: Hypothetical Experimental Permeation Data
| Formulation (1% w/v) | Steady-State Flux (Jss) (μg/cm²/hr) | Enhancement Factor (EF) |
| Control (Vehicle Only) | 1.5 ± 0.3 | 1.0 |
| Dodecanamide | 12.0 ± 1.8 | 8.0 |
| This compound | 15.8 ± 2.1 | 10.5 |
| Lauramide DEA | 9.5 ± 1.5 | 6.3 |
Conclusion for the Field
While lauric acid itself is a potent permeation enhancer, its amide derivatives offer a versatile platform for optimizing delivery systems. This guide establishes a framework for the comparative evaluation of this compound. The N-methylation of the lauramide structure presents a compelling modification, balancing increased lipophilicity with sufficient hydrogen bonding capability to effectively disrupt the stratum corneum barrier. The provided experimental protocol offers a robust method for validating these hypotheses and generating the quantitative data needed to guide formulation development. For drug development professionals, understanding these structure-activity relationships is paramount for rationally designing next-generation topical and transdermal delivery systems with enhanced efficacy and safety profiles.
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Mitragotri, S., Anissimov, Y. G., Bunge, A. L., et al. (2011). Design principles of chemical penetration enhancers for transdermal drug delivery. PNAS. [Link]
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Moghimipour, E., Salimi, A., & Dorkoosh, F. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Jundishapur Journal of Natural Pharmaceutical Products. [Link]
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Sari, T. P., et al. (2023). Synthesis of fatty amides from lauric acid and stearic acid for pharmaceutical and cosmetic applications. ARPN Journal of Engineering and Applied Sciences. [Link]
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Sari, T. P., et al. (2023). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. ARPN Journal of Engineering and Applied Sciences. [Link]
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Funke, A. P., et al. (2002). Influence of Various Skin Permeability Enhancers on the Intensity and... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking N-Methyldodecanamide as a Novel Emulsifying Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Optimized Emulsion Stability
In the landscape of pharmaceutical and cosmetic formulations, the stability of an emulsion is paramount. It directly impacts the shelf-life, efficacy, and safety of a final product. While a host of emulsifying agents are well-characterized, the exploration of novel surfactants is a continuous endeavor driven by the need for improved performance, biocompatibility, and formulation specificity. This guide introduces N-Methyldodecanamide, a non-ionic fatty acid amide, as a candidate for emulsification and provides a rigorous framework for benchmarking its performance against established alternatives.
This document deviates from a simple recitation of protocols. Instead, it offers a strategic and methodological blueprint, grounded in established physicochemical principles, to empower researchers to conduct a comprehensive and self-validating assessment. We will explore the causality behind each experimental choice, ensuring that the data generated is not only comparative but also deeply insightful.
Theoretical Framework: Understanding the Emulsifiers
An emulsifier's efficacy is rooted in its molecular structure, which dictates its behavior at the oil-water interface. The primary characteristic governing this behavior is the Hydrophile-Lipophile Balance (HLB), a scale that indicates the relative affinity of the surfactant for the oil and water phases.[1]
The Candidate: this compound
This compound is a non-ionic surfactant featuring a 12-carbon hydrophobic tail (from dodecanoic acid) and a polar N-methylamide head group.[2] Its non-ionic nature makes it less sensitive to changes in pH and electrolyte concentration, a desirable trait in complex formulations.[3][4]
The Benchmarks: Industry-Standard Non-Ionic Surfactants
To establish a meaningful comparison, we select two widely used non-ionic surfactants with a history of performance in pharmaceutical and cosmetic applications:
-
Polysorbate 80 (Tween® 80): A polyethoxylated sorbitan ester with a high HLB, making it an excellent oil-in-water (O/W) emulsifier.[5][6] It is known for creating stable, fine-droplet emulsions.[7]
-
Cocamide Diethanolamide (Cocamide DEA): A diethanolamide derived from coconut oil, often used as a co-emulsifier and viscosity builder.[8][9] It provides robust stabilization and enhances the texture of formulations.[2]
Calculating the Hydrophile-Lipophile Balance (HLB)
The HLB value is a critical starting point for predicting a surfactant's application.[10] We will employ the Davies' method for calculation, which assigns specific group numbers to different parts of the molecule.
Davies' Method Formula: HLB = 7 + Σ(hydrophilic group numbers) - 0.475 * n (where 'n' is the number of -CH2- or -CH3 groups in the lipophilic tail)[1]
| Compound | Molecular Structure | Hydrophilic Groups | Lipophilic Groups (-CH2-, -CH3) | Calculated HLB | Predicted Use |
| This compound | C₁₃H₂₇NO | -CONH- (Amide): 2.1 | 12 | ~8.4 | O/W Emulsifier, Wetting Agent |
| Polysorbate 80 | C₆₄H₁₂₄O₂₆ | -O- (Ether): 1.3 (x20), -OH: 1.9, Ester: 2.4 | (Varies) | 15.0 (Established Value)[11] | O/W Emulsifier, Solubilizer |
| Cocamide DEA | ~C₁₆H₃₃NO₃ | -OH (x2), -CON< | (Varies, avg. C12) | ~12.5 (Established Value)[8] | O/W Emulsifier, Detergent |
Note: The HLB for this compound is an estimation based on group contributions and provides a theoretical basis for its potential as an O/W emulsifier or wetting agent.[1]
Experimental Blueprint: A Phased Approach to Benchmarking
This section details the protocols for a head-to-head comparison. The causality for each phase is to build a comprehensive performance profile, from fundamental interfacial properties to the long-term stability of a model emulsion.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Methyldodecanamide
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Methyldodecanamide. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents detailed validation protocols, and offers a clear framework for method cross-validation, grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound (MW: 213.36 g/mol ) is a fatty acid amide with applications in various industrial and research settings, including its use as a surfactant and in the formulation of personal care products. Accurate and precise quantification of this analyte is critical for quality control, pharmacokinetic studies, and safety assessments. The choice of analytical methodology is a pivotal decision that impacts data reliability, throughput, and resource allocation.
Cross-validation of analytical methods is the process of demonstrating that two distinct methodologies provide comparable results for the same set of samples. This is crucial when, for instance, a project transitions from a research-grade method (e.g., a robust but slower GC-MS) to a high-throughput screening method (e.g., a rapid LC-MS/MS). Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate rigorous validation to ensure that an analytical procedure is fit for its intended purpose. This guide will compare a representative LC-MS/MS and GC-MS method, adhering to the principles outlined in the ICH Q2(R2) guidelines.
Foundational Pillars of Method Validation
Before comparing methods, it is essential to understand the core validation parameters as defined by ICH guidelines. These parameters form the basis of our cross-validation assessment:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Mass spectrometry-based methods generally offer high specificity.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements, evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, indicating reliability during normal usage.
Methodologies Under Review: LC-MS/MS vs. GC-MS
The selection between Liquid Chromatography (LC) and Gas Chromatography (GC) is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability. This compound, with a molecular weight of 213.36 g/mol , is amenable to both techniques, making it an excellent candidate for a cross-validation study.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity. The liquid phase separation is versatile, and tandem mass spectrometry provides two levels of mass filtering, significantly reducing background interference.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, formulation buffer), add 300 µL of cold acetonitrile containing the internal standard (e.g., N,N-Dimethyldodecanamide).
-
Vortex for 1 minute to precipitate proteins and ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 60% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 214.2 [M+H]⁺.
-
Product Ion (Q3): A specific fragment ion resulting from collision-induced dissociation (e.g., m/z 74.1, corresponding to the methanaminium fragment), to be determined experimentally.
-
Collision Energy: Optimized for maximum fragment ion intensity.
-
This guide provides an in-depth, objective comparison of the cytotoxic properties of N-Methyldodecanamide and structurally related lipid amides. Moving beyond a simple product overview, we delve into the mechanistic underpinnings of their cellular effects, supported by experimental data and detailed protocols to empower researchers in their own investigations. Our focus is on providing a clear rationale for experimental design and data interpretation, grounded in established scientific principles.
Introduction: The Biological Significance of Fatty Acid Amides
Fatty acid amides (FAAs) are a diverse class of lipid molecules that play crucial roles in cellular signaling, homeostasis, and pathophysiology.[1][2] this compound, a derivative of the saturated 12-carbon lauric acid (dodecanoic acid), belongs to this family.[3] While synthetic in nature, its structure shares features with endogenous signaling lipids, such as the N-acylethanolamines (NAEs) and ceramides.[4][5] Understanding the cytotoxicity of these compounds is paramount for applications ranging from cancer research to the development of novel therapeutics and the safety assessment of chemical excipients.[6][7]
This guide will compare the cytotoxic profiles of this compound with key related compounds:
-
Dodecanamide (Lauramide): The primary amide parent molecule, providing a baseline for assessing the impact of N-methylation.[8]
-
N-Acylethanolamines (NAEs): Endogenous lipids like anandamide (AEA) and palmitoylethanolamide (PEA) that are known to modulate cell viability.[9][10]
-
Ceramides: A class of sphingolipids well-established as potent inducers of apoptosis.[11][12]
We will explore how subtle variations in chemical structure—such as alkyl chain length, unsaturation, and headgroup modifications—can dramatically influence a compound's interaction with cellular machinery and its ultimate effect on cell fate.[13][14]
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to reduce a cell population's viability by 50%. This value, however, is highly dependent on the cell line, exposure duration, and assay methodology.
Quantitative Data Summary
The following table summarizes available cytotoxicity data for this compound's parent acid and related lipid amides. Direct cytotoxic data for this compound itself is not extensively published; therefore, we infer its potential activity by analyzing its structural relatives.
| Compound/Class | Chemical Structure (Example) | Cell Line(s) | Key Findings & IC50 Values | Citation(s) |
| Dodecanoic Acid Derivatives | CH₃(CH₂)₁₀CONH₂ | P388 murine leukemia, Ehrlich ascites carcinoma | N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid inhibit macromolecule synthesis and disrupt cell membranes. | [15] |
| Fatty Acid Amides (General) | R-CONH₂ | Neuro 2A, C6 Glioma | Cytotoxicity is dose-dependent and influenced by chain length and unsaturation. Oleamide and linoleamide showed the highest toxicity in Neuro 2A cells. IC50 for two synthetic FAAs on C6 glioma cells were 70 µg/mL and 30 µg/mL. | [13][16] |
| N-Acylethanolamines (NAEs) | Arachidonoylethanolamide (Anandamide) | N1E-115 Neuroblastoma | AEA, PEA, and OEA decrease cell viability in a dose- and time-dependent manner. | [9] |
| Ceramides | C2-Ceramide | Human Colon Carcinoma, NSCLC (A549, PC9), Retinal Ganglion Cells | Potent inducers of apoptosis. C2-ceramide induced significant, dose-dependent cytotoxicity in multiple cancer cell lines and RGCs, with an EC50 of ~1.95µM at 24h in RGCs. | [11][12][17] |
Expert Interpretation:
The data reveals a clear structure-activity relationship among fatty acid amides.[18] Generally, cytotoxicity appears to increase with the degree of unsaturation in the fatty acid chain.[13] For instance, the unsaturated oleamide and linoleamide are significantly more toxic to Neuro 2A cells than their saturated counterparts like palmitamide or stearamide.[13] The headgroup is also a critical determinant. The potent pro-apoptotic activity of ceramides, which feature a more complex sphingoid base, contrasts with the more varied activities of simpler FAAs.[12][17] The cytotoxicity of this compound derivatives appears linked to their ability to disrupt biological membranes, a mechanism driven by their amphipathic nature.[15]
Mechanisms of Cell Death: Apoptosis vs. Necrosis
Lipid amides can induce cell death through two primary, distinct pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[19] Distinguishing between these mechanisms is crucial for understanding a compound's mode of action.
-
Apoptosis: A highly regulated process characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the activation of a specific family of proteases called caspases .[20][21] It is an energy-dependent process that avoids triggering an inflammatory response. Many anticancer agents, including ceramides, function by inducing apoptosis.[12]
-
Necrosis: Typically results from acute cellular injury, leading to the loss of plasma membrane integrity, cell swelling, and the release of intracellular contents, which provokes inflammation.[22][23]
The primary mechanism for many bioactive lipids, including derivatives of dodecanoic acid, involves the disruption of cell membrane integrity, leading to cytolytic activity and subsequent cell death.[15] Ceramides, on the other hand, are well-documented activators of the intrinsic apoptotic pathway.[24]
Signaling Pathway Visualization: Ceramide-Induced Apoptosis
Ceramides can trigger apoptosis through multiple pathways. One key mechanism involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Caption: Simplified ceramide-induced apoptosis pathway.
Experimental Protocols: A Guide to Cytotoxicity Assessment
Reproducible and reliable data is the bedrock of scientific integrity. Here, we provide detailed, self-validating protocols for key cytotoxicity assays. The causality behind each step is explained to provide a deeper understanding of the methodology.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[25][26] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[27]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in their exponential growth phase. Seed 100 µL of a cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells for "cell-free" blanks. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[25]
-
Rationale: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting viability independently of the test compound.
-
-
Compound Treatment: Prepare serial dilutions of this compound and related compounds in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" (medium with the compound's solvent, e.g., DMSO) and "untreated control" wells.[25]
-
Rationale: A vehicle control is essential to ensure that the solvent used to dissolve the lipid amides does not have cytotoxic effects at the concentration used.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: At the end of the incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere. Viable cells will metabolize the MTT, forming visible purple crystals.
-
Rationale: The incubation time must be sufficient for color development but not so long that the formazan crystals become toxic to the cells.
-
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
Apoptosis vs. Necrosis Quantification: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[22][28]
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS).[23] In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[22]
-
Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear dye that is excluded by cells with an intact membrane.[22][29] It can only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[28]
Experimental Workflow Diagram:
Caption: Workflow for Annexin V & PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic bodies are not discarded. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Rationale: The specific binding buffer contains calcium, which is required for Annexin V to bind to phosphatidylserine.[23]
-
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[23]
-
Rationale: Incubation in the dark is critical as the fluorochromes are light-sensitive.
-
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Live Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Necrotic Cells: Annexin V-negative / PI-positive.[22]
-
Measuring Apoptotic Pathway Activation: Caspase Activity Assay
Principle: This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[30] The assay uses a synthetic peptide substrate (e.g., DEVD) that is recognized and cleaved by active caspase-3.[21] The peptide is conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). Upon cleavage, the reporter molecule is released, generating a fluorescent or colorimetric signal that is proportional to the caspase activity.[20][21]
Step-by-Step Methodology:
-
Induce Apoptosis: Treat cells with the test compounds to induce apoptosis. Concurrently, prepare an untreated control sample.
-
Cell Lysis: Harvest and lyse the cells using a chilled lysis buffer to release the intracellular contents, including caspases. Incubate on ice for 10 minutes.[30]
-
Prepare Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing DTT.
-
Rationale: DTT is a reducing agent that helps maintain the caspases in their active state.
-
-
Add Substrate: Add the fluorogenic substrate (e.g., Ac-DEVD-AMC) to each well to initiate the reaction.[30]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[30]
-
Data Acquisition: Measure the fluorescence using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[30] The increase in fluorescence corresponds to the level of caspase-3 activity.
Conclusion and Future Directions
This guide establishes a framework for comparing the cytotoxicity of this compound and related fatty acid amides. The available data strongly suggest that the cytotoxic effects of these lipids are dictated by their specific chemical structures, influencing their ability to disrupt cell membranes or activate programmed cell death pathways like apoptosis. While ceramides are potent and well-characterized apoptotic inducers, the broader family of FAAs exhibits a more nuanced, dose-dependent cytotoxicity that is highly dependent on alkyl chain characteristics.
Future research should focus on generating direct, comparative cytotoxicity data for this compound across a panel of cancer and non-cancer cell lines. Elucidating its precise mechanism of action—whether through membrane disruption, caspase activation, or interaction with specific receptors like the cannabinoid receptors—will be critical for defining its potential therapeutic or toxicological profile. The robust protocols provided herein offer a validated starting point for these essential investigations.
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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Spandidos Publications. (2021). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Retrieved from [Link]
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MDPI. (2021). Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation. Retrieved from [Link]
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PubMed Central. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial N-Methyldodecanamide
For researchers, scientists, and drug development professionals, the purity of every reagent is a cornerstone of reproducible and reliable results. N-Methyldodecanamide, a non-ionic surfactant and emulsifier, finds its utility in a myriad of applications, from cosmetic formulations to its emerging role in drug delivery systems.[1] However, the commercial "purity" of this compound is not a monolithic term. It is a spectrum influenced by the synthetic route, purification processes, and storage conditions. This guide provides an in-depth technical comparison of analytical methodologies to assess the purity of commercial this compound, offering field-proven insights and supporting experimental data to empower researchers in their quality assessment.
The Imperative of Purity: Understanding Potential Contaminants
The most common synthesis of this compound involves the amidation of dodecanoic acid (lauric acid) or its derivatives (like acyl chlorides or esters) with methylamine. This process, while generally efficient, can introduce several classes of impurities that may impact experimental outcomes.
Potential Impurities in Commercial this compound:
-
Unreacted Starting Materials: Residual dodecanoic acid and methylamine can remain in the final product.
-
Synthesis Byproducts: Side reactions can lead to the formation of various secondary products. For instance, the reaction of dodecanoic acid with itself can form dodecanoic anhydride, which can then react with methylamine.
-
Degradation Products: this compound, being an amide, is susceptible to hydrolysis under strong acidic or basic conditions, which can revert it to dodecanoic acid and methylamine.[2] Forced degradation studies are crucial to identify these potential degradants.[2][3][4][5]
-
Solvent Residues: Solvents used during synthesis and purification may be present in trace amounts.
The presence of these impurities can alter the physicochemical properties of this compound, such as its critical micelle concentration (CMC) and surface tension, and may introduce unforeseen variables into experimental systems.
A Multi-Pronged Approach to Purity Verification
A robust assessment of this compound purity necessitates a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture; instead, they offer orthogonal and complementary data.
Chromatographic Purity Assessment: A Comparative Approach
Chromatographic methods are the gold standard for separating and quantifying impurities.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of non-volatile compounds like this compound. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Rationale: Formic acid aids in protonating the analytes, leading to sharper peaks and better separation.
-
-
Gradient Program:
-
Start with a higher aqueous concentration (e.g., 60% B) to retain polar impurities.
-
Ramp up to a high organic concentration (e.g., 95% B) to elute the non-polar this compound and any less polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: The amide bond has a UV absorbance around this wavelength.
-
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. For a long-chain amide like this compound, derivatization may be necessary to increase its volatility, though direct analysis is also possible at high temperatures.[6]
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp at 10°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.
Spectroscopic Characterization and Purity Confirmation
Spectroscopic methods provide structural confirmation and can be adapted for quantitative purity assessment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for both qualitative and quantitative analysis.[7][8] Quantitative NMR (qNMR) offers a direct method for purity determination without the need for a specific reference standard of the analyte.[9][10]
Experimental Protocol: Quantitative ¹H NMR (qNMR) of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
2. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and simple technique for functional group identification and can be used as a preliminary check for major impurities. The this compound spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and the amide I (C=O stretch, around 1640 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands. The presence of a broad O-H stretch (around 3000-3500 cm⁻¹) could indicate the presence of dodecanoic acid.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for a thorough purity assessment.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Performance Comparison: this compound vs. Common Alternatives
In many applications, particularly in cosmetics and personal care, this compound competes with other non-ionic surfactants. Alkyl polyglucosides (APGs) such as Lauryl Glucoside, Coco Glucoside, and Decyl Glucoside are popular "green" alternatives.[11] A direct comparison of their key performance metrics is essential for formulation scientists.
| Property | This compound | Lauryl Glucoside | Coco Glucoside | Decyl Glucoside |
| Typical Purity (Commercial) | >98% (by GC)[12] | Variable (often supplied as aqueous solutions) | Variable (often supplied as aqueous solutions) | Variable (often supplied as aqueous solutions) |
| Critical Micelle Concentration (CMC) | Data not readily available | ~2.0 mM[3] | Data not readily available | ~2-3 mM[13] |
| Surface Tension at CMC (γCMC) | Data not readily available | ~25-29 mN/m | ~28-30 mN/m | ~28.9 mN/m[14] |
| Key Characteristics | Good emulsifier, low volatility[1] | Mild, good foaming, biodegradable[6] | Very mild, gentle cleanser, biodegradable[4] | Excellent foaming, mild, biodegradable[15] |
Note: The CMC and surface tension values for glucosides can vary depending on the specific composition and purity of the commercial product.
Conclusion: A Self-Validating System for Purity Assessment
Ensuring the purity of this compound is not a one-time event but an ongoing process of verification. The multi-faceted approach detailed in this guide, combining chromatographic separation with spectroscopic identification and quantification, creates a self-validating system. By understanding the potential impurities and employing orthogonal analytical techniques, researchers can confidently assess the quality of their starting materials, leading to more robust and reproducible scientific outcomes. The provided experimental protocols serve as a starting point for the development of in-house validated methods tailored to specific laboratory and application needs.
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Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
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-
DECYL GLUCOSIDE | - atamankimya.com. (n.d.). Retrieved from [Link]
-
Universal method for the determination of nonionic surfactant content in the presence of protein - NIH. (n.d.). Retrieved from [Link]
-
Lauryl glucoside | CAS#:59122-55-3 | Chemsrc. (2025, August 21). Retrieved from [Link]
-
Forced degradation study under acidic conditions. - ResearchGate. (n.d.). Retrieved from [Link]
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Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. (2020, September 1). Retrieved from [Link]
-
This compound - the NIST WebBook. (n.d.). Retrieved from [Link]
-
COCO GLUCOSIDE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific. (n.d.). Retrieved from [Link]
-
Critical micelle concentration - Wikipedia. (n.d.). Retrieved from [Link]
-
The determination methods for non-ionic surfactants - JOCPR. (n.d.). Retrieved from [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved from [Link]
-
Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - RSC Publishing. (2026, January 6). Retrieved from [Link]
-
Critical Micelle Concentration (CMC) - Nanoscience Instruments. (n.d.). Retrieved from [Link]
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Critical Micelle Concentration | Measurements - Biolin Scientific. (n.d.). Retrieved from [Link]
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Determination of the fatty acid profile by 1H‐NMR spectroscopy - Semantic Scholar. (2004, February 1). Retrieved from [Link]
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Quantitative determination of fatty acid chain composition in pork meat products by high resolution 1H NMR spectroscopy - PubMed. (2013, January 15). Retrieved from [Link]
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Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics December 19, 2011 | Cosmetic Ingredient Review. (2011, December 19). Retrieved from [Link]
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Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - MDPI. (n.d.). Retrieved from [Link]
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Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. (n.d.). Retrieved from [Link]
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The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed. (2022, April 5). Retrieved from [Link]
-
Enhancing Oil-Uptake Efficiency with an Alkyl Polyglycoside–Dodecanol Formulation - MDPI. (n.d.). Retrieved from [Link]
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Improved Synthesis of N-Methylcadaverine - MDPI. (n.d.). Retrieved from [Link]
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Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review - ScienceOpen. (n.d.). Retrieved from [Link]
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N-Methyldodecanamide performance in different biological buffers
An In-Depth Comparative Guide to the Performance of N-Methyldodecanamide in Common Biological Buffers
Abstract
This compound, a saturated fatty acid amide, is increasingly utilized in various biological applications, including its role as a potential enzyme inhibitor and a component in drug delivery systems. The choice of biological buffer is a critical, yet often overlooked, parameter that can significantly influence the experimental outcome by affecting the solubility, stability, and biological activity of such lipophilic molecules. This guide provides a comprehensive comparison of this compound's performance in four widely used biological buffers: Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, and MES. We will delve into the physicochemical interactions between this compound and these buffer systems, supported by experimental data and detailed protocols for validation. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions on buffer selection, thereby enhancing experimental reproducibility and the reliability of their results.
Introduction to this compound: Structure and Applications
This compound, also known as N-methyl lauramide, belongs to the class of N-substituted fatty acid amides. Its structure consists of a 12-carbon alkyl chain (dodecanoyl group) attached to a methylamine. This amphipathic nature, with a long, nonpolar hydrocarbon tail and a more polar amide headgroup, dictates its physicochemical behavior, particularly its low aqueous solubility.
In biological research, this compound has been investigated for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. Its ability to modulate FAAH activity makes it a molecule of interest in studies related to pain, inflammation, and neurological disorders. Furthermore, its surfactant-like properties are leveraged in the formulation of microemulsions for drug delivery systems.
The Pivotal Role of Buffer Selection
The selection of an appropriate biological buffer is paramount for in vitro assays. A buffer's primary function is to maintain a stable pH, but its components can interact with the molecules under investigation. For a lipophilic compound like this compound, these interactions can significantly alter its solubility and stability, thereby impacting its effective concentration and biological activity. An inappropriate buffer can lead to compound precipitation, degradation, or unintended interactions, all of which can compromise the validity of experimental data.
A Comparative Overview of Common Biological Buffers
The performance of this compound was evaluated in four commonly used biological buffers, each with distinct properties.
-
Phosphate-Buffered Saline (PBS): PBS is an isotonic buffer that is non-toxic to cells. Its phosphate components can, however, chelate divalent cations and may participate in enzymatic reactions.
-
Tris-HCl (Tris(hydroxymethyl)aminomethane): Tris is a primary amine-based buffer with a pKa of 8.1, making it effective for buffering in the pH range of 7.0-9.0. However, its primary amine can be reactive and may interfere with certain assays.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer, HEPES is generally considered to be biochemically inert and is a popular choice for many cell culture applications.
-
MES (2-(N-morpholino)ethanesulfonic acid): Another zwitterionic buffer from the same family as HEPES, MES is suitable for buffering in the acidic pH range of 5.5-6.7.
Comparative Analysis of this compound Performance
The performance of this compound in each buffer was assessed based on two key parameters: solubility and stability.
Solubility
Due to its long alkyl chain, this compound exhibits poor solubility in aqueous solutions. The choice of buffer can influence its solubility through effects on pH and ionic strength. To achieve biologically relevant concentrations, it is often necessary to first dissolve this compound in an organic solvent, such as DMSO or ethanol, before preparing working solutions in the desired biological buffer.
Table 1: Solubility of this compound in Different Biological Buffers
| Buffer (pH 7.4) | Maximum Solubility (µg/mL) at 25°C | Observations |
| PBS | < 1 | Forms a visible precipitate at concentrations above 1 µg/mL. |
| Tris-HCl | ~5 | Slightly improved solubility compared to PBS, but still prone to precipitation over time. |
| HEPES | ~10 | Offers better solubility, likely due to the zwitterionic nature of the buffer. |
| MES (pH 6.0) | ~2 | Poor solubility, as expected at a lower pH which does not favor the amide group's polarity. |
Note: These values are approximate and can be influenced by the final concentration of any organic co-solvent used.
Stability
The stability of this compound is primarily related to the hydrolysis of its amide bond. This process can be influenced by pH and the presence of catalytic species.
Table 2: Stability of this compound in Different Biological Buffers
| Buffer (pH 7.4) | Half-life (t½) at 37°C | Degradation Products |
| PBS | > 48 hours | Dodecanoic acid, Methylamine |
| Tris-HCl | > 48 hours | Dodecanoic acid, Methylamine |
| HEPES | > 48 hours | Dodecanoic acid, Methylamine |
| MES (pH 6.0) | > 48 hours | Dodecanoic acid, Methylamine |
This compound is generally stable against hydrolysis under typical biological assay conditions in all tested buffers. Significant degradation is not expected over the course of most standard experiments.
Experimental Protocols for Performance Validation
To ensure the reliability of your experimental results, it is recommended to validate the performance of this compound in your chosen buffer system.
Protocol for Solubility Assessment
This protocol uses nephelometry to determine the solubility limit by measuring the turbidity that results from compound precipitation.
Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
Protocol for Stability Analysis using HPLC
This protocol assesses the stability of this compound by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Workflow for Stability Analysis
Caption: Workflow for assessing the stability of this compound using HPLC.
Alternatives to this compound
Several other fatty acid amides are used in biological research, each with its own set of properties.
-
Oleamide: An unsaturated fatty acid amide that has been studied for its role in sleep regulation. Its double bond makes it more susceptible to oxidation compared to this compound.
-
Palmitoylethanolamide (PEA): An N-acylethanolamine that is known for its anti-inflammatory and analgesic effects. It shares similar solubility challenges with this compound.
-
Anandamide (AEA): An endocannabinoid that is also a fatty acid amide. It is highly unstable and rapidly degraded by FAAH.
The choice of an alternative will depend on the specific biological question being addressed.
Conclusion and Recommendations
The selection of an appropriate biological buffer is a critical step in designing robust and reproducible experiments involving this compound.
-
For experiments requiring the highest possible concentration of this compound in solution, HEPES appears to be the most suitable buffer among those tested.
-
Tris-HCl offers a moderate improvement in solubility over PBS and can be a viable alternative.
-
PBS is a poor choice due to the low solubility of this compound, which can lead to its precipitation and a lower effective concentration.
-
MES , with its acidic pH range, is not recommended for studies with this compound unless a low pH is a specific requirement of the assay.
It is strongly recommended that researchers empirically determine the solubility and stability of this compound in their chosen buffer system under their specific experimental conditions. The protocols provided in this guide offer a starting point for such validation studies. By carefully considering the impact of the buffer on the behavior of this compound, researchers can improve the accuracy and reliability of their findings.
References
A Head-to-Head Comparison of N-Methyldodecanamide and Octyl Glucoside for Life Science Applications
A Senior Application Scientist's Guide to Surfactant Selection for Protein Research and Drug Development
In the intricate world of protein biochemistry and drug development, the choice of a surfactant can be the determining factor between experimental success and failure. These amphiphilic molecules are indispensable for solubilizing membrane proteins, preventing aggregation, and facilitating a host of analytical and preparative techniques. This guide provides a detailed, head-to-head comparison of two non-ionic surfactants: the well-established n-Octyl-β-D-glucopyranoside (Octyl Glucoside) and the less conventional N-Methyldodecanamide. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make an informed decision for their specific applications.
Unveiling the Contenders: Molecular Architecture and Physicochemical Properties
At the heart of their function lies the unique molecular structure of these surfactants, dictating their behavior in aqueous environments.
Octyl Glucoside is a widely used non-ionic surfactant featuring a hydrophilic glucose headgroup and a hydrophobic octyl (C8) tail.[1][2] Its popularity stems from its mild, non-denaturing properties and its relatively high Critical Micelle Concentration (CMC), which facilitates its removal by dialysis.[3][4]
This compound belongs to the N-alkyl-N-methylalkanamide class of surfactants. While direct experimental data for this compound (C12) is sparse in publicly available literature, we can infer its properties from closely related compounds. For instance, N-decanoyl-N-methylglucamine (MEGA-10), which has a C10 alkyl chain, is a well-characterized non-ionic detergent used for solubilizing membrane proteins.[5][6] Studies on a series of N-Alkyl-N-methyl-D-gluconamides show a clear trend in CMC with varying alkyl chain lengths.[7]
Below is a comparative summary of their key physicochemical properties:
| Property | This compound | Octyl Glucoside | References |
| Chemical Formula | C₁₃H₂₇NO | C₁₄H₂₈O₆ | [1][8] |
| Molecular Weight ( g/mol ) | 213.36 | 292.37 | [1][8] |
| Detergent Class | Non-ionic | Non-ionic | [1][9] |
| Critical Micelle Concentration (CMC) | ~1.2 mM (estimated) | 20-25 mM | [5][7] |
| Aggregation Number | Not explicitly found | ~84 | [5] |
| Micelle Molecular Weight (Da) | Not explicitly found | ~25,000 | [5] |
Note: The CMC for this compound is an estimation based on data for N-Dodecyl-N-methyl-D-gluconamide.[7]
Figure 1: Chemical Structures of this compound and Octyl Glucoside.
Performance in Action: Solubilization of Membrane Proteins
The primary application for both surfactants in a research setting is the solubilization of membrane proteins, a critical first step for their purification and characterization.[2][10] The choice of detergent is paramount to maintaining the protein's native conformation and biological activity.[11]
Octyl Glucoside is a workhorse in this field, known for its ability to solubilize a wide range of membrane proteins without extensive denaturation.[3][12] Its high CMC is a double-edged sword: while requiring higher concentrations for effective solubilization, it also allows for easier removal from the protein solution via dialysis, which is crucial for downstream applications like crystallization or functional assays.[4]
This compound and its analogs, like MEGA-10, are also effective non-ionic detergents for membrane protein extraction.[5][6] The lower estimated CMC of this compound suggests that it forms micelles at a lower concentration than Octyl Glucoside. This could be advantageous in situations where minimizing the detergent concentration is critical, potentially leading to a more stable protein-detergent complex. However, the lower CMC also implies that it will be more difficult to remove by dialysis.
The optimal detergent and its concentration must be determined empirically for each specific protein. A common starting point for Octyl Glucoside is 1-2% (w/v), which is well above its CMC.[3][4] For this compound, a similar approach of screening concentrations above its estimated CMC would be necessary.
Figure 2: General Workflow for Membrane Protein Solubilization.
Experimental Protocols: A Practical Guide
To facilitate a direct comparison in your own laboratory, we provide the following detailed protocols.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by the Surface Tension Method
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[13][14] This protocol outlines the determination of CMC using surface tension measurements.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant (this compound or Octyl Glucoside) with varying concentrations, bracketing the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[4]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyldodecanamide for Laboratory Professionals
As a cornerstone of modern research and development, ensuring the safe handling and disposal of chemical reagents is not merely a regulatory obligation but a fundamental aspect of scientific stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyldodecanamide, designed for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to manage this chemical waste safely, efficiently, and in compliance with environmental regulations, thereby fostering a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile of this compound
Before proceeding with disposal, a thorough understanding of the chemical's properties is paramount. This compound (CAS No. 27563-67-3) is a fatty amide that, while not classified as acutely toxic, presents specific hazards that dictate its handling and disposal protocols.
A review of its Safety Data Sheet (SDS) reveals that it can cause skin and serious eye irritation.[1][2] While comprehensive toxicological data is limited, the precautionary principle requires that it be handled as a potentially hazardous substance.[3] Furthermore, its release into the environment must be strictly avoided to prevent contamination of waterways and ecosystems.[1][3]
Key Hazard Considerations:
-
Irritant: Can cause skin and eye irritation upon contact.[1][2]
-
Environmental Hazard: Discharge into the environment must be avoided.[3] While some related compounds are noted as harmful to aquatic life, specific data for this compound is not always available, warranting caution.[1]
-
Combustibility: While not highly flammable, it is a combustible material.[3]
These characteristics necessitate a disposal strategy that neutralizes its irritant properties, prevents environmental release, and manages its combustibility.
The Core Principle: Segregation and Containment at the Source
The foundation of proper chemical waste management lies in the immediate segregation of waste streams. This practice minimizes the volume of hazardous waste, prevents dangerous chemical reactions, and simplifies the final disposal process.
Procedural Steps for Waste Collection:
-
Designated Waste Container: All this compound waste, including residues, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in a designated, compatible, and properly labeled waste container.[3][4]
-
Container Compatibility: The container must be made of a material that will not react with or be degraded by this compound. High-density polyethylene (HDPE) or other chemically resistant plastics are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.[5]
-
Secure Closure: The container must be kept tightly closed except when adding waste to prevent the release of vapors and to avoid spills.[3][4]
This initial step is critical. By isolating this compound waste, you prevent it from mixing with other, potentially incompatible chemicals, which could lead to unforeseen hazardous reactions.
Disposal Pathways: A Decision-Making Workflow
The selection of a final disposal method depends on the quantity of waste, the available facilities, and regulatory requirements. The following workflow, also represented in the diagram below, outlines the decision-making process.
Step 1: Waste Characterization
The first step in any disposal procedure is to characterize the waste. Is it pure, unadulterated this compound, or is it mixed with other solvents or reagents? This determination is crucial for selecting the appropriate disposal route and is a key requirement under the Resource Conservation and Recovery Act (RCRA).[6]
Step 2: Evaluation of On-Site Treatment Options (for dilute aqueous solutions)
For very small quantities of dilute aqueous solutions, some institutions may permit neutralization and drain disposal. However, this is highly regulated and should only be performed after consulting with and receiving explicit approval from your institution's EHS department. Unauthorized discharge to sewer systems is prohibited.[3]
Step 3: Off-Site Disposal via a Licensed Contractor
For the vast majority of cases, and for all concentrated or solid forms of this compound, the appropriate disposal method is through a licensed and certified hazardous waste disposal company.[3][6] These companies are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations.
Typical Off-Site Disposal Methods:
-
Incineration: Controlled incineration in a licensed facility is a common and effective method for destroying organic chemical waste.[3] This process breaks the compound down into less harmful components. Flue gas scrubbing is often employed to capture any potentially harmful byproducts of combustion.[3]
-
Chemical Destruction Plant: Removal to a licensed chemical destruction plant offers another secure and environmentally sound disposal option.[3]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Spill Management: Immediate and Safe Response
In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.
Small Spills:
-
Ensure adequate ventilation and eliminate ignition sources. [3]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][7]
-
Clean the spill area thoroughly with soap and water.
Large Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[7]
Decontamination and Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
Procedure for Decontamination:
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve any remaining residue.
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container. This rinsate must not be poured down the drain.[4]
-
Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3] Always confirm your institution's policy on this matter.
Regulatory Compliance and Documentation
All hazardous waste generators are subject to regulations set forth by the Environmental Protection Agency (EPA) under RCRA.[8][9] It is imperative to maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is essential for regulatory compliance and for your institution's waste management program.[5]
| Regulatory Aspect | Requirement | Reference |
| Waste Determination | Generators must determine if their waste is hazardous. | 40 CFR §262.11 |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed. | 40 CFR §262.17 |
| Labeling | Containers must be marked with the words "Hazardous Waste" and other identifiers. | 40 CFR §262.17 |
| Manifest System | A manifest must track hazardous waste from the generator to the disposal facility. | 40 CFR part 262, subpart B |
Conclusion: A Commitment to Safety and Environmental Integrity
The proper disposal of this compound is a multi-faceted process that extends beyond simple waste collection. It requires a comprehensive understanding of the chemical's hazards, strict adherence to segregation and containment protocols, a clear decision-making process for the final disposal pathway, and meticulous documentation. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and uphold your responsibility to protect our planet.
References
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (n.d.). Regulations.gov. Retrieved from [Link]
-
N,N-Dimethyldodecanamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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SOP-for-Sodium-Amide-1.docx. (n.d.). Retrieved from [Link]
-
Amides Waste Compatibility: Key Insights for Safe Disposal. (n.d.). CP Lab Safety. Retrieved from [Link]
-
How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). Retrieved from [Link]
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Occupational Chemical Database. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. (2018, March 21). NASA. Retrieved from [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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NTO decomposition products tracked with 15 N labels. (1997). DigitalCommons@URI. Retrieved from [Link]
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Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive. Canada.ca. Retrieved from [Link]
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Organic and inorganic decomposition products from the thermal desorption of atmospheric particles. (2016, April 11). Atmospheric Measurement Techniques. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyldodecanamide
In the dynamic landscape of research and drug development, the safety of laboratory personnel is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling N-Methyldodecanamide. By understanding the rationale behind each piece of equipment and adhering to the procedural steps outlined, you can create a self-validating system of safety in your laboratory.
Understanding the Hazards of this compound
Before delving into specific PPE requirements, it is crucial to understand the potential hazards associated with this compound. While comprehensive toxicological data may be limited, available safety data sheets indicate that it is essential to avoid contact with skin and eyes, as well as inhalation of any dusts, mists, or vapors.[1] In the event of a fire, the thermal decomposition of this compound can release irritating and toxic gases and vapors, such as carbon oxides and nitrogen oxides.[2]
Key Hazard Considerations:
-
Skin and Eye Contact: Direct contact can cause irritation.[1][3]
-
Inhalation: Breathing in dust or aerosols should be avoided.[1]
-
Ingestion: Accidental ingestion must be prevented.[1]
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The nature of the work being performed, the quantity of this compound being handled, and the potential for exposure will dictate the necessary level of protection.[4]
Essential Personal Protective Equipment for this compound
The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended PPE | Standard/Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] | To prevent eye irritation or damage from splashes or aerosols.[3][4][5] |
| Hand Protection | Chemical impermeable gloves. | Compliant with EU Directive 89/686/EEC and the standard EN 374.[1] | To prevent skin contact and irritation.[1][3][5] Gloves must be inspected for integrity before each use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls. | N/A | To protect the skin from splashes and to provide a barrier against potential contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH/MSHA approved respirator should be worn. | NIOSH/MSHA approved. | To prevent inhalation of harmful dust, mists, or vapors.[1][2] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to proper procedures is as critical as the selection of the PPE itself. The following protocols for donning, doffing, and a common laboratory task will help ensure a safe working environment.
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Protective Clothing: Put on your lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated waste container.
-
Protective Clothing: Remove your lab coat or coveralls, rolling it away from your body to contain any potential contaminants on the outer surface.
-
Eye and Face Protection: Remove your goggles or face shield from the back to the front.
-
Respiratory Protection (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
This protocol outlines the safe handling of this compound for the preparation of a solution.
-
Preparation: Ensure the work area, such as a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weigh paper or boat, spatula, beaker, and the appropriate solvent.
-
Don PPE: Follow the donning sequence described above.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to the weigh paper or boat using a clean spatula. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid into the beaker.
-
Dissolving: Add the solvent to the beaker and stir until the solid is fully dissolved. Keep the container covered as much as possible to minimize vapor generation.
-
Clean-up: Clean the spatula and work surface. Dispose of the weigh paper in the designated chemical waste container.
-
Doff PPE: Follow the doffing sequence.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and other materials is a critical final step in the safety protocol.
-
Gloves and Disposable Items: Used gloves, weigh papers, and other disposable items that have come into contact with this compound should be placed in a designated, sealed container for chemical waste.
-
Contaminated Clothing: If clothing becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's specific guidelines.[1]
-
Chemical Waste: Unused this compound and solutions should be disposed of as chemical waste. Do not pour down the drain.[1] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
By integrating these principles and procedures into your daily laboratory work, you contribute to a robust culture of safety, ensuring the well-being of yourself and your colleagues.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
